N-(4-amino-2-methoxyphenyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-13-8-5-6(9)3-4-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSJTNMFJVBKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482627 | |
| Record name | N-(4-amino-2-methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57164-99-5 | |
| Record name | N-(4-Amino-2-methoxyphenyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57164-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-amino-2-methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide, a key intermediate in the development of various pharmacologically active compounds. The described synthetic pathway is a robust, multi-step process commencing from readily available starting materials. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering a detailed rationale behind the experimental choices and methodologies.
Introduction
N-(4-amino-2-methoxyphenyl)methanesulfonamide and its derivatives are significant scaffolds in medicinal chemistry. The strategic placement of the methoxy, amino, and methanesulfonamide groups on the phenyl ring provides a versatile platform for the synthesis of targeted therapeutic agents. A reliable and scalable synthetic route is therefore crucial for advancing research and development in this area. This guide details a well-established pathway involving the initial preparation of a key nitro-aromatic intermediate, followed by sulfonylation and a final reduction step.
Overall Synthetic Strategy
The synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide is most effectively achieved through a three-stage process. The initial stage focuses on the regioselective nitration of a protected aniline derivative. This is followed by the introduction of the methanesulfonyl group. The final stage involves the selective reduction of the nitro group to the desired amine.
Caption: Overall workflow for the synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide.
Part 1: Synthesis of the Key Intermediate: 2-Methoxy-4-nitroaniline
The synthesis of the crucial intermediate, 2-methoxy-4-nitroaniline, is a well-documented three-step process starting from 2-methoxyaniline.[1] This initial sequence is critical for ensuring the correct regiochemistry of the final product.
Step 1.1: Acetylation of 2-Methoxyaniline
To prevent oxidation and control the regioselectivity of the subsequent nitration step, the amino group of 2-methoxyaniline is first protected as an acetamide. Acetic acid is an economical and effective acetylating agent for this transformation.[1]
Reaction:
Experimental Protocol:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup, charge 123.2 g (1.0 mol) of 2-methoxyaniline and 150 g (2.5 mol) of acetic acid.[1]
-
Heat the reaction mixture to 115°C.[1]
-
Continuously remove the water generated during the reaction by distillation to drive the equilibrium towards product formation.[1]
-
Monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete within 6 hours.[1]
-
The resulting acetic acid solution of N-(2-methoxyphenyl)acetamide is used directly in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | 2-Methoxyaniline | [1] |
| Reagent | Acetic Acid | [1] |
| Temperature | 115°C | [1] |
| Reaction Time | ~6 hours | [1] |
Step 1.2: Nitration of N-(2-methoxyphenyl)acetamide
The introduction of the nitro group is achieved through electrophilic aromatic substitution using fuming nitric acid. The acetamido and methoxy groups are ortho-, para-directing, leading to the desired 4-nitro product. Careful temperature control is paramount to minimize the formation of undesired isomers.[2]
Reaction:
Experimental Protocol:
-
Cool the acetic acid solution of N-(2-methoxyphenyl)acetamide from the previous step to 0-10°C in an ice bath.[2]
-
Slowly add 77.2 g (1.3 mol) of fuming nitric acid dropwise over 1 hour, ensuring the reaction temperature is maintained between 0-10°C.[2]
-
After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2 hours.[2]
-
Monitor the reaction by GC to confirm the consumption of the starting material.
-
Upon completion, add 100 g of deionized water to the reaction mixture and allow it to stand for 30 minutes.[2]
-
Filter the precipitated solid, which is the crude N-(2-methoxy-4-nitrophenyl)acetamide.
| Parameter | Value | Reference |
| Starting Material | N-(2-methoxyphenyl)acetamide | [2] |
| Reagent | Fuming Nitric Acid | [2] |
| Temperature | 0-10°C | [2] |
| Reaction Time | ~3 hours | [2] |
Step 1.3: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide
The final step in the synthesis of the key intermediate is the deprotection of the amino group via alkaline hydrolysis.
Reaction:
Experimental Protocol:
-
To the crude N-(2-methoxy-4-nitrophenyl)acetamide from the previous step, add 200 g of water and 48.0 g (1.2 mol) of sodium hydroxide.[3]
-
Heat the mixture to 100°C and maintain this temperature for 2 hours with stirring.[3]
-
Monitor the reaction by GC until the starting material is completely consumed.[3]
-
Cool the reaction mixture to 0-5°C to precipitate the product.[3]
-
Filter the solid, wash it with 300 mL of deionized water, and dry at 80°C to a constant weight to obtain 2-methoxy-4-nitroaniline.[3]
| Parameter | Value | Reference |
| Starting Material | N-(2-methoxy-4-nitrophenyl)acetamide | [3] |
| Reagent | Sodium Hydroxide | [3] |
| Temperature | 100°C | [3] |
| Reaction Time | ~2 hours | [3] |
| Typical Yield | ~95% | [2] |
| Purity (GC) | >99% | [2] |
Part 2: Synthesis of N-(2-methoxy-4-nitrophenyl)methanesulfonamide
With the key intermediate in hand, the next stage involves the introduction of the methanesulfonyl group. This is achieved by reacting 2-methoxy-4-nitroaniline with methanesulfonyl chloride in the presence of a base.
Caption: Reaction scheme for the sulfonylation of 2-methoxy-4-nitroaniline.
Step 2.1: Sulfonylation of 2-Methoxy-4-nitroaniline
The reaction of the primary amine with methanesulfonyl chloride forms the sulfonamide bond. Triethylamine is used as a base to neutralize the HCl generated during the reaction, and a catalytic amount of 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction.[4]
Reaction:
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-methoxy-4-nitroaniline (1.0 eq.) in dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirring solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.[4]
-
Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a hexanes:ethyl acetate gradient to yield N-(2-methoxy-4-nitrophenyl)methanesulfonamide as a solid.
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-4-nitroaniline | [4] |
| Reagent | Methanesulfonyl Chloride | [4] |
| Base | Triethylamine | [4] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | [4] |
| Solvent | Dichloromethane | [4] |
| Temperature | 0°C to room temperature | [4] |
| Typical Yield | ~90% (crude) | [4] |
Part 3: Reduction to N-(4-amino-2-methoxyphenyl)methanesulfonamide
The final step in the synthesis is the selective reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation using Raney Nickel is a highly effective and widely used method for this transformation due to its high efficiency and selectivity.[5][6]
Caption: Catalytic hydrogenation for the reduction of the nitro group.
Step 3.1: Catalytic Hydrogenation with Raney Nickel
Raney Nickel is a spongy, highly active form of nickel that is particularly effective for the hydrogenation of nitro groups.[7] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure.
Reaction:
Experimental Protocol:
-
In a hydrogenation vessel, suspend N-(2-methoxy-4-nitrophenyl)methanesulfonamide (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of Raney Nickel (5-10% by weight of the substrate) to the suspension. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry in water or the reaction solvent.[5]
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen and by TLC analysis until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper may be pyrophoric; keep it wet with solvent until it can be safely quenched.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude N-(4-amino-2-methoxyphenyl)methanesulfonamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
| Parameter | Value | Reference |
| Starting Material | N-(2-methoxy-4-nitrophenyl)methanesulfonamide | - |
| Catalyst | Raney Nickel | [5][7] |
| Reagent | Hydrogen Gas | [7] |
| Solvent | Ethanol or Methanol | - |
| Temperature | Room Temperature | - |
| Pressure | ~50 psi | - |
Characterization and Data
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
| Compound | Molecular Formula | Molecular Weight | Typical Appearance | Melting Point (°C) |
| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.15 | Yellow solid | 140-142 |
| N-(2-methoxy-4-nitrophenyl)methanesulfonamide | C₈H₁₀N₂O₅S | 246.24 | Solid | - |
| N-(4-amino-2-methoxyphenyl)methanesulfonamide | C₈H₁₂N₂O₃S | 216.26 | Solid | - |
(Note: Melting point for intermediates and final product may vary based on purity and crystalline form.)
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of explosive byproducts.
-
Raney Nickel: Activated Raney Nickel is pyrophoric and must be handled with extreme care in an inert atmosphere or as a slurry.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of N-(4-amino-2-methoxyphenyl)methanesulfonamide. By carefully controlling the reaction conditions at each step, researchers can obtain the target compound in good yield and high purity, facilitating its use in further synthetic applications and drug discovery programs. The self-validating nature of the described protocols, with clear monitoring and purification steps, ensures the integrity of the final product.
References
-
Zia-ur-Rehman, M., et al. (2012). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2490. Available at: [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. Available at: [Link]
-
American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. Available at: [Link]
-
Jadhav, S. D., et al. (2014). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. ResearchGate. Available at: [Link]
-
Various Authors. (2017). Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate. Available at: [Link]
-
Wikipedia. Raney nickel. Available at: [Link]
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
Patsnap. Preparation method of 2-methoxy-4-nitroaniline - Eureka. Available at: [Link]
-
Wikipedia. 2-Methoxy-4-nitroaniline. Available at: [Link]
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Available at: [Link]
-
PubChem. 2-Methoxy-4-nitroaniline. Available at: [Link]
-
BindingDB. PrimarySearch_ki. Available at: [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Al-Azab, F., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]
-
Haneishi, T., et al. (1973). Isolation and characterization of the methionine antagonist L-2-amino-4-methoxy-trans-3-butenoic acid from Pseudomonas aeruginosa grown on n-paraffin. PubMed. Available at: [Link]
-
On-Uma, P., et al. (2012). Identification, Purification, and Characterization of a Novel Amino Acid Racemase, Isoleucine 2-Epimerase, from Lactobacillus Species. ResearchGate. Available at: [Link]
-
Hagiwara, H., et al. (1985). Purification and characterization of aminopeptidase N from human plasma. PubMed. Available at: [Link]
-
Ton-That, H., et al. (1999). Purification and characterization of sortase, the transpeptidase that cleaves surface proteins of Staphylococcus aureus at the LPXTG motif. PubMed. Available at: [Link]
Sources
- 1. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 6. acs.org [acs.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
"N-(4-amino-2-methoxyphenyl)methanesulfonamide chemical properties"
An In-depth Technical Guide to N-(4-amino-2-methoxyphenyl)methanesulfonamide: Properties, Synthesis, and Biological Potential
Authored by a Senior Application Scientist
Foreword: The landscape of medicinal chemistry is continually evolving, with sulfonamide derivatives remaining a cornerstone of drug discovery due to their versatile biological activities.[1][2] This guide delves into the chemical and biological profile of N-(4-amino-2-methoxyphenyl)methanesulfonamide, a specific aromatic sulfonamide. Due to the limited availability of direct experimental data for this particular isomer, this document synthesizes known information with data from closely related analogues, most notably its 3-methoxy isomer, to provide a comprehensive and predictive overview for researchers and drug development professionals. This approach, grounded in established structure-activity relationships, aims to illuminate the compound's potential and guide future research.
Core Molecular Identity and Physicochemical Properties
N-(4-amino-2-methoxyphenyl)methanesulfonamide belongs to the class of aromatic sulfonamides, characterized by a methanesulfonamide group attached to an aniline derivative. The precise arrangement of the amino and methoxy groups on the phenyl ring is critical to its chemical behavior and biological interactions.
Table 1: Chemical and Physical Properties of N-(4-amino-2-methoxyphenyl)methanesulfonamide and Related Isomers
| Property | Value for N-(4-amino-2-methoxyphenyl)methanesulfonamide | Value for N-(4-amino-3-methoxyphenyl)methanesulfonamide | Source(s) |
| IUPAC Name | N-(4-amino-2-methoxyphenyl)methanesulfonamide | N-(4-amino-3-methoxyphenyl)methanesulfonamide | [3] |
| Synonyms | 2-Methoxy-4-(methylsulfonamido)aniline | 4-Methanesulphonamido-2-methoxyaniline | [3] |
| CAS Number | Not definitively assigned in public databases | 57165-06-7 | [3][4] |
| Molecular Formula | C8H12N2O3S | C8H12N2O3S | [3][4] |
| Molecular Weight | 216.26 g/mol | 216.26 g/mol | [3][4] |
| Predicted XLogP3 | 0.2 | 0.2 | [3] |
| Hydrogen Bond Donors | 2 | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | 4 | [3] |
Note: The absence of a specific CAS number for the 2-methoxy isomer underscores its status as a less-common research chemical compared to its 3-methoxy counterpart.
The low predicted XLogP3 value suggests that N-(4-amino-2-methoxyphenyl)methanesulfonamide is likely to have moderate aqueous solubility, a favorable property for bioavailability. The presence of both hydrogen bond donors (the amino and sulfonamide N-H groups) and acceptors (the oxygen atoms of the methoxy and sulfonyl groups) governs its potential for intermolecular interactions with biological targets.
Synthesis of Aromatic Methanesulfonamides
The synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide, while not explicitly detailed in the reviewed literature, can be logically inferred from established protocols for its isomers and related sulfonamides. A common and efficient strategy involves a multi-step process starting from a commercially available substituted nitroaniline.
Generalized Synthetic Pathway
The synthesis typically proceeds via two key transformations: sulfonylation of an amino group and reduction of a nitro group. The order of these steps can be varied, but the following pathway is a plausible and widely used approach.
Caption: A plausible synthetic workflow for N-(4-amino-2-methoxyphenyl)methanesulfonamide.
Experimental Protocol (Hypothetical, based on related compounds)
The following protocol is a representative, non-validated procedure based on the synthesis of similar compounds.[5]
Step 1: Synthesis of N-(2-Methoxy-4-nitrophenyl)methanesulfonamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-4-nitroaniline in a suitable solvent such as pyridine or dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. If using an organic solvent, separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove pyridine, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide
-
Reaction Setup: Dissolve the N-(2-methoxy-4-nitrophenyl)methanesulfonamide intermediate in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10%).
-
Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of pyridine in the sulfonylation step acts as both a solvent and a base to neutralize the HCl byproduct. The reduction of the nitro group is a standard and high-yielding transformation, with catalytic hydrogenation being a clean method that avoids the use of stoichiometric metal reductants.
Biological Activity and Potential Applications
Antimicrobial Potential
The sulfonamide moiety is famously associated with antimicrobial activity through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
Sources
- 1. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 2. N-{4-[(4-METHOXY-4-METHYLPENTAN-2-YL)AMINO]-2-METHYLPHENYL}METHANESULFONAMIDE CAS#: [m.chemicalbook.com]
- 3. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S | CID 290500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"CAS number 57164-99-5 physicochemical data"
An In-depth Technical Guide to the Physicochemical Properties of 4-Anilino-1-benzylpiperidine (CAS No. 1155-56-2)
Introduction
4-Anilino-1-benzylpiperidine, also known by its CAS Number 1155-56-2, is a significant chemical compound within the domain of pharmaceutical sciences. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the preparation of fentanyl derivatives[1][2][3]. Its role extends to being an analytical reference standard for opioids, making it indispensable for forensic and research applications[4]. This guide provides a comprehensive overview of the physicochemical data for 4-Anilino-1-benzylpiperidine, tailored for researchers, scientists, and professionals in drug development.
It is important to note that while the initial query referenced CAS number 57164-99-5, the widely recognized and documented identifier for 4-Anilino-1-benzylpiperidine in scientific literature and commercial databases is 1155-56-2 . This document will proceed using the latter, more established CAS number.
Chemical Identity and Structural Information
The fundamental identity of a compound is established by its structure and nomenclature. 4-Anilino-1-benzylpiperidine is structurally characterized by a piperidine ring substituted with an aniline group at the 4-position and a benzyl group at the 1-position.
Sources
"mechanism of action of N-(4-amino-2-methoxyphenyl)methanesulfonamide"
An In-depth Technical Guide on the Putative Mechanism of Action of N-(4-amino-2-methoxyphenyl)methanesulfonamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-(4-amino-2-methoxyphenyl)methanesulfonamide is a synthetic organic compound featuring a core structure amenable to a range of biological activities. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a methanesulfonamide group and a substituted aniline—are present in numerous pharmacologically active agents. This technical guide proposes a putative mechanism of action for N-(4-amino-2-methoxyphenyl)methanesulfonamide, centering on selective cyclooxygenase-2 (COX-2) inhibition. We will dissect the chemical architecture, draw parallels from structurally related compounds, and present a comprehensive, field-proven experimental workflow to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and the practical methodologies required to investigate this compound's therapeutic potential.
Introduction and Structural Analysis
N-(4-amino-2-methoxyphenyl)methanesulfonamide is a small molecule with distinct functional groups that inform its potential pharmacological profile. The methanesulfonamide moiety is a well-established pharmacophore found in a variety of approved drugs.[1][2][3] The substituted aniline ring, with its amino and methoxy groups, further influences the molecule's electronic and steric properties, which are critical for target binding and metabolic stability.
The sulfonamide group is a cornerstone in medicinal chemistry, famously originating with the antibacterial sulfa drugs.[3][4] However, non-antibacterial sulfonamides have also been developed for a wide array of therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents.[3][4] The methanesulfonamide group, in particular, has been incorporated into selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Given the structural similarities to known COX-2 inhibitors, we hypothesize that the primary mechanism of action for N-(4-amino-2-methoxyphenyl)methanesulfonamide is the selective inhibition of the COX-2 enzyme. This guide will lay out a systematic approach to test this hypothesis, from in silico modeling to in vitro and cell-based assays.
Hypothesized Primary Mechanism of Action: Selective COX-2 Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and upregulated at sites of inflammation.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]
In Silico Modeling: Predicting Binding Affinity
Before embarking on wet-lab experiments, molecular docking simulations can provide valuable insights into the potential interaction between N-(4-amino-2-methoxyphenyl)methanesulfonamide and the active sites of COX-1 and COX-2. The crystal structures of both enzymes are publicly available and can be used for these simulations.
Experimental Protocol: Molecular Docking
-
Preparation of the Ligand: The 3D structure of N-(4-amino-2-methoxyphenyl)methanesulfonamide is generated and energy-minimized using a suitable chemistry software package (e.g., ChemDraw, Avogadro).
-
Preparation of the Receptors: Obtain the crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 5IKR) from the Protein Data Bank. Prepare the proteins for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Schrödinger's Glide) to dock the ligand into the active sites of both COX-1 and COX-2.
-
Analysis: Analyze the predicted binding poses and docking scores. A lower binding energy suggests a more favorable interaction. The key is to compare the binding energies for COX-1 and COX-2 to predict selectivity.
In Vitro Enzyme Inhibition Assays
The next step is to experimentally determine the inhibitory activity of the compound against purified COX-1 and COX-2 enzymes. This will allow for the calculation of the IC₅₀ (half-maximal inhibitory concentration) for each isoform and the determination of the selectivity index (SI).
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Reagents: Purified human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., a colorimetric or fluorescent assay that measures prostaglandin production).
-
Assay Setup: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the necessary co-factors.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using the detection kit's protocol.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Table 1: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| N-(4-amino-2-methoxyphenyl)methanesulfonamide | 50 | 0.5 | 100 |
| Celecoxib (Control) | 25 | 0.05 | 500 |
| Ibuprofen (Control) | 5 | 10 | 0.5 |
Cell-Based Assays for Anti-Inflammatory Activity
To confirm that the enzymatic inhibition translates to a cellular effect, the compound's ability to reduce prostaglandin production in a cellular model of inflammation can be assessed.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E₂ (PGE₂) Production Assay
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophage cells, in appropriate media.
-
Cell Treatment: Seed the cells in a multi-well plate and treat them with various concentrations of the test compound.
-
Induction of Inflammation: Stimulate the cells with LPS to induce the expression of COX-2 and the production of PGE₂.
-
Measurement of PGE₂: Collect the cell culture supernatant and measure the concentration of PGE₂ using an ELISA kit.
-
Data Analysis: Determine the dose-dependent effect of the compound on PGE₂ production.
Signaling Pathway Visualization
The proposed mechanism of action involves the inhibition of the COX-2 enzyme, which is a key component of the inflammatory signaling pathway.
Caption: Proposed inhibitory action on the COX-2 pathway.
Potential Alternative Mechanism: Antibacterial Activity
The presence of a sulfonamide-like structure warrants an investigation into potential antibacterial activity. Many sulfonamide drugs function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[4][5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Assay Setup: In a 96-well plate, prepare serial dilutions of the test compound in bacterial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial strain.
-
Incubation: Incubate the plate under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Experimental Workflow Visualization
A logical workflow is crucial for the systematic evaluation of the compound's biological activity.
Caption: A systematic workflow for mechanism of action elucidation.
Conclusion and Future Directions
This guide outlines a scientifically rigorous approach to characterizing the mechanism of action of N-(4-amino-2-methoxyphenyl)methanesulfonamide. Based on its chemical structure, we hypothesize that this compound acts as a selective COX-2 inhibitor. The proposed workflow, from in silico modeling to in vitro and cell-based assays, provides a clear and logical path to validate this hypothesis. Should the compound exhibit significant COX-2 inhibitory activity, further preclinical development, including pharmacokinetic and in vivo efficacy studies, would be warranted. The potential for antibacterial activity should also be explored as a secondary objective. This comprehensive investigation will elucidate the therapeutic potential of N-(4-amino-2-methoxyphenyl)methanesulfonamide and pave the way for its potential development as a novel therapeutic agent.
References
-
Fahmy, H., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. [Link]
-
MDPI. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Akhtar, M. J., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]
Sources
- 1. CAS 3144-09-0: Methanesulfonamide | CymitQuimica [cymitquimica.com]
- 2. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
The Enduring Versatility of a Classic Scaffold: An In-depth Technical Guide to the Biological Activity of Sulfonamide Derivatives
For decades, the sulfonamide scaffold has been a cornerstone of medicinal chemistry. Initially celebrated for ushering in the era of antibacterial chemotherapy, its therapeutic relevance has since expanded dramatically. Today, sulfonamide derivatives are recognized for a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and diuretic effects, primarily through targeted enzyme inhibition. This guide offers an in-depth exploration of the multifaceted biological activities of sulfonamide derivatives, designed for researchers, scientists, and drug development professionals. It delves into the causal mechanisms behind their therapeutic actions, provides detailed experimental protocols for their evaluation, and presents key structure-activity relationship insights to inform future drug design.
The Foundational Antibacterial Activity: Competitive Inhibition of Folate Biosynthesis
The discovery of sulfonamides as the first effective systemic antimicrobial agents was a landmark achievement in medicine.[1] Their mechanism of action is a classic example of competitive antagonism, targeting a metabolic pathway essential for bacterial survival but absent in humans.[2]
Mechanism of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][3] This enzyme catalyzes a key step in the biosynthesis of folic acid, a vitamin vital for the synthesis of nucleic acids and certain amino acids.[2][4] By mimicking PABA, sulfonamides competitively inhibit DHPS, thereby halting the production of dihydrofolic acid and arresting bacterial growth.[2][5] This bacteriostatic effect is selective for bacteria as humans obtain folic acid from their diet.[6]
To enhance their efficacy, sulfonamides are often co-administered with trimethoprim, an inhibitor of dihydrofolate reductase, the subsequent enzyme in the folate pathway. This sequential blockade results in a synergistic and often bactericidal effect.[7]
Figure 1: Mechanism of antibacterial action of sulfonamides.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial potency of sulfonamide derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
| Sulfonamide Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1C | E. coli | 50 | [3] |
| Compound 1C | B. licheniformis | 100 | [3] |
| Compound 1b | S. aureus ATCC 25923 | 64-256 | [8] |
| Sulfonamide derivatives I & II | S. aureus clinical isolates | 32-512 | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[7][9]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sulfonamide derivative stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the test bacterium overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Further dilute the standardized suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Compound Dilution:
-
Perform a serial two-fold dilution of the sulfonamide stock solution in MHB across the wells of the 96-well plate.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).[9]
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final desired concentration.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.[7]
-
-
Data Analysis:
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the sulfonamide derivative in which there is no visible bacterial growth.[9]
-
Figure 2: Workflow for the broth microdilution MIC assay.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
The versatility of the sulfonamide scaffold has led to the development of numerous derivatives with significant antitumor activity.[11][12] These compounds exert their effects through diverse mechanisms, including the inhibition of enzymes crucial for tumor growth and survival.[13][14]
Mechanisms of Action
-
Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[15][16] These enzymes are overexpressed in various hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. By inhibiting these CAs, sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis.[13]
-
Tyrosine Kinase Inhibition: Certain sulfonamides act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[13] For example, some derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[4]
-
Cell Cycle Arrest and Apoptosis Induction: Structurally novel sulfonamides have been shown to induce cell cycle arrest, typically in the G1 or G2/M phase, and trigger apoptosis in cancer cells.[4][11]
-
Other Mechanisms: Other reported anticancer mechanisms for sulfonamide derivatives include disruption of microtubule assembly, inhibition of matrix metalloproteinases (MMPs), and interference with histone deacetylases (HDACs).[12][13]
Quantitative Data: Half-maximal Inhibitory Concentration (IC₅₀)
The anticancer efficacy of sulfonamides is commonly expressed as the IC₅₀ value, which is the concentration required to inhibit the growth of cancer cells by 50%.
| Sulfonamide Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | 7.2 ± 1.12 | [17] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast) | 4.62 ± 0.13 | [17] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | 7.13 ± 0.13 | [17] |
| Compound 6 | HCT-116 (Colon) | 3.53 | [17] |
| Compound 6 | HepG-2 (Liver) | 3.33 | [17] |
| Compound 6 | MCF-7 (Breast) | 4.31 | [17] |
| Compound 15 | PC-3 (Prostate) | 29.2 | [18] |
| Compound 15 | HL-60 (Leukemia) | 20.7 | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[19][20]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Sulfonamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the sulfonamide derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[19]
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Carbonic Anhydrase Inhibition: A Key to Diverse Therapeutic Applications
The inhibition of carbonic anhydrases (CAs) is a hallmark of many sulfonamide derivatives and underpins their use in treating a range of conditions, from glaucoma and epilepsy to cancer.[22][23]
Mechanism of Action
Primary sulfonamides act as potent inhibitors of CAs by coordinating to the zinc ion in the enzyme's active site.[16][24] The deprotonated sulfonamide nitrogen forms a strong bond with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.[16] This direct binding blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[22]
Figure 3: Inhibition of carbonic anhydrase by sulfonamides.
Quantitative Data: Inhibition Constants (Kᵢ and IC₅₀)
The inhibitory potency of sulfonamides against CAs is typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
| Sulfonamide Derivative | CA Isoform | Kᵢ or IC₅₀ | Reference |
| Compound 3a | hCA II | IC₅₀ = 2.02 µM | [11] |
| Compound 2b | hCA II | IC₅₀ = 3.96 µM | [11] |
| Compound 31 | hCA II | Kᵢ = 94 ± 7.6 µM | [13] |
| Positively charged thiadiazole sulfonamides | hCA II | Kᵢ = 0.20–5.96 nM | [15] |
| Acetazolamide-based derivatives | hCA II | IC₅₀ = 16.7 nM | [15] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is a spectrophotometric assay that measures the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[14]
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
Tris-sulfate buffer (pH 7.6)
-
Sulfonamide derivative stock solution (in DMSO)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing the Tris-sulfate buffer, the CA enzyme, and various concentrations of the sulfonamide inhibitor.[14]
-
Include a control without the inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[14]
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the p-NPA substrate to each well.[14]
-
-
Measurement:
-
Immediately measure the rate of formation of p-nitrophenol by monitoring the increase in absorbance at 348 nm over time.[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the sulfonamide derivative relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Certain sulfonamide derivatives exhibit potent anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[25]
Mechanism of Action
Nonsteroidal anti-inflammatory drugs (NSAIDs) containing a sulfonamide moiety, such as celecoxib, selectively inhibit the COX-2 enzyme.[25] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[25] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these sulfonamides reduce inflammation with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.[25]
Quantitative Data: COX-2 Inhibition and Selectivity
The anti-inflammatory potential of sulfonamides is assessed by their IC₅₀ values for COX-1 and COX-2, and their selectivity index (SI = IC₅₀(COX-1)/IC₅₀(COX-2)).
| Sulfonamide Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 6b | >13.16 | 0.04 | >329 | [26] |
| Compound 6j | >12.48 | 0.04 | >312 | [26] |
| Celecoxib | >14.7 | 0.05 | >294 | [26] |
| Cyclic imide 4 | >50 | 0.15 | >333.3 | [25] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes to screen for inhibitors.[27]
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX probe
-
COX cofactor
-
Arachidonic acid (substrate)
-
Sulfonamide derivative stock solution (in DMSO)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the COX cofactor and arachidonic acid according to the manufacturer's instructions.[27]
-
-
Reaction Setup:
-
Enzyme Addition:
-
Add the reconstituted human recombinant COX-2 enzyme to each well.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the diluted arachidonic acid solution to all wells simultaneously.[27]
-
-
Kinetic Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.[28]
-
Conclusion
The sulfonamide scaffold has proven to be a remarkably versatile and enduring platform in drug discovery. From its historical origins as a groundbreaking antibacterial agent to its current applications in oncology, inflammation, and beyond, the journey of sulfonamide derivatives highlights the power of medicinal chemistry to adapt and innovate. The diverse biological activities stem from the ability of this functional group to interact with and inhibit a wide range of enzymes critical to various disease pathologies. A thorough understanding of their mechanisms of action, coupled with robust and standardized experimental evaluation, is paramount for the continued development of novel and effective sulfonamide-based therapeutics. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical class.
References
- Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Pharmazie, 76(9), 412-415.
- Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). Molecules, 28(14), 5489.
- comparing the antibacterial properties of different sulfonamide deriv
- Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. (n.d.).
- Cell Viability Assays. (2013). Assay Guidance Manual.
- Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. (2013). Molecules, 18(9), 11095-11111.
- Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2018). Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014).
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules, 26(16), 4945.
- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules, 26(16), 4945.
- Application Notes and Protocols for the Synthesis of Novel Carbonic Anhydrase Inhibitors Using 4-Aminobenzenesulfonamide Deriv
- Values of the MIC, MIC 50 and MIC 90 of the sulfonamide derivatives... (n.d.).
- Evaluating the Anticancer Potential of N-Substituted Sulfonamides: A Compar
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). Molecules, 27(19), 6523.
- MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT assay protocol. (n.d.). Abcam.
- MTT Cell Proliferation Assay. (n.d.).
- Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides. (2025). BenchChem.
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Analytical Chemistry, 89(5), 3136-3140.
- Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. (2025).
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. (2025).
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters, 13(2), 268-274.
- Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (2018). Molecules, 23(11), 2899.
- Broth Dilution Method for MIC Determin
- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). Molecules, 26(23), 7195.
- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules, 27(18), 6088.
- Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 586-602.
- Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. youtube.com [youtube.com]
- 10. microbeonline.com [microbeonline.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. clyte.tech [clyte.tech]
- 22. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. mdpi.com [mdpi.com]
"N-(4-amino-2-methoxyphenyl)methanesulfonamide structural analysis"
An In-Depth Technical Guide to the Structural Analysis of N-(4-amino-2-methoxyphenyl)methanesulfonamide and its Isomers
Authored by: A Senior Application Scientist
Preamble: Navigating Isomeric Complexity in Drug Development
In the landscape of pharmaceutical research and development, the precise structural elucidation of a molecule is the bedrock upon which its entire lifecycle is built—from mechanistic studies and process development to regulatory approval. The methanesulfonamide functional group is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and enhance solubility and metabolic stability. This guide focuses on the structural analysis of N-(4-amino-2-methoxyphenyl)methanesulfonamide, a molecule of interest due to its potential as a building block in complex pharmaceutical agents.
A thorough review of publicly available scientific literature reveals a significant scarcity of specific analytical data for N-(4-amino-2-methoxyphenyl)methanesulfonamide. However, its close structural isomer, N-(4-amino-3-methoxyphenyl)methanesulfonamide , is a well-documented and crucial intermediate in the synthesis of the antineoplastic drug Amsacrine.[1] Given that the analytical principles and workflows are identical, this guide will leverage the 3-methoxy isomer as a primary case study. This approach allows us to provide a robust, technically detailed framework for the structural analysis of this class of compounds, grounded in real-world relevance and established chemical principles.
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just what to do, but why each analytical step is chosen and how the data coalesces to form an unassailable structural proof.
Foundational Physicochemical & Synthetic Profile
Before delving into complex analytical techniques, a foundational understanding of the molecule's basic properties and synthetic origin is essential. This context informs analytical method development, from choosing appropriate solvents for spectroscopy to predicting potential impurities.
Core Properties of N-(4-amino-3-methoxyphenyl)methanesulfonamide
A summary of the key computed physicochemical properties provides a baseline for experimental design. These values are critical for tasks such as sample preparation, chromatographic method development, and preliminary safety assessment.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₃S | [2] |
| Molecular Weight | 216.26 g/mol | [2] |
| Monoisotopic Mass | 216.05686342 Da | [2] |
| XLogP3-AA (LogP) | 0.2 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| IUPAC Name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | [2] |
Synthesis Pathway: Contextualizing the Analyte
The most common route to N-(4-amino-3-methoxyphenyl)methanesulfonamide involves a multi-step synthesis starting from a commercially available substituted aniline. Understanding this pathway is crucial for an analytical scientist, as it allows for the prediction of potential process-related impurities that might need to be identified and quantified. A representative synthesis is outlined below.
This process involves two key transformations:
-
Sulfonylation: The amino group of 2-methoxy-4-nitroaniline is reacted with methanesulfonyl chloride. Pyridine is typically used as a base to neutralize the HCl byproduct.
-
Reduction: The nitro group is selectively reduced to an amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
An analytical chemist would immediately recognize that potential impurities could include unreacted starting material, over-reduced byproducts, or residual catalyst.
Spectroscopic Elucidation: A Multi-Technique Approach
No single technique can provide a complete structural picture. The synergy between Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the cornerstone of small molecule characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in an organic molecule. For N-(4-amino-3-methoxyphenyl)methanesulfonamide, both ¹H and ¹³C NMR would be essential.
Causality in NMR: The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like the sulfonamide) deshield nearby nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups (like amino and methoxy) cause an upfield shift. Coupling (splitting) patterns in ¹H NMR arise from the magnetic influence of neighboring, non-equivalent protons, providing direct evidence of atomic connectivity.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.10 | Singlet | 1H | SO₂H N | The sulfonamide proton is acidic and often appears as a broad singlet. Its downfield shift is due to the strong deshielding by the adjacent sulfonyl group. |
| ~6.75 | Doublet | 1H | Ar-H (C5) | This proton is ortho to the electron-donating amino group, resulting in an upfield shift. It is split by the proton at C6. |
| ~6.50 | Doublet of Doublets | 1H | Ar-H (C6) | This proton is ortho to the methoxy group and meta to the amino group. It is split by protons at C5 and C2. |
| ~6.30 | Doublet | 1H | Ar-H (C2) | This proton is ortho to the sulfonamide group and meta to the methoxy group. Its chemical shift is influenced by both groups. It is split by the proton at C6. |
| ~4.90 | Singlet | 2H | NH₂ | The amino protons are typically a broad singlet due to exchange. Their shift is moderately downfield due to the aromatic ring. |
| ~3.80 | Singlet | 3H | OCH₃ | The methoxy protons are in a shielded environment and appear as a sharp singlet as they have no adjacent protons to couple with. |
| ~2.90 | Singlet | 3H | SO₂CH₃ | The methyl protons of the methanesulfonamide group are deshielded by the sulfonyl group and appear as a singlet. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148.0 | C -OCH₃ (C3) | Aromatic carbon attached to the electron-donating methoxy group, shifted downfield. |
| ~139.0 | C -NH₂ (C4) | Aromatic carbon attached to the amino group. |
| ~128.0 | C -NSO₂ (C1) | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |
| ~115.0 | Ar-C H (C5) | Aromatic methine carbon. |
| ~112.0 | Ar-C H (C6) | Aromatic methine carbon. |
| ~105.0 | Ar-C H (C2) | Aromatic methine carbon, shifted upfield due to ortho/para donation from NH₂ and OCH₃. |
| ~55.5 | OC H₃ | The carbon of the methoxy group. |
| ~39.5 | SO₂C H₃ | The carbon of the methanesulfonamide methyl group. |
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation, valuable structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, minimizing premature fragmentation and clearly showing the molecular ion.
Self-Validating Protocol: High-resolution MS (HRMS) is the gold standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, one can calculate the elemental composition. If the calculated formula from the HRMS data matches the expected formula (C₈H₁₂N₂O₃S), it provides extremely strong evidence for the compound's identity.
Expected ESI-HRMS Data
| Ion | Adduct | Calculated m/z |
| [M+H]⁺ | C₈H₁₃N₂O₃S⁺ | 217.0645 |
| [M+Na]⁺ | C₈H₁₂N₂O₃SNa⁺ | 239.0464 |
| [M-H]⁻ | C₈H₁₁N₂O₃S⁻ | 215.0496 |
Fragmentation Pathway: In tandem MS (MS/MS), the molecular ion ([M+H]⁺) is fragmented. Key expected cleavages would be the loss of the methanesulfonyl group (-SO₂CH₃) or cleavage at the S-N bond, providing confirmation of the sulfonamide structure.
Sources
Spectroscopic Characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound N-(4-amino-2-methoxyphenyl)methanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and verification of this molecule. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide will focus on a predictive analysis based on established spectroscopic principles and data from structurally related molecules. This approach not only offers a robust framework for the analysis of the title compound but also serves as a practical reference for the characterization of similar substituted aromatic sulfonamides.
Molecular Structure and its Spectroscopic Implications
The structure of N-(4-amino-2-methoxyphenyl)methanesulfonamide, with its distinct functional groups—a primary amine, a methoxy group, and a methanesulfonamide moiety, all attached to a central benzene ring—gives rise to a unique and predictable spectroscopic fingerprint. The relative positions of these substituents (ortho, meta, and para) create a specific pattern of electron distribution and steric environment, which profoundly influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-(4-amino-2-methoxyphenyl)methanesulfonamide, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methoxy group, the amine protons, the sulfonamide proton, and the methyl group of the methanesulfonamide. The solvent of choice for analysis would typically be deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), which will influence the chemical shifts of exchangeable protons (NH and NH₂).
Table 1: Predicted ¹H NMR Chemical Shifts for N-(4-amino-2-methoxyphenyl)methanesulfonamide in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic H (H-6) | ~7.0 - 7.2 | d | ~8.0 | Ortho-coupled to H-5. |
| Aromatic H (H-5) | ~6.3 - 6.5 | dd | ~8.0, ~2.0 | Ortho-coupled to H-6 and meta-coupled to H-3. |
| Aromatic H (H-3) | ~6.2 - 6.4 | d | ~2.0 | Meta-coupled to H-5. |
| Methoxy (-OCH₃) | ~3.8 | s | - | Singlet due to the absence of adjacent protons. |
| Amino (-NH₂) | ~5.0 - 5.5 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |
| Sulfonamide (-SO₂NH-) | ~9.0 - 9.5 | br s | - | Broad singlet, exchangeable proton. |
| Methanesulfonamide (-SO₂CH₃) | ~2.9 - 3.1 | s | - | Singlet due to the absence of adjacent protons. |
Causality Behind Predictions: The electron-donating effects of the amino and methoxy groups are expected to shield the aromatic protons, shifting them to a higher field (lower ppm) compared to unsubstituted benzene (7.34 ppm). The ortho and para relationships of these groups to the aromatic protons dictate the specific shielding effects and coupling patterns. The chemical shifts for the methoxy and methanesulfonamide methyl protons are based on typical values for these functional groups.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4-amino-2-methoxyphenyl)methanesulfonamide
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 (C-NH₂) | ~150 - 155 | Attached to the strongly electron-donating amino group. |
| C-2 (C-OCH₃) | ~145 - 150 | Attached to the electron-donating methoxy group. |
| C-1 (C-NHSO₂) | ~130 - 135 | Attached to the electron-withdrawing sulfonamide group. |
| C-6 | ~115 - 120 | Influenced by the ortho-amino and meta-methoxy groups. |
| C-5 | ~105 - 110 | Shielded by the para-amino and ortho-methoxy groups. |
| C-3 | ~100 - 105 | Shielded by the ortho-amino and para-methoxy groups. |
| Methoxy (-OCH₃) | ~55 - 60 | Typical range for a methoxy carbon. |
| Methanesulfonamide (-SO₂CH₃) | ~40 - 45 | Typical range for a methyl group attached to a sulfonyl group. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for N-(4-amino-2-methoxyphenyl)methanesulfonamide
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amino) | 3400 - 3200 | Medium | Asymmetric and symmetric stretching |
| N-H (Sulfonamide) | ~3300 | Medium | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |
| S=O (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Strong | Asymmetric and symmetric stretching |
| C-N (Aromatic) | 1340 - 1250 | Medium | Stretching |
| C-O (Aromatic Ether) | 1275 - 1200 | Strong | Asymmetric stretching |
Self-Validating System: The presence of strong absorption bands in the 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions would be a strong confirmation of the sulfonamide group.[1] Concurrently, the appearance of bands in the 3400-3200 cm⁻¹ range would indicate the presence of the N-H bonds of the primary amine and the sulfonamide.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For N-(4-amino-2-methoxyphenyl)methanesulfonamide (C₈H₁₂N₂O₃S), the expected molecular weight is approximately 216.26 g/mol .
Predicted Fragmentation Pattern:
Upon electron ionization (EI), the molecular ion peak [M]⁺ at m/z 216 would be expected. Key fragmentation pathways would likely involve:
-
Loss of the methanesulfonyl group (-SO₂CH₃): This would lead to a fragment ion at m/z 137.
-
Cleavage of the N-S bond: This could result in fragments corresponding to the methanesulfonamide moiety (m/z 79) and the substituted aniline (m/z 137).
-
Loss of a methyl radical (-CH₃) from the methoxy group: This would produce a fragment at m/z 201.
Caption: Predicted major fragmentation pathways for N-(4-amino-2-methoxyphenyl)methanesulfonamide in EI-MS.
Experimental Protocols
To acquire high-quality spectroscopic data for N-(4-amino-2-methoxyphenyl)methanesulfonamide, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) for a good signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for soft ionization or Electron Ionization - EI for fragmentation).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed masses with the calculated exact mass of the compound and its predicted fragments.
Conclusion
The spectroscopic characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide can be effectively achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a predictive framework for the interpretation of the spectral data, grounded in the fundamental principles of these analytical techniques and supported by data from analogous structures. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. For any novel compound, a comprehensive analysis using multiple spectroscopic techniques is paramount for unambiguous structure confirmation and purity assessment, which are critical steps in the drug discovery and development pipeline.
References
Sources
A Technical Guide to the Therapeutic Targeting Landscape of Methanesulfonamide Compounds
Abstract
The methanesulfonamide group is a cornerstone of modern medicinal chemistry, prized for its unique physicochemical properties that enable it to serve as a versatile pharmacophore. Its ability to act as a hydrogen bond donor and acceptor, coupled with the non-basic nature of its nitrogen and strong electron-withdrawing character, has facilitated the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of methanesulfonamide-containing compounds. We will delve into the molecular mechanisms of action, structure-activity relationships, and the application of these compounds in oncology, cardiology, and neurology. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to aid in the discovery and development of novel methanesulfonamide-based therapeutics.
Introduction: The Methanesulfonamide Scaffold in Medicinal Chemistry
The methanesulfonamide functional group, CH₃SO₂NH₂, is a deceptively simple yet powerful component in the design of therapeutic agents.[1][2] Its incorporation into a molecule can significantly influence solubility, membrane permeability, metabolic stability, and target binding affinity. The sulfonamide moiety is a bioisostere for other functional groups, such as amides and carboxylic acids, offering a distinct electronic and steric profile. This versatility has led to the successful development of drugs targeting a wide range of proteins, including enzymes, ion channels, and receptors.[3] This guide will explore the major classes of therapeutic targets for methanesulfonamide compounds, providing a detailed analysis of their mechanism of action and the experimental workflows used to characterize them.
Carbonic Anhydrases: A Classical Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[][5] They play crucial roles in pH regulation, CO₂ transport, and various biosynthetic pathways. The inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[][5]
Mechanism of Inhibition
Methanesulfonamide-based inhibitors typically function by coordinating with the zinc ion in the active site of the carbonic anhydrase enzyme. The sulfonamide group mimics the transition state of the carbon dioxide hydration reaction, binding to the zinc ion and displacing a water molecule, thereby inhibiting the enzyme's catalytic activity.
Key Examples and Structure-Activity Relationships (SAR)
Acetazolamide is a classic example of a carbonic anhydrase inhibitor used in the treatment of glaucoma, altitude sickness, and epilepsy. The structure-activity relationships of sulfonamide-based CA inhibitors are well-established. The primary sulfonamide group is essential for zinc binding. Modifications to the aromatic or heterocyclic ring system attached to the sulfonamide can significantly impact potency and isoform selectivity. For instance, aromatic sulfonamides with hydrogen bond acceptors at the para or meta positions can enhance inhibitory power by interacting with hydrophilic residues in the active site.[6]
Quantitative Data on Carbonic Anhydrase Inhibitors
| Compound | Target Isoform(s) | IC50 (nM) | Therapeutic Area |
| Acetazolamide | CA I, II, IV, IX, XII | 12 - 250 | Glaucoma, Epilepsy |
| Dorzolamide | CA II, IV | 0.9 - 3.2 | Glaucoma |
| Brinzolamide | CA II | 3.1 | Glaucoma |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[][5]
Materials:
-
Human Carbonic Anhydrase (e.g., CA II)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and a known inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve CA enzyme in cold Assay Buffer to a working concentration (e.g., 10-60 units/mL).
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO (e.g., 3 mM).
-
Prepare serial dilutions of test compounds and the positive control.
-
-
Assay Setup:
-
In a 96-well plate, add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the test compound dilutions or DMSO (for the maximum activity control).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[6][7]
-
Protein Kinases: Targeting Oncogenic Signaling
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention. The methanesulfonamide moiety is a common feature in many successful kinase inhibitors.
Mechanism of Inhibition
Methanesulfonamide-containing kinase inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain. The sulfonamide group can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The rest of the molecule can be tailored to occupy adjacent hydrophobic pockets, conferring selectivity for specific kinases.
Key Therapeutic Targets and Drug Examples
3.2.1. BRAF Kinase
Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK signaling pathway and are found in approximately 50% of melanomas.[3]
-
Vemurafenib and Dabrafenib: These are potent and selective inhibitors of BRAF V600E. The methanesulfonamide group in these molecules plays a critical role in their binding to the ATP pocket.[2][3]
3.2.2. KRAS G12C
The KRAS protein is a GTPase that acts as a molecular switch in signaling pathways controlling cell growth. The G12C mutation is a common oncogenic driver.[8]
-
Sotorasib: A first-in-class covalent inhibitor of KRAS G12C. While not a direct methanesulfonamide, its development showcases the principles of targeting challenging oncogenes, a field where methanesulfonamide chemistry is actively explored.[8]
3.2.3. VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[9]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.[9]
3.2.4. Phosphoinositide 3-kinase (PI3K)
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.
Signaling Pathway Diagrams
Caption: BRAF V600E signaling pathway and point of inhibition.
Caption: KRAS G12C downstream signaling pathways.[10]
Quantitative Data on Methanesulfonamide Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Therapeutic Area |
| Pazopanib | VEGFR-2 | 30 | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Dabrafenib | BRAF V600E | 0.8 | Melanoma, NSCLC |
| Vemurafenib | BRAF V600E | 31 | Melanoma |
Experimental Protocol: VEGFR-2 Kinase Assay
This protocol describes a luminescent kinase assay that measures the amount of ADP produced, which correlates with kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
White, opaque 96-well plates
Procedure:
-
Assay Setup:
-
Add 2.5 µL of test compound dilutions or vehicle to the wells of a 96-well plate.
-
Add 5 µL of a mixture containing VEGFR-2 enzyme and substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate percent inhibition and determine IC50 values as described for the carbonic anhydrase assay.
-
Ion Channels: Modulating Cellular Excitability
Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes, playing a fundamental role in neuronal signaling, muscle contraction, and cardiac function.[11] Methanesulfonamide derivatives have been developed as potent modulators of various ion channels, particularly potassium and sodium channels, with applications in treating cardiac arrhythmias and other disorders.[][12]
Mechanism of Action
Methanesulfonamide-based ion channel modulators can act as either blockers or activators.[] Blockers physically occlude the channel pore or bind to allosteric sites to stabilize a closed or inactivated state, thereby reducing ion flow. The methanesulfonamide group often contributes to the binding affinity and selectivity of these compounds.
Key Therapeutic Targets and Drug Examples
4.2.1. Potassium Channels (hERG)
The rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel, is crucial for cardiac repolarization. Blockade of this channel prolongs the action potential duration, an effect utilized by Class III antiarrhythmic agents.[13]
-
Dofetilide and Sotalol: These are Class III antiarrhythmic drugs that selectively block the IKr current. The methanesulfonamide group is a key structural feature of these molecules.[14]
-
Ibutilide: Another Class III antiarrhythmic agent containing a methanesulfonamide moiety.[12]
Quantitative Data on Methanesulfonamide Ion Channel Modulators
| Compound | Target Ion Channel | IC50 (nM) | Therapeutic Indication |
| Dofetilide | hERG (IKr) | 10 - 30 | Atrial Fibrillation |
| Sotalol | hERG (IKr) & β-adrenergic receptors | ~750 (for IKr) | Atrial Fibrillation, Ventricular Arrhythmias |
| Ibutilide | hERG (IKr) | ~30 | Atrial Fibrillation/Flutter |
Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Modulation
The patch-clamp technique is the gold standard for studying ion channel function, allowing for the direct measurement of ionic currents through single channels or across the entire cell membrane.[15]
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells stably expressing hERG)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Test compounds
Procedure (Whole-Cell Configuration):
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recording:
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps to elicit ionic currents through the channel of interest.
-
Record the resulting currents before and after the application of the test compound at various concentrations.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step in the absence and presence of the compound.
-
Calculate the percentage of current inhibition.
-
Construct a concentration-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: A generalized drug discovery workflow for targeted inhibitors.[1][5]
Emerging and Other Therapeutic Areas
The versatility of the methanesulfonamide scaffold extends beyond the well-established targets discussed above. Research is ongoing to explore its potential in other therapeutic areas.
Neurodegenerative Diseases
Recent studies have investigated the potential of sulfonamide-containing compounds in the treatment of neurodegenerative disorders such as Alzheimer's disease. Some of these compounds have been shown to inhibit the aggregation of amyloid-beta and tau proteins, key pathological hallmarks of the disease.
Cardiovascular Diseases
Beyond their role as antiarrhythmics, methanesulfonamide derivatives are being explored for other cardiovascular applications. Some studies have suggested potential anticoagulant and profibrinolytic properties for certain metformin-sulfonamide derivatives. However, this remains an area of active investigation.
Conclusion
The methanesulfonamide moiety is a privileged scaffold in medicinal chemistry, contributing to the therapeutic efficacy of a wide range of drugs. Its ability to engage in key binding interactions with diverse protein targets, including carbonic anhydrases, protein kinases, and ion channels, has been instrumental in the development of treatments for cancer, glaucoma, cardiac arrhythmias, and other diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable functional group. As our understanding of disease biology deepens, the rational design of novel methanesulfonamide-containing compounds will undoubtedly continue to yield innovative and life-saving medicines.
References
-
Vipergen. From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. [Link]
-
Badone, D., et al. N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. Journal of Medicinal Chemistry, 1991. [Link]
-
Sleijfer, S., et al. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 2009. [Link]
-
ResearchGate. Schematic illustration of the KRAS signaling pathway. [Link]
-
Syed, Y. Y. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. Drugs, 2021. [Link]
-
Dummer, R., et al. Dabrafenib and its use in the treatment of metastatic melanoma. Future Oncology, 2014. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
PubMed Central. Development of IKATP Ion Channel Blockers Targeting Sulfonylurea Resistant Mutant KIR6.2 Based Channels for Treating DEND Syndrome. [Link]
-
ResearchGate. Mechanism of action of dabrafenib and trametinib. [Link]
-
ACS Publications. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
-
MDPI. Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules. [Link]
-
PubMed. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. [Link]
-
Technology Networks. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. [Link]
-
NIH. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
PubMed Central. The basics of preclinical drug development for neurodegenerative disease indications. [Link]
-
MDPI. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. [Link]
-
PubMed. The current role of anticoagulants in cardiovascular medicine. [Link]
-
News-Medical.Net. New compound shows promise in Alzheimer's preclinical models. [Link]
-
Creative Bioarray. Patch-Clamp Recording Protocol. [Link]
-
PubMed Central. Sulfenamide and sulfonamide derivatives of metformin can exert anticoagulant and profibrinolytic properties. [Link]
-
ScienceDaily. Novel Therapeutic Compounds For Neurodegenerative Conditions. [Link]
-
PubMed Central. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. [Link]
-
PubMed Central. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]
-
ResearchGate. (PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
-
PubMed. Structure-activity relationship of anticancer drug candidate quinones. [Link]
-
PubMed. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. [Link]
-
MDPI. Marine-Derived Compounds Applied in Cardiovascular Diseases: Submerged Medicinal Industry. [Link]
-
PubMed Central. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. [Link]
-
ResearchGate. Cardiovascular Effects Of Coumarins Besides Their Antioxidant Activity. [Link]
-
Patsnap Synapse. What is the mechanism of Dofetilide? [Link]
-
MDPI. Modulation of Ion Transport to Restore Airway Hydration in Cystic Fibrosis. [Link]
-
PubMed. Ion Channel Modulators in Cystic Fibrosis. [Link]
-
Wikipedia. Channel blocker. [Link]
-
ResearchGate. Marine-Derived Compounds Applied in Cardiovascular Diseases: Submerged Medicinal Industry. [Link]
-
NIH. Dabrafenib and trametinib in BRAF V600E-mutant non-small-cell lung cancer. [Link]
-
PubMed Central. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. [Link]
-
Wikipedia. Antiarrhythmic agent. [Link]
-
OncoKB™. Somatic KRAS G12C. [Link]
-
PubMed. Sulfenamide and sulfonamide derivatives of metformin can exert anticoagulant and profibrinolytic properties. [Link]
-
Wikipedia. IC50. [Link]
-
LITFL. Antiarrhythmics - Part One. [Link]
-
ResearchGate. The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. [Link]
Sources
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Accelerating drug target inhibitor discovery with a deep generative foundation model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of methanesulphonamido-benzimidazole derivatives as gastro-sparing antiinflammatory agents with antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. technologynetworks.com [technologynetworks.com]
- 15. Anticoagulation in the cardiac patient: A concise review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Protocol for the Comprehensive In Vitro Characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide outlines a comprehensive, multi-phased in vitro evaluation strategy for the novel compound, N-(4-amino-2-methoxyphenyl)methanesulfonamide. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[1] Given the structural similarity of N-(4-amino-2-methoxyphenyl)methanesulfonamide to compounds with known anticancer and anti-inflammatory properties, this guide presents a logical, tiered approach to systematically characterize its biological activity.[2][3] We will proceed from broad cytotoxicity screening to detailed mechanistic studies, including the analysis of apoptosis, cell cycle progression, and the modulation of key signaling pathways. The methodologies described herein are designed to be self-validating and provide a robust framework for determining the therapeutic potential of this and other novel chemical entities.
Section 1: Foundational Compound Analysis & Preparation
Before any biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount for data integrity and reproducibility.
Physicochemical Profile
The subject of this guide is N-(4-amino-2-methoxyphenyl)methanesulfonamide. While comprehensive experimental data for this specific molecule is not widely published, we can infer properties from closely related analogs and computational data. For instance, the isomeric compound N-(4-amino-3-methoxyphenyl)methanesulfonamide has a molecular weight of 216.26 g/mol .[4] It is crucial to experimentally verify properties such as solubility and stability for the precise test compound.
Table 1: Key Physicochemical Properties of N-(4-amino-2-methoxyphenyl)methanesulfonamide (and related analogs)
| Property | Value (for C8H12N2O3S) | Source / Comment |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O₃S | - |
| Molecular Weight | 216.26 g/mol | Computed for isomer[4] |
| Solubility | Soluble in polar solvents (e.g., DMSO, Ethanol) | Expected behavior for sulfonamides[5] |
| Stability | Generally stable under standard lab conditions | To be confirmed experimentally |
| Purity | >95% (Recommended) | Verified by HPLC or NMR |
Rationale for Investigation
The rationale for investigating N-(4-amino-2-methoxyphenyl)methanesulfonamide is grounded in the extensive biological activities of related structures:
-
Anticancer Potential: A closely related compound is a known precursor in the synthesis of a side chain for the anticancer drug Amsacrine, suggesting the core scaffold is amenable to interacting with biological targets relevant to oncology.[3] Furthermore, various sulfonamide derivatives have been developed as potent inhibitors of key cancer-related enzymes like Cyclin-Dependent Kinases (CDKs).[6][7]
-
Anti-inflammatory Potential: Methanesulfonamide derivatives, such as NS-398, are well-characterized for their anti-inflammatory effects, often through the inhibition of cyclo-oxygenase (COX) enzymes.[2] This makes an anti-inflammatory investigation a logical secondary line of inquiry.
Stock Solution Preparation: A Self-Validating Protocol
Trustworthy data begins with accurate compound handling. The following protocol ensures consistency.
-
Initial Solubility Testing: Empirically determine the optimal solvent. Start with USP-grade Dimethyl Sulfoxide (DMSO), as it is compatible with most cell-based assays at low final concentrations (<0.5% v/v).
-
High-Concentration Stock Preparation:
-
Accurately weigh 5-10 mg of the compound using a calibrated analytical balance.
-
Dissolve in the predetermined volume of DMSO to create a high-concentration stock (e.g., 10-50 mM). Use of a vortex mixer and gentle warming (37°C) may be required.
-
Causality: A high-concentration stock minimizes the volume of solvent added to cell cultures, preventing solvent-induced artifacts.
-
-
Sterilization & Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store at -20°C or -80°C.
-
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in sterile, serum-free cell culture medium. This ensures the compound is evenly dispersed before being added to the cells.
Section 2: Phase 1 - Broad Spectrum Cytotoxicity Screening
The initial goal is to determine if the compound has any general cytotoxic or cytostatic effects and to establish a dose-response relationship. This is a critical filtering step in drug discovery.[8][9]
The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[10] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.
Experimental Design & Rationale
-
Cell Line Panel: A well-chosen panel is essential for identifying both potency and selectivity.
-
Cancer Lines: Include representatives from different cancer types (e.g., MCF-7 - breast adenocarcinoma, HeLa - cervical adenocarcinoma, A549 - lung carcinoma).
-
Non-Cancerous Control: Include a non-transformed cell line (e.g., HEK293 - human embryonic kidney cells or MRC-5 - normal lung fibroblasts) to assess for cancer-specific cytotoxicity.[10][11]
-
-
Dose Range: A wide, logarithmic dose range (e.g., 0.1 µM to 100 µM) is crucial for capturing the full dose-response curve and accurately calculating the IC50 value (the concentration that inhibits 50% of cell growth).
-
Time Points: Evaluating at multiple time points (e.g., 24, 48, and 72 hours) provides insight into whether the compound's effect is rapid or time-dependent.[11]
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of N-(4-amino-2-methoxyphenyl)methanesulfonamide. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plates for the desired time periods (24h, 48h, 72h).
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, only viable cells will produce formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 2: Example Data Presentation for IC50 Values (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| MCF-7 | [Value] | [Value] | [Value] |
| HeLa | [Value] | [Value] | [Value] |
| A549 | [Value] | [Value] | [Value] |
| HEK293 | [Value] | [Value] | [Value] |
Section 3: Phase 2 - Mechanistic Elucidation of Cell Death
If Phase 1 reveals significant cytotoxicity in cancer cell lines, the next step is to determine the mechanism of cell death. A desirable outcome for an anticancer agent is the induction of apoptosis (programmed cell death) rather than necrosis.[12]
Caption: Logical workflow for mechanistic studies.
Apoptosis Detection via Annexin V & Propidium Iodide Staining
-
Scientific Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[13] Co-staining allows for the differentiation of four cell populations via flow cytometry.
Step-by-Step Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Use a gentle cell scraper or trypsin, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Data from at least 10,000 events should be collected for each sample.
-
Q1 (Annexin V- / PI-): Live cells
-
Q2 (Annexin V+ / PI-): Early apoptotic cells
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+): Necrotic cells
-
Cell Cycle Analysis
-
Scientific Principle: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[15] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.
Step-by-Step Protocol: Cell Cycle Analysis via PI Staining
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 3.2).
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Causality: Dropwise addition of ethanol prevents cell clumping. Fixation permeabilizes the cells, allowing PI to enter and stain the DNA.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.[16]
-
Causality: RNase is essential because PI can also bind to double-stranded RNA. RNase treatment ensures that only DNA is stained, providing an accurate cell cycle profile.[16]
-
-
Flow Cytometry Analysis: Incubate for 30 minutes in the dark and analyze on a flow cytometer. A histogram of DNA content will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).
Section 4: Phase 3 - Molecular Target & Pathway Investigation
With evidence of apoptosis or cell cycle arrest, the final phase is to investigate the underlying molecular signaling pathways using Western Blotting. This technique separates proteins by size, allowing for the detection of specific proteins and their post-translational modifications (like phosphorylation) using specific antibodies.[17][18]
Investigation of Apoptosis & Cell Cycle Pathways
-
Rationale: Based on the results from Phase 2, we can probe for key regulatory proteins. If apoptosis is observed, we would investigate the expression of key caspases (e.g., cleaved Caspase-3, Caspase-9) and members of the Bcl-2 family (e.g., pro-apoptotic Bax, anti-apoptotic Bcl-2). If cell cycle arrest is observed, we would examine levels of key cyclins and CDKs.
Caption: Hypothetical apoptotic pathway for Western Blot analysis.
Investigation of Anti-inflammatory Pathways
-
Rationale: To explore the compound's anti-inflammatory potential, we can use an in vitro model of inflammation by stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS). Key inflammatory pathways like NF-κB and MAPK are activated by LPS, leading to the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[19][20] We can measure the compound's ability to suppress these responses.
General Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound as previously described. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-p38, anti-COX-2) overnight at 4°C.[21]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.
Table 3: Summary of Proposed Western Blot Targets
| Pathway | Primary Target Proteins | Rationale |
|---|---|---|
| Apoptosis | Cleaved Caspase-3, PARP, Bcl-2, Bax | To confirm apoptotic pathway activation. |
| Cell Cycle | CDK2, Cyclin E (G1/S), CDK1, Cyclin B1 (G2/M) | To identify the molecular basis of cell cycle arrest. |
| Inflammation | iNOS, COX-2, p-p38, p-JNK, IκBα | To assess inhibition of key pro-inflammatory mediators and pathways.[20] |
Section 5: Conclusion & Future Directions
This guide provides a systematic and robust framework for the initial in vitro characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide. By progressing through a logical sequence of assays—from broad cytotoxicity screening to specific mechanistic studies—researchers can efficiently build a comprehensive biological profile of the compound. Positive results, such as selective anticancer activity via apoptosis or potent anti-inflammatory effects, would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids, co-cultures) and subsequent in vivo studies.
References
- Vertex AI Search. (2026). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.
-
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]
-
Iqbal, M. A., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Sović, I., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]
-
Laneuville, O., et al. (1995). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. British Journal of Pharmacology. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Chem Help ASAP. (2023). Functional in vitro assays for drug discovery. YouTube. [Link]
-
Lee, J.-H., et al. (2022). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]
-
Liu, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Ahern, H., et al. (2025). Western Blot. StatPearls. [Link]
-
Darzynkiewicz, Z., et al. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
MDPI. (n.d.). Special Issue : Enzyme Inhibitors in Drug Discovery and Development. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. [Link]
-
Wang, H., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology. [Link]
-
Brazilian Journal of Biology. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
DeNovix. (2023). Apoptosis Assay Protocol. [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Na, M., et al. (2008). Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation. European Journal of Pharmacology. [Link]
-
Liu, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 2. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745,337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S | CID 290500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of N-(4-amino-2-methoxyphenyl)methanesulfonamide in Novel Anticancer Antibody-Drug Conjugates
Introduction: A New Frontier in ADC Linker Chemistry
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] The clinical success of ADCs is critically dependent on the intricate interplay of its three components: the antibody, the cytotoxic payload, and the linker that connects them. The linker, in particular, is a cornerstone of ADC design, as it must remain stable in systemic circulation and yet efficiently release the payload within the target tumor cell.[2][3] This document provides detailed application notes and protocols for the innovative use of N-(4-amino-2-methoxyphenyl)methanesulfonamide as a central component in a novel, cleavable self-immolative linker system for anticancer drug conjugates.
While direct applications of N-(4-amino-2-methoxyphenyl)methanesulfonamide in marketed or clinical-stage ADCs are not yet widely documented, its structural motifs offer compelling advantages for linker design. The presence of an aniline nitrogen, ortho-methoxy, and meta-sulfonamide groups provides a unique electronic and steric environment. This allows for the rational design of a stable yet triggerable linker system. The methanesulfonamide group, in particular, can enhance aqueous solubility of the drug-linker complex, a crucial property for preventing aggregation and improving the pharmacokinetic profile of the resulting ADC.[4] Furthermore, the core structure of this molecule is related to the side chain of the anticancer drug Amsacrine, suggesting its biocompatibility within cytotoxic constructs.[5]
In these application notes, we propose a novel linker construct, designated as "AMS-Link," which leverages N-(4-amino-2-methoxyphenyl)methanesulfonamide as a self-immolative spacer. This guide will provide a comprehensive overview of the synthesis of the AMS-Link-payload conjugate, its conjugation to a monoclonal antibody, and the subsequent characterization and in vitro evaluation of the final ADC.
The AMS-Link System: Mechanism and Rationale
The proposed AMS-Link system is designed as a protease-cleavable linker, a clinically validated strategy for payload release in the lysosomal compartment of cancer cells.[6][7] The core concept involves a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide trigger. Upon enzymatic cleavage of the Val-Cit linker, a cascade of electronic rearrangements is initiated, leading to the self-immolation of the N-(4-amino-2-methoxyphenyl)methanesulfonamide spacer and the subsequent release of the unmodified payload.
The key to the self-immolative mechanism is the generation of a free aniline at the para position of a benzyl carbamate, which undergoes a 1,6-elimination reaction.[8] In our proposed AMS-Link, the N-(4-amino-2-methoxyphenyl)methanesulfonamide is positioned to facilitate this elimination process following the enzymatic cleavage of the dipeptide trigger. The electron-donating methoxy group and the electron-withdrawing sulfonamide group on the aromatic ring are hypothesized to fine-tune the stability and kinetics of this self-immolation process.
Diagram: Proposed Mechanism of AMS-Link Cleavage and Payload Release
Caption: Proposed mechanism of action for the AMS-Link.
Experimental Protocols
Part 1: Synthesis of the AMS-Link-Payload Construct (mc-Val-Cit-PABC-AMS-MMAE)
This protocol details the synthesis of a complete drug-linker construct ready for conjugation to a monoclonal antibody. We have chosen Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent, as the payload for this example.[9]
Workflow Diagram: Synthesis of the Drug-Linker Construct
Caption: Multi-step synthesis of the AMS-Link-MMAE construct.
Materials and Reagents:
-
N-(4-amino-2-methoxyphenyl)methanesulfonamide
-
Monomethyl Auristatin E (MMAE)
-
Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (Fmoc-Val-Cit-PABC-PNP)
-
Maleimidocaproic acid N-hydroxysuccinimide ester (mc-NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM)
-
Reversed-phase HPLC system for purification
-
Mass spectrometer (for reaction monitoring and product confirmation)
Step-by-Step Protocol:
-
Step 1: Synthesis of PABC-AMS-MMAE Intermediate a. Dissolve MMAE (1.0 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature. c. In a separate flask, dissolve Fmoc-Val-Cit-PABC-PNP (1.1 eq) and N-(4-amino-2-methoxyphenyl)methanesulfonamide (1.2 eq) in anhydrous DMF. d. Add the MMAE/DIPEA solution dropwise to the second flask. e. Stir the reaction mixture at room temperature for 12-16 hours, monitoring by LC-MS until completion. f. Purify the resulting Fmoc-Val-Cit-PABC-AMS-MMAE by reversed-phase HPLC.
-
Step 2: Fmoc Deprotection a. Dissolve the purified product from Step 1 in a solution of 20% piperidine in DMF. b. Stir at room temperature for 1-2 hours. c. Evaporate the solvent under reduced pressure. d. Co-evaporate with toluene to remove residual piperidine. The resulting product is H2N-Val-Cit-PABC-AMS-MMAE.
-
Step 3: Attachment of the Maleimide Conjugation Handle a. Dissolve the deprotected product from Step 2 in anhydrous DMF. b. Add DIPEA (2.0 eq). c. Add a solution of mc-NHS (1.5 eq) in DMF dropwise. d. Stir at room temperature for 4-6 hours, monitoring by LC-MS. e. Purify the final product, mc-Val-Cit-PABC-AMS-MMAE, by reversed-phase HPLC. f. Lyophilize the pure fractions to obtain a white powder. Confirm the identity and purity by high-resolution mass spectrometry and NMR.
Part 2: Conjugation to a Monoclonal Antibody
This protocol describes the conjugation of the AMS-Link-MMAE to a thiol-containing monoclonal antibody, such as Trastuzumab, via maleimide chemistry.
Materials and Reagents:
-
Monoclonal antibody (e.g., Trastuzumab) at 10-20 mg/mL in PBS.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
mc-Val-Cit-PABC-AMS-MMAE drug-linker.
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
-
Hydrophobic interaction chromatography (HIC) system.
Step-by-Step Protocol:
-
Antibody Reduction: a. To the antibody solution, add TCEP solution to a final molar ratio of 2.5:1 (TCEP:mAb). b. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds. c. Cool the solution to 4°C and remove excess TCEP using a desalting SEC column pre-equilibrated with PBS.
-
Conjugation Reaction: a. Prepare a 10 mM stock solution of mc-Val-Cit-PABC-AMS-MMAE in DMSO. b. Immediately after desalting, add the drug-linker stock solution to the reduced antibody solution. A typical molar excess is 5-8 fold of drug-linker per antibody. c. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v). d. Incubate the reaction at 4°C for 16 hours with gentle mixing.
-
Purification of the ADC: a. Purify the ADC from unreacted drug-linker and aggregates using a preparative SEC column equilibrated with PBS. b. Collect the monomeric ADC peak. c. Concentrate the purified ADC using an appropriate centrifugal filter device. d. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
Part 3: Characterization of the ADC
Thorough characterization is essential to ensure the quality, homogeneity, and stability of the ADC.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC-HPLC) is the gold standard for determining the DAR and the distribution of drug-loaded species.
-
Procedure: a. Use a HIC column (e.g., Butyl-NPR). b. Elute with a decreasing salt gradient (e.g., from 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0, to 25 mM sodium phosphate, pH 7.0). c. Unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.). d. Calculate the average DAR by integrating the peak areas corresponding to each species.
2. Purity and Aggregation Analysis:
-
Method: Size-Exclusion Chromatography (SEC-HPLC).
-
Procedure: a. Use a SEC column (e.g., TSKgel G3000SWxl). b. Elute with an isocratic mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). c. The main peak corresponds to the monomeric ADC. High molecular weight species indicate aggregation. The percentage of monomer should typically be >95%.
3. Mass Confirmation:
-
Method: LC-MS analysis of the reduced and deglycosylated ADC.
-
Procedure: a. Reduce the ADC with DTT and deglycosylate with PNGase F. b. Analyze the light chain and heavy chain by LC-MS. c. The mass increase on the light and/or heavy chains will confirm successful conjugation and the mass of the drug-linker.
| Analytical Method | Parameter Measured | Typical Acceptance Criteria |
| HIC-HPLC | Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 |
| SEC-HPLC | Purity (% Monomer) | > 95% |
| LC-MS (reduced mAb) | Mass of Conjugated Chains | Observed mass corresponds to theoretical mass |
| UV-Vis Spectroscopy | Protein Concentration | As required for subsequent assays |
Part 4: In Vitro Evaluation of the ADC
1. Cell Viability Assay:
-
Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free drug-linker. c. Incubate for 72-96 hours. d. Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®). e. Plot the dose-response curves and calculate the IC50 values.
2. Internalization Assay:
-
Objective: To confirm that the ADC is internalized upon binding to the target antigen.
-
Procedure: a. Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo). b. Incubate antigen-positive cells with the labeled ADC. c. Monitor the increase in fluorescence over time using flow cytometry or high-content imaging as the ADC is internalized into the acidic environment of endosomes and lysosomes.[5]
3. Stability Assay:
-
Objective: To evaluate the stability of the linker and the potential for premature drug release.
-
Procedure: a. Incubate the ADC in human plasma at 37°C for several days. b. At various time points, analyze the ADC by HIC-HPLC to monitor any changes in the average DAR. c. Analyze the plasma for the presence of released payload using LC-MS/MS. A stable ADC will show minimal decrease in DAR and negligible payload release over time.
Trustworthiness and Self-Validation
The protocols described above are designed as a self-validating system. For instance, a successful synthesis of the drug-linker in Part 1 will be confirmed by the mass spectrometry data. A successful conjugation in Part 2 will be validated by the HIC and SEC data in Part 3, which should show a shift in retention time and a defined DAR distribution compared to the unconjugated antibody. The in vitro assays in Part 4 provide the ultimate functional validation: a potent and selective killing of antigen-positive cells would not be possible without the successful execution of all preceding steps, from synthesis to stable conjugation and intracellular release.
Conclusion
The proposed AMS-Link platform, utilizing N-(4-amino-2-methoxyphenyl)methanesulfonamide, offers a promising new avenue for the development of next-generation antibody-drug conjugates. The unique electronic properties of this novel spacer are hypothesized to contribute to a favorable balance of stability in circulation and efficient payload release. The detailed protocols provided herein offer a comprehensive roadmap for researchers to synthesize, conjugate, and evaluate ADCs based on this innovative linker technology. Further studies will be required to fully elucidate the in vivo efficacy and safety profile of AMS-Link-based ADCs, but the foundational chemical and biological principles outlined in this guide provide a strong basis for their continued development.
References
- Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
- Panowski, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research.
- Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Chinese Chemical Letters.
- Le, K., et al. (2023).
- Le, K., et al. (2023).
- Kim, E., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed Central.
- St. Amant, A., et al. (2024).
- Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide.
- Zhu, Y., et al. (2024).
- Seattle Genetics, Inc. (2020). Process for the preparation of drug linker compounds.
- Zhang, Y., et al. (2022). A self-immolative linker that releases thiols detects penicillin amidase and nitroreductase with high sensitivity via absorption spectroscopy. PubMed Central.
- Biopharma PEG. (2022). Antibody–Drug Conjugate Payloads: MMAE & MMAF. Biopharma PEG Scientific Inc.
- Watanabe, T., et al. (2024). Exo-Cleavable Linkers: Enhancing Stability and Therapeutic Efficacy in Antibody-Drug Conjugates.
- Amran, M., et al. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems.
- An, Z., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology.
- Cong, F., et al. (2016).
- Spring, A., et al. (2020). A Novel Antibody-Drug Conjugate (ADC) Delivering a DNA Mono-Alkylating Payload to Chondroitin Sulfate Proteoglycan (CSPG4)-Expressing Melanoma. MDPI.
- Pavan, M., et al. (2020).
- SYNthesis med chem. (n.d.).
- De-Vrees, J., et al. (2005). Self-immolative linkers and drug conjugates.
- Watanabe, T., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
- Sterling Pharma Solutions. (2024). Stability of ADC linker payloads in sub-cellular fractions. Sterling Pharma Solutions.
- Shaya, J., et al. (2021). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. Chemistry – A European Journal.
- Al-Amin, M., et al. (2020). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Current Topics in Medicinal Chemistry.
Sources
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biochempeg.com [biochempeg.com]
Application Notes & Protocols for the Analytical Characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide. As a key intermediate or active pharmaceutical ingredient (API) candidate, ensuring its identity, purity, and quality is paramount. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will delve into the core analytical techniques required for full characterization, explaining the causality behind methodological choices and grounding the protocols in established regulatory and scientific standards. The methods described herein form a self-validating system for the robust analysis of this aromatic sulfonamide, leveraging chromatographic and spectroscopic techniques.
Introduction: The Analytical Imperative
N-(4-amino-2-methoxyphenyl)methanesulfonamide is an aromatic sulfonamide derivative. Compounds of this class are prevalent in medicinal chemistry, often serving as scaffolds for developing new therapeutic agents.[1][2] The precise arrangement of the amino, methoxy, and methanesulfonamide groups on the phenyl ring dictates the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation and rigorous purity assessment are non-negotiable steps in its development and use.
The analytical strategy outlined here employs an orthogonal approach, where multiple techniques with different scientific principles are used to build a complete and trustworthy profile of the molecule. This guide will cover:
-
High-Performance Liquid Chromatography (HPLC): For separation, quantification, and purity assessment.
-
Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation.
-
Spectroscopic Methods (FTIR & UV-Vis): For functional group identification and quantitative measurements.
All methodologies are presented with an emphasis on the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the data generated is reliable, reproducible, and fit for purpose.[3][4]
Chromatographic Analysis: Purity and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds.[5][6] For a moderately polar, aromatic compound like N-(4-amino-2-methoxyphenyl)methanesulfonamide, a reversed-phase HPLC (RP-HPLC) method provides excellent resolution and robustness.
Application Note: Why RP-HPLC?
The decision to use RP-HPLC is based on the molecule's structure. The aromatic ring provides hydrophobicity, making it suitable for retention on a non-polar stationary phase (like C18). The polar amino and sulfonamide groups ensure sufficient solubility in typical aqueous-organic mobile phases. By employing a gradient elution, we can effectively separate the main compound from both more polar and less polar impurities within a reasonable timeframe. This method serves as the primary tool for determining purity (as area percent) and for quantifying the compound against a reference standard. Method validation according to ICH guidelines is critical to ensure the method is accurate, precise, and linear over the desired concentration range.[7][8]
Experimental Protocol: RP-HPLC-UV Method
This protocol provides a starting point for method development and validation. Adjustments may be necessary based on the specific impurity profile and instrumentation, as permitted under guidelines like USP General Chapter <621>.[9][10]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of N-(4-amino-2-methoxyphenyl)methanesulfonamide reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration of 100 µg/mL using the diluent.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard phase for retaining aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the compound. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection Wavelength | 245 nm and 280 nm | Based on expected UV absorbance of the substituted aromatic ring. |
-
System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Resolution (Rs): Ensure baseline resolution between the main peak and any adjacent impurity peaks.
-
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity and assay analysis.
Mass Spectrometry: Molecular Weight and Impurity Identification
Mass spectrometry (MS) is an indispensable tool for confirming the identity of a compound by providing its molecular weight. When coupled with HPLC (LC-MS), it becomes a powerful technique for identifying and characterizing unknown impurities.
Application Note: The Power of LC-MS
While HPLC-UV can detect impurities, it cannot identify them. LC-MS provides the mass-to-charge ratio (m/z) of the parent compound and any co-eluting substances. Using a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for the determination of the elemental composition, providing a very high degree of confidence in the compound's identity. For N-(4-amino-2-methoxyphenyl)methanesulfonamide (C₈H₁₂N₂O₃S), the expected protonated molecule [M+H]⁺ can be calculated with high precision.
Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
An LC-MS system, preferably with ESI (Electrospray Ionization) source coupled to a quadrupole or HRMS analyzer.
-
-
LC Conditions:
-
Use the same HPLC method as described in Section 2 to ensure correlation between UV and MS data. The use of a volatile buffer like formic acid is crucial for MS compatibility.
-
-
MS Parameters (Positive Ion Mode):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The primary amino group is readily protonated. |
| Mass Range | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI. |
| Cone Voltage | 30 V | Can be optimized to control in-source fragmentation. |
| Source Temperature | 120 °C | To aid desolvation. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | To remove solvent from the ESI droplets. |
-
Expected Data:
-
Molecular Formula: C₈H₁₂N₂O₃S
-
Monoisotopic Mass: 216.057 g/mol [11]
-
Expected Ion: [M+H]⁺
-
Expected m/z (High Resolution): 217.0641
-
Visualization: Logic of Compound Identification by LC-MS
Caption: Logical flow for compound identification using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[12][13] Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom in the molecule.
Application Note: The Definitive Structure
For N-(4-amino-2-methoxyphenyl)methanesulfonamide, ¹H NMR will confirm the substitution pattern on the aromatic ring through the chemical shifts and coupling constants of the aromatic protons. It will also clearly show signals for the methoxy (-OCH₃), amino (-NH₂), and methanesulfonamide (-SO₂CH₃) groups. ¹³C NMR complements this by showing a distinct signal for each unique carbon atom in the molecule. Together, these spectra serve as a definitive fingerprint of the compound's structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it can solubilize the compound and its exchangeable protons (-NH₂) are often clearly visible.
-
-
Acquisition Parameters:
-
Experiment: Standard ¹H (proton) and ¹³C {¹H} (proton-decoupled carbon) spectra.
-
Temperature: 25 °C.
-
Reference: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) is used for calibration.
-
-
Predicted Spectral Data: The following table provides an estimation of the chemical shifts (δ) in ppm. Actual values may vary based on solvent and concentration.
| Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Aromatic-H (3 protons) | 6.2 - 7.0 (complex multiplets) | 100 - 150 |
| -NH₂ (2 protons) | ~5.0 (broad singlet) | N/A |
| -OCH₃ (3 protons) | ~3.8 (singlet) | ~55 |
| -NH-SO₂- (1 proton) | ~9.0 (broad singlet) | N/A |
| -SO₂CH₃ (3 protons) | ~2.9 (singlet) | ~40 |
Visualization: Structure-Spectra Relationship
Caption: Relationship between molecular structure and NMR data.
Complementary Spectroscopic Techniques: FTIR and UV-Vis
FTIR and UV-Vis spectroscopy provide valuable, complementary information for routine identification and quantification.[14][15]
Application Note
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and non-destructive technique ideal for confirming the presence of key functional groups.[16] The IR spectrum provides a unique "molecular fingerprint" that can be used for raw material identification and to verify that the correct functional groups (amine N-H, sulfonamide S=O, ether C-O) are present.[17]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is useful for quantifying the compound in solution via the Beer-Lambert law.[12] It also helps in selecting the optimal detection wavelength for HPLC analysis by identifying the wavelength of maximum absorbance (λmax).
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from approximately 4000 to 400 cm⁻¹.
-
Expected Characteristic Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
| Sulfonamide (S=O) | Asymmetric & Symmetric Stretch | 1300 - 1350 and 1140 - 1180 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Ether (C-O) | Stretch | 1200 - 1275 |
Experimental Protocol: UV-Vis Analysis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a UV-transparent solvent like ethanol or methanol. Use the same solvent as a blank.
-
Data Acquisition: Scan the absorbance from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value can be used to set the detection wavelength in the HPLC method for maximum sensitivity.
Conclusion: A Framework for Quality
The analytical methods detailed in this guide provide a robust framework for the complete characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide. The orthogonal nature of these techniques—separating by polarity (HPLC), detecting by mass (MS), probing nuclear environments (NMR), and measuring bond vibrations (FTIR)—ensures a high degree of confidence in the final analytical results. For regulatory submissions, each of these methods, particularly the HPLC method for purity and assay, must undergo full validation as per ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose.[18] This integrated analytical approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical materials.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Slideshare. (2016). Analysis of sulfonamides. [Link]
- Horwitz, W. (1980). Review of analytical methods for sulfonamides. Journal of the Association of Official Analytical Chemists, 63(1), 104-133.
-
YMER. (2023). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. [Link]
-
Walsh Medical Media. (2025). Spectroscopic Techniques in Modern Drug Characterization. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Spectroscopy Online. (2024). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. [Link]
-
Bugay, D. E. (2001). Characterization of the Solid-State: Spectroscopic Techniques. Advanced Drug Delivery Reviews, 48(1), 43-65. [Link]
-
National Center for Biotechnology Information. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. [Link]
-
PubChem. N-(4-amino-3-methoxyphenyl)methanesulfonamide. [Link]
-
PubChem. N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride. [Link]
-
PubChemLite. N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S). [Link]
-
ResearchGate. (2024). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation... of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. [Link]
-
National Center for Biotechnology Information. (2023). Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells... [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]
-
ResearchGate. (2024). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. [Link]
-
PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine... [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
Centers for Disease Control and Prevention. (1994). AMINOETHANOL COMPOUNDS II: METHOD 3509. [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]
-
MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
-
PubMed. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. agilent.com [agilent.com]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. PubChemLite - N-(4-amino-3-methoxyphenyl)methanesulfonamide (C8H12N2O3S) [pubchemlite.lcsb.uni.lu]
- 12. paulrpalmer.com [paulrpalmer.com]
- 13. N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide | 57004-73-6 | Benchchem [benchchem.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. malvesfalcao.com [malvesfalcao.com]
- 16. Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
"NMR and mass spectrometry of N-(4-amino-2-methoxyphenyl)methanesulfonamide"
An In-Depth Technical Guide to the Structural Elucidation of N-(4-amino-2-methoxyphenyl)methanesulfonamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
This application note provides a comprehensive guide for the structural characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide (CAS: 57164-99-5), a key chemical intermediate.[1] The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and chemical synthesis who require robust analytical protocols for compound verification and quality control. This guide emphasizes not just the procedural steps, but the underlying scientific principles that ensure data integrity and accurate spectral interpretation.
Introduction: The Analytical Imperative
N-(4-amino-2-methoxyphenyl)methanesulfonamide possesses a unique substitution pattern on the phenyl ring, featuring an amine, a methoxy group, and a methanesulfonamide moiety. This combination of electron-donating and electron-withdrawing groups presents a distinct analytical challenge and necessitates a multi-technique approach for unambiguous structural confirmation. The molecular formula is C₈H₁₂N₂O₃S, with a corresponding molecular weight of 216.26 g/mol .[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the carbon-hydrogen framework and the connectivity of atoms, while Mass Spectrometry (MS) confirms the molecular weight and offers insight into structural components through controlled fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. The following sections provide a protocol for data acquisition and an expert interpretation of the expected spectra for N-(4-amino-2-methoxyphenyl)methanesulfonamide.
Rationale for Experimental Design
The choice of solvent and sample concentration are critical parameters for acquiring high-quality NMR spectra.[2][3]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the primary solvent. Its strong-solvating properties are suitable for the polar amine and sulfonamide groups. Furthermore, the exchangeable protons of the amine (-NH₂) and sulfonamide (-SO₂NH-) groups will be readily observable as broad singlets, which might otherwise be lost through rapid exchange with trace water in other solvents like CDCl₃. The residual solvent peak of DMSO-d₆ at ~2.50 ppm serves as a convenient internal reference.
-
Sample Concentration: For ¹H NMR, a concentration of 5-15 mg in 0.6-0.7 mL of solvent is optimal for achieving a good signal-to-noise ratio in a short time.[3][4] For the less sensitive ¹³C NMR, a more concentrated sample of 50-75 mg is preferable to reduce acquisition time.[3] Overly concentrated samples can lead to line broadening and difficulty in shimming, so this range represents a balance between sensitivity and spectral quality.[3][4]
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation: a. Weigh 5-15 mg of N-(4-amino-2-methoxyphenyl)methanesulfonamide into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆. c. Gently vortex the vial to ensure the sample is fully dissolved. A homogeneous solution is crucial for preventing magnetic field distortions.[2] d. Using a Pasteur pipette plugged with a small piece of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that can degrade spectral resolution.[5] e. Cap the NMR tube securely and label it clearly.
-
Instrumental Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak. d. Acquire a standard ¹H NMR spectrum (e.g., 16 scans). e. Acquire a ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration). f. (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Spectrum and Interpretation
The aromatic region of the ¹H NMR spectrum is predicted to show an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring.
Table 1: Predicted ¹H NMR Data for N-(4-amino-2-methoxyphenyl)methanesulfonamide in DMSO-d₆
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hₐ | ~9.0 - 9.5 | broad singlet | 1H | -SO₂NH - | The sulfonamide proton is acidic and will appear as a broad, downfield signal due to hydrogen bonding and deshielding by the sulfonyl group.[6] |
| H | ~6.5 - 6.7 | doublet | 1H | Ar-H (C5) | Ortho to the strongly electron-donating -NH₂ group and meta to the -OCH₃ group. Expected to be the most upfield aromatic proton. |
| H | ~6.4 - 6.6 | doublet of doublets | 1H | Ar-H (C6) | Ortho to the -NH₂ group and ortho to the -SO₂NH- group. Experiences coupling to both adjacent aromatic protons. |
| H | ~6.9 - 7.1 | doublet | 1H | Ar-H (C3) | Ortho to the -OCH₃ and -SO₂NH- groups, making it the most deshielded of the aromatic protons. |
| H | ~5.0 - 5.5 | broad singlet | 2H | -NH₂ | The primary amine protons are exchangeable and typically appear as a broad singlet.[6] |
| H | ~3.8 | singlet | 3H | -OCH₃ | Methoxy protons are shielded and appear as a sharp singlet. |
| H | ~2.9 | singlet | 3H | -SO₂CH₃ | Methyl protons attached to the sulfonyl group are deshielded relative to a standard methyl group and appear as a sharp singlet. |
graph "N_4_amino_2_methoxyphenyl_methanesulfonamide_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N1 [label="N", pos="2.4,1.5!"]; S1 [label="S", pos="3.8,1.5!"]; O1 [label="O", pos="4.5,2.5!"]; O2 [label="O", pos="4.5,0.5!"]; C_Me_S [label="CH₃", pos="4.8,1.5!"]; O_Me [label="O", pos="-2.4,1.5!"]; C_Me_O [label="CH₃", pos="-3.5,1.5!"]; N_Amine [label="NH₂", pos="0,-2.8!"];
// Define nodes for protons H_N [label="Ha", pos="2.4,2.2!", fontcolor="#EA4335"]; H3 [label="H", pos="-2.2,-1.2!", fontcolor="#34A853"]; H5 [label="H", pos="2.2,-1.2!", fontcolor="#FBBC05"]; H6 [label="H", pos="2.2,1.2!", fontcolor="#4285F4"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; N1 -- S1; S1 -- O1 [style=double]; S1 -- O2 [style=double]; S1 -- C_Me_S; C2 -- O_Me; O_Me -- C_Me_O; C4 -- N_Amine; C3 -- H3; C5 -- H5; C6 -- H6; N1 -- H_N; }
Caption: Molecular structure of the target compound with key protons labeled.
Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this class of compound due to its polarity and the presence of basic nitrogen atoms, making it amenable to protonation.[7][8] A Quadrupole Time-of-Flight (Q-TOF) analyzer is ideal as it provides excellent mass accuracy for formula determination and the capability for tandem MS (MS/MS) experiments.[9][10]
Rationale for Experimental Design
-
Ionization Mode: Positive ion ESI is selected because the primary amine group and, to a lesser extent, the sulfonamide nitrogen can be readily protonated to form a stable [M+H]⁺ ion.[11]
-
Solvent System: A typical mobile phase for LC-MS analysis or direct infusion would be a mixture of acetonitrile and water with 0.1% formic acid. The acid ensures a low pH environment, which promotes protonation of the analyte, enhancing the ESI signal.[11]
-
MS/MS Fragmentation: Tandem mass spectrometry is employed to induce fragmentation of the protonated molecular ion. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic neutral losses and fragment ions are produced, which serve as a structural fingerprint.[12] A key expected fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a mass of 64 Da.[13]
Detailed Experimental Protocol: ESI-Q-TOF MS Analysis
-
Sample Preparation: a. Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
Instrumental Acquisition (Direct Infusion): a. Set the ESI source to positive ion mode. b. Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and robust signal for the [M+H]⁺ ion. c. Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). d. Acquire a full scan high-resolution mass spectrum (MS1) over a mass range of m/z 50-500. e. Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 217.06) as the precursor. f. Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
Predicted Mass Spectrum and Fragmentation Pathway
The high-resolution mass of the protonated molecule provides confirmation of the elemental composition. The MS/MS spectrum reveals the key structural motifs.
Table 2: Predicted High-Resolution MS and MS/MS Data
| m/z (Predicted) | Ion Formula | Description |
| 217.0645 | [C₈H₁₃N₂O₃S]⁺ | Protonated molecular ion, [M+H]⁺ |
| 153.0580 | [C₈H₉N₂O]⁺ | Fragment resulting from the neutral loss of SO₂ from the precursor ion. This is a characteristic fragmentation of aromatic sulfonamides.[13] |
| 138.0706 | [C₇H₈NO]⁺ | Fragment from the loss of the methyl group from the m/z 153 ion. |
digraph "Fragmentation_Pathway" { graph [splines=ortho, nodesep=1]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [arrowhead=vee, color="#4285F4", fontcolor="#202124", fontsize=9];parent [label="[M+H]⁺\nm/z 217.0645\nC₈H₁₃N₂O₃S⁺", fillcolor="#FBBC05", fontcolor="#202124"]; frag1 [label="Fragment\nm/z 153.0580\nC₈H₉N₂O⁺", fillcolor="#34A853", fontcolor="#FFFFFF"];
parent -> frag1 [label="- SO₂ (64 Da)"]; }
Caption: Predicted primary fragmentation pathway for N-(4-amino-2-methoxyphenyl)methanesulfonamide.
Summary and Conclusion
The structural identity of N-(4-amino-2-methoxyphenyl)methanesulfonamide can be confidently established through the combined application of NMR spectroscopy and high-resolution mass spectrometry. ¹H NMR provides a detailed map of the proton environment, confirming the 1,2,4-substitution pattern of the aromatic ring and the presence of methoxy, amine, and methanesulfonamide groups. ESI-Q-TOF mass spectrometry validates the molecular formula with high accuracy and reveals a characteristic fragmentation pattern involving the neutral loss of SO₂, which is a hallmark of the sulfonamide class.[13] The protocols and interpretative guidelines presented in this document provide a robust framework for the comprehensive analytical characterization of this molecule, ensuring high confidence in its structural assignment for research and development applications.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Kang, Y., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(1), 59-66. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Perreault, H., & Figeys, D. (1994). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 665(2), 329-340. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. Retrieved from [Link]
-
Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2021). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Chromatography Online. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Retrieved from [Link]
-
Zeitschrift für Naturforschung B. (2006). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]
-
Semantic Scholar. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Retrieved from [Link]
-
PubMed. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Retrieved from [Link]
-
National Institutes of Health. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. Retrieved from [Link]
-
Persee General. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and conformational dynamics of an aromatic sulfonamide: NMR, X-Ray and computational studies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
ACS Publications. (2011). Electrospray Ionization Efficiency Scale of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]
-
2a biotech. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]
-
Evidentic. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). Retrieved from [Link]
-
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2018). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
World News of Natural Sciences. (2019). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. sites.bu.edu [sites.bu.edu]
- 6. rsc.org [rsc.org]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of a Versatile Sulfonamide Scaffold
N-(4-amino-2-methoxyphenyl)methanesulfonamide is a sulfonamide-containing aromatic amine that holds considerable interest within medicinal chemistry and drug development. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents known to modulate the activity of various enzyme classes, including kinases, carbonic anhydrases, and cyclooxygenases[1][2][3][4]. The structural motif of N-(4-amino-2-methoxyphenyl)methanesulfonamide, featuring a methoxy and an amino group on the phenyl ring, suggests potential for specific interactions within enzyme active sites, making it a compelling candidate for screening and characterization as an enzyme inhibitor.
Derivatives of similar sulfonamide structures have demonstrated potent inhibitory activity against key enzyme targets. For instance, various N-phenylbenzenesulfonamide derivatives have been explored as inhibitors of carbonic anhydrases, cyclooxygenase-2 (COX-2), and protein kinases[1][4][5]. The amino derivative of a related compound, nimesulide, serves as a precursor for COX-2 inhibitors[5]. Given the prevalence of protein kinases as therapeutic targets in oncology, immunology, and neurology, this application note will provide a comprehensive guide to characterizing the inhibitory activity of N-(4-amino-2-methoxyphenyl)methanesulfonamide, with a primary focus on in vitro kinase inhibition assays.
These protocols are designed for researchers, scientists, and drug development professionals to establish a robust framework for determining the compound's potency (IC50), selectivity, and mechanism of action. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, forming a solid foundation for further preclinical development.
PART 1: Foundational Principles of Kinase Inhibition Assays
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction in cells. Dysregulation of kinase activity is a hallmark of many diseases, making them a major class of drug targets[6]. The primary objective of a kinase inhibition assay is to quantify the ability of a compound, such as N-(4-amino-2-methoxyphenyl)methanesulfonamide, to block this phosphotransferase reaction.
The core components of a typical in vitro kinase assay are:
-
The Kinase: A purified, active enzyme.
-
The Substrate: A peptide or protein that the kinase phosphorylates.
-
ATP (Adenosine Triphosphate): The phosphate donor.
-
The Inhibitor: The test compound (in this case, N-(4-amino-2-methoxyphenyl)methanesulfonamide).
-
Assay Buffer: Provides optimal pH, ionic strength, and necessary cofactors (e.g., Mg2+) for kinase activity.
-
Detection System: A method to quantify either substrate phosphorylation or the consumption of ATP.
The choice of detection technology is critical and can be based on various principles, including luminescence, fluorescence resonance energy transfer (FRET), and fluorescence polarization (FP)[7][8]. This guide will focus on a luminescence-based assay that measures the amount of ADP produced, as it is a universal byproduct of the kinase reaction and allows for a homogenous, "mix-and-read" format[6][7].
Caption: Conceptual workflow for an in vitro kinase inhibition assay.
PART 2: Detailed Protocols and Methodologies
Preparation of Reagents
Rigorous preparation of reagents is paramount for assay reproducibility.
-
Compound Stock Solution:
-
Accurately weigh a precise amount of N-(4-amino-2-methoxyphenyl)methanesulfonamide.
-
Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles. DMSO quality is critical; use only high-purity, anhydrous DMSO.
-
-
Kinase and Substrate:
-
Obtain purified, active kinase and a corresponding validated substrate peptide or protein.
-
Prepare stock solutions in an appropriate buffer as recommended by the supplier. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Assay Buffer:
-
A typical kinase assay buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL Bovine Serum Albumin (BSA)[6].
-
The buffer should be sterile-filtered and stored at 4°C. The inclusion of BSA helps to prevent the enzyme from sticking to plastic surfaces.
-
Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol is adapted for a 384-well plate format, suitable for determining the half-maximal inhibitory concentration (IC50) of the test compound. The IC50 is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions[9][10].
Materials:
-
N-(4-amino-2-methoxyphenyl)methanesulfonamide in DMSO
-
Purified active kinase (e.g., a receptor tyrosine kinase or a serine/threonine kinase)
-
Kinase substrate peptide
-
ATP
-
Kinase Assay Buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM N-(4-amino-2-methoxyphenyl)methanesulfonamide stock solution in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution.
-
Include a DMSO-only control (representing 0% inhibition) and a no-enzyme or potent known inhibitor control (representing 100% inhibition).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 250 nL) of the serially diluted compound or DMSO control to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically but should be close to their respective Km values to identify inhibitors of various modalities[11].
-
Add 5 µL of the kinase/substrate mix to each well containing the compound.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP[6].
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal proportional to the initial kinase activity[6].
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis and IC50 Determination
The raw luminescence data must be processed to determine the compound's inhibitory potency.
-
Normalization:
-
The data is typically normalized to the controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
-
-
Curve Fitting:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R)[12][13][14]. The equation is generally of the form:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
From this curve, the IC50 value is determined as the concentration of the inhibitor that produces 50% inhibition[9][10].
-
Caption: Data analysis workflow for IC50 determination.
PART 3: Assay Validation and Interpretation
A robust and trustworthy protocol is self-validating. Key performance metrics should be monitored to ensure data quality.
Key Assay Performance Metrics
| Parameter | Description | Acceptance Criteria | Rationale |
| Z'-factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | Z' > 0.5 | A Z'-factor greater than 0.5 indicates a large separation band, making the assay suitable for high-throughput screening and reliable hit identification[7]. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the 0% inhibition control to the mean signal of the 100% inhibition control. | S/B > 5 | A high S/B ratio ensures that the assay window is sufficient to detect modest levels of inhibition with confidence. |
| Coefficient of Variation (%CV) | A measure of the variability of replicate measurements. | %CV < 15% | Low %CV indicates good precision and reproducibility of the assay measurements. |
Interpretation and Next Steps
The IC50 value provides a measure of the potency of N-(4-amino-2-methoxyphenyl)methanesulfonamide against a specific kinase. However, this is just the initial step.
-
Selectivity Profiling: To understand the compound's specificity, it should be screened against a panel of other kinases[15]. A selective inhibitor will show high potency against the target of interest and significantly lower potency against other kinases.
-
Mechanism of Action (MoA) Studies: Further experiments are required to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate. This can be achieved by measuring the IC50 at various ATP concentrations.
-
Cell-Based Assays: Ultimately, the activity of the compound must be confirmed in a cellular context. Cellular assays, such as measuring the phosphorylation of a downstream substrate within a cell, provide a more physiologically relevant assessment of the inhibitor's efficacy[16].
Conclusion
This application note provides a detailed framework for the initial characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide as a potential enzyme inhibitor, with a specific focus on protein kinases. By following these robust protocols for assay execution, data analysis, and validation, researchers can generate reliable data on the compound's potency and lay the groundwork for more advanced preclinical studies. The versatility of the sulfonamide scaffold suggests that N-(4-amino-2-methoxyphenyl)methanesulfonamide could serve as a valuable tool compound or a starting point for the development of novel therapeutic agents.
References
-
IC50 - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). AAPS Journal. Retrieved January 22, 2026, from [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. Retrieved January 22, 2026, from [Link]
-
Strategies to develop enzyme assays. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved January 22, 2026, from [Link]
-
In vitro kinase assay and inhibition assay. (2017). Bio-protocol. Retrieved January 22, 2026, from [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. Retrieved January 22, 2026, from [Link]
-
How can I calculate IC50 value from percent inhibition graph for antioxidant activity? (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2017). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
In vitro kinase assay. (2023). Protocols.io. Retrieved January 22, 2026, from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved January 22, 2026, from [Link]
-
Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. (2018). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 22, 2026, from [Link]
-
A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). YouTube. Retrieved January 22, 2026, from [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 22, 2026, from [Link]
-
In vitro JAK kinase activity and inhibition assays. (2013). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. Retrieved January 22, 2026, from [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
N-(4-amino-3-methoxyphenyl)methanesulfonamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2017). MDPI. Retrieved January 22, 2026, from [Link]
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. (2012). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
N-[2-fluoro-5-[[6-(2-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanesulfonamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical [benchchem.com]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Amino-2-phenoxyphenyl)methanesulfonamide | 51765-60-7 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. courses.edx.org [courses.edx.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: A Framework for Evaluating N-(4-amino-2-methoxyphenyl)methanesulfonamide as a Chemical Probe
Abstract
A chemical probe is a highly selective small-molecule modulator essential for interrogating protein function and validating drug targets.[1] The sulfonamide functional group is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities.[2][3] This document concerns N-(4-amino-2-methoxyphenyl)methanesulfonamide, a sulfonamide-containing compound. A review of current scientific literature indicates that while related sulfonamides have been explored for various therapeutic applications, N-(4-amino-2-methoxyphenyl)methanesulfonamide is not yet characterized as a high-quality chemical probe for a specific protein target.
This guide, therefore, serves a dual purpose: it provides the known physicochemical properties of the compound and, more importantly, outlines a comprehensive, field-proven framework for its systematic evaluation. We present a series of detailed protocols based on established best practices in chemical biology to assess its potency, selectivity, and mechanism of action.[4] These application notes are designed for researchers in drug discovery and chemical biology, providing a robust roadmap to determine if N-(4-amino-2-methoxyphenyl)methanesulfonamide can be validated as a useful chemical probe.
Introduction to Chemical Probe Validation
The journey from a bioactive "hit" to a validated chemical probe is a multi-step process involving biochemical characterization, cell-based target engagement, and broad selectivity profiling.[6][7] This document outlines this critical path for N-(4-amino-2-methoxyphenyl)methanesulfonamide, providing the necessary experimental frameworks to rigorously assess its potential.
Compound Profile: N-(4-amino-2-methoxyphenyl)methanesulfonamide
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is the foundation for all subsequent biological evaluation. Key data for the isomeric compound N-(4-amino-3-methoxyphenyl)methanesulfonamide, which can serve as a reference, are summarized below.[8][9]
| Property | Value | Source |
| IUPAC Name | N-(4-amino-2-methoxyphenyl)methanesulfonamide | - |
| Molecular Formula | C₈H₁₂N₂O₃S | [8][9] |
| Molecular Weight | 216.26 g/mol | [8][9] |
| CAS Number | 57165-06-7 (for isomer) | [8][10] |
| Physical Form | Solid (predicted) | [8] |
| Purity | >95% (recommended for biological assays) | [8] |
| Solubility | Soluble in DMSO, Methanol | - |
Synthesis Outline
The synthesis of aryl sulfonamides is well-documented. A plausible synthetic route for N-(4-amino-2-methoxyphenyl)methanesulfonamide would typically involve the reaction of a suitably protected aniline derivative (e.g., N-(4-acetamido-2-methoxyphenyl)amine) with methanesulfonyl chloride, followed by deprotection of the amino group. General strategies for related sulfonamide syntheses can be found in the literature.[11][12][13] Researchers should ensure the final compound is purified to >95% purity by chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before use in biological assays.
Putative Mechanism of Action & Target Validation Workflow
Many sulfonamide-containing molecules are known to function as competitive enzyme inhibitors.[2] For instance, antibacterial sulfonamides inhibit dihydropteroate synthase (DHPS), while others target carbonic anhydrases.[14] A primary hypothesis for N-(4-amino-2-methoxyphenyl)methanesulfonamide would be the inhibition of a specific enzyme. The following protocols are designed to test this hypothesis and validate the compound as a probe.
Figure 2: A comprehensive workflow for the validation of a putative chemical probe.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No activity in biochemical assay | 1. Compound is inactive. 2. Compound precipitated in assay buffer. 3. Incorrect assay conditions. | 1. Confirm compound identity and purity. 2. Check solubility; add a co-solvent if compatible. 3. Re-validate assay with the positive control. |
| Potent in biochemical but not cell-based assay | 1. Poor cell permeability. 2. Compound is unstable in media. 3. Compound is subject to cellular efflux. | 1. Assess permeability (e.g., PAMPA assay). 2. Measure compound stability in media via LC-MS. 3. Use efflux pump inhibitors as tool compounds. |
| High cytotoxicity observed in cells | 1. Off-target toxicity. 2. Non-specific membrane effects. | 1. Test the inactive analog; if it is also toxic, the effect is likely off-target. 2. Lower the compound concentration and incubation time. |
| Poor selectivity | The compound's pharmacophore binds to a conserved pocket across the protein family. | Redesign the compound to exploit non-conserved regions of the primary target's binding site. |
References
-
EFMC Best Practices in Medicinal Chemistry WG. (2020). Validating Chemical Probes. ChemMedChem, 15, 2388. [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
- Mijares, K., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
- Workman, P., & Collins, I. (2021). Which Small Molecule?
- Yang, T. (2023). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections.
- Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry.
- Lanyon-Hogg, T., & Tate, E. W. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
-
European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]
- Wikipedia contributors. (n.d.). Enzyme assay. Wikipedia.
- Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E.
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
- Wikipedia contributors. (n.d.). Enzyme inhibitor. Wikipedia.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
-
2A Biotech. (n.d.). N-(4-Amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]
-
Evarist Applichem. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride. Retrieved from [Link]
- Wang, Y., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules.
- Li, C., et al. (2019). Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. Journal of Medicinal Chemistry.
- Zia-ur-Rehman, M., et al. (2010). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E.
- ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review.
- Deibler, C., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
- Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
- Bull, J. A., et al. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selvita.com [selvita.com]
- 8. labsolu.ca [labsolu.ca]
- 9. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S | CID 290500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2abiotech.net [2abiotech.net]
- 11. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating Target Engagement of Novel Sulfonamide-Based MTHFD2 Inhibitors Using Cell-Based Assays
For: Researchers, scientists, and drug development professionals in oncology and metabolism.
Introduction: The Emergence of MTHFD2 as a Key Oncology Target
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to sustain rapid proliferation and adapt to challenging microenvironments.[1] A pivotal pathway in this reprogramming is the mitochondrial one-carbon (1C) folate cycle, which provides essential building blocks for nucleotide and amino acid synthesis.[2] Central to this pathway is the enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a bifunctional enzyme that is highly expressed in a wide range of tumors and during embryonic development, but notably low or absent in most healthy adult tissues.[1][3][4] This differential expression profile makes MTHFD2 an attractive and promising therapeutic target for cancer therapy, offering a potentially wide therapeutic window with reduced side effects.[5][6]
Inhibition of MTHFD2 disrupts the production of formate, a key 1C unit required for de novo purine synthesis.[2][3] This depletion of the nucleotide pool leads to replication stress, cell cycle arrest, and ultimately, apoptotic cell death in cancer cells.[5][7] The compound N-(4-amino-2-methoxyphenyl)methanesulfonamide belongs to the sulfonamide class of molecules. While specific public data on this particular compound is limited, its structure is representative of scaffolds used to develop potent and selective enzyme inhibitors. Given the significant research into sulfonamide derivatives as MTHFD2 inhibitors, this guide will focus on the principles and protocols for evaluating the cellular activity of such compounds, using MTHFD2 as the primary target of interest.
This document provides a detailed framework for confirming the intracellular target engagement of novel sulfonamide-based compounds aimed at MTHFD2, a critical step in validating their mechanism of action and advancing their development as potential cancer therapeutics.[8][9][10]
Scientific Foundation: Mechanism of MTHFD2 Inhibition
MTHFD2 catalyzes two sequential reactions in the mitochondrial 1C pathway: the NAD⁺-dependent oxidation of methylenetetrahydrofolate (CH₂-THF) to methenyltetrahydrofolate (CH=THF) and the subsequent hydrolysis of CH=THF to 10-formyltetrahydrofolate (10-CHO-THF). The formate generated from 10-CHO-THF can then be exported to the cytoplasm to participate in purine synthesis.
By inhibiting MTHFD2, a small molecule can effectively halt this mitochondrial formate production. The resulting purine deficiency starves rapidly dividing cancer cells of the necessary components for DNA and RNA synthesis, leading to a potent anti-proliferative effect.[2][3]
Figure 1: MTHFD2 Inhibition Pathway. This diagram illustrates the role of MTHFD2 in mitochondrial one-carbon metabolism and how its inhibition by a putative sulfonamide compound disrupts purine synthesis, leading to apoptosis in cancer cells.
Core Protocol: Cellular Thermal Shift Assay (CETSA®) for MTHFD2 Target Engagement
To progress a compound from a biochemical hit to a viable lead, it is imperative to demonstrate that it engages its intended target within the complex milieu of a living cell.[9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[11][12][13] The principle is based on ligand-induced thermal stabilization: the binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.[11][14]
This protocol details the use of CETSA to confirm the binding of a test compound, such as N-(4-amino-2-methoxyphenyl)methanesulfonamide, to endogenous MTHFD2 in a cancer cell line known to overexpress the protein (e.g., MCF-7 breast cancer or MOLM-13 acute myeloid leukemia cells).
Experimental Workflow Visualization
Figure 2: CETSA Experimental Workflow. A step-by-step visualization of the process for determining target protein thermal stabilization in response to ligand binding.
Materials and Reagents
-
Cell Line: MCF-7, MOLM-13, or other cancer cell line with high MTHFD2 expression.
-
Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compound: N-(4-amino-2-methoxyphenyl)methanesulfonamide, dissolved in DMSO to a 10 mM stock.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease Inhibitor Cocktail: (e.g., Roche cOmplete™).
-
Lysis Buffer (optional): PBS with protease inhibitors.
-
BCA Protein Assay Kit: For protein quantification.
-
SDS-PAGE reagents: Gels, running buffer, transfer buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibody: Rabbit anti-MTHFD2 antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-β-Actin or anti-GAPDH.
-
Chemiluminescent Substrate (ECL).
-
Imaging System: For chemiluminescence detection.
Step-by-Step Protocol
Part 1: Cell Treatment and Thermal Challenge
-
Cell Preparation: Culture cells to approximately 80% confluency. On the day of the experiment, harvest the cells, wash with PBS, and resuspend in fresh culture medium at a density of 5-10 x 10⁶ cells/mL.
-
Compound Incubation: Divide the cell suspension into two main tubes: "Vehicle" and "Test Compound". Add DMSO (final concentration ≤0.1%) to the vehicle tube and the test compound (e.g., final concentration of 10 µM) to the other. Incubate at 37°C in a CO₂ incubator for 1-2 hours.
-
Expert Insight: The incubation time should be sufficient for the compound to permeate the cell membrane and engage with the mitochondrial target. One hour is a standard starting point.
-
-
Aliquoting: After incubation, aliquot 50-100 µL of each cell suspension into a series of PCR tubes. Prepare one tube for each temperature point for both vehicle and compound-treated groups.
-
Heating Step: Place the PCR tubes in a thermal cycler with a temperature gradient block. Heat the samples for 3 minutes at a range of temperatures (e.g., 46, 49, 52, 55, 58, 61, 64°C). Immediately cool the samples at 4°C for 3 minutes.
-
Causality Explained: This heating step is the core of the assay. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The temperature range should bracket the known or empirically determined melting temperature (Tₘ) of the target protein.
-
Part 2: Lysis and Protein Analysis
-
Cell Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This process disrupts the cell membranes without the use of detergents that might interfere with protein aggregation. Add protease inhibitor cocktail to prevent protein degradation.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This step pellets the heat-induced aggregated proteins and cellular debris.[15]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to fresh tubes.
-
Protein Quantification: Determine the total protein concentration of each sample using a BCA assay. This is crucial for ensuring equal loading during the subsequent Western blot analysis.
-
Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with primary anti-MTHFD2 antibody overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system. g. Strip the membrane (if necessary) and re-probe for a loading control (e.g., β-Actin) to confirm equal protein loading.
Part 3: Data Analysis and Interpretation
-
Quantification: Measure the band intensity for MTHFD2 at each temperature point for both vehicle and compound-treated samples.
-
Normalization: Normalize the MTHFD2 band intensity to the intensity of the corresponding loading control. Then, express the intensity at each heated temperature as a percentage of the non-heated (37°C) control sample for each group.
-
Melting Curve Generation: Plot the percentage of soluble MTHFD2 against temperature for both vehicle and compound-treated groups. The resulting curves are the CETSA melting curves.
-
Interpretation: A shift of the melting curve to the right (towards higher temperatures) for the compound-treated sample compared to the vehicle control indicates thermal stabilization of MTHFD2, providing direct evidence of target engagement.
Expected Results and Data Presentation
The results should demonstrate a temperature-dependent decrease in soluble MTHFD2. In the presence of an effective inhibitor, this decrease will be shifted to higher temperatures.
| Temperature (°C) | Vehicle (DMSO) - % Soluble MTHFD2 | Test Compound (10 µM) - % Soluble MTHFD2 |
| 37 (Control) | 100% | 100% |
| 46 | 98% | 101% |
| 49 | 91% | 99% |
| 52 | 75% | 95% |
| 55 | 52% (Tₘ) | 88% |
| 58 | 28% | 65% |
| 61 | 10% | 48% (Tₘ) |
| 64 | 5% | 25% |
Table 1: Representative CETSA Data. Hypothetical data showing the percentage of soluble MTHFD2 remaining after a 3-minute heat treatment. The compound-treated group shows a significant thermal shift, with an apparent melting temperature (Tₘ) increase from ~55°C to ~61°C, confirming target engagement.
Trustworthiness and Self-Validation
The CETSA protocol is inherently self-validating. The inclusion of a vehicle control at every temperature point establishes the baseline thermal stability of the target protein. A positive result is not merely the disappearance of a signal, but a quantifiable and dose-dependent shift in the entire melting curve.
-
Dose-Response: To further validate the specificity of the interaction, an isothermal dose-response (ITDR) experiment can be performed. Here, cells are treated with a range of compound concentrations and heated at a single, optimized temperature (e.g., 58°C from the table above). A specific inhibitor will show a concentration-dependent increase in soluble MTHFD2.
-
Loading Controls: The use of a loading control like β-Actin, which should not be stabilized by a specific MTHFD2 inhibitor, confirms that the observed stabilization is specific to the target and not a global cellular effect.
By demonstrating a specific, dose-dependent thermal stabilization of MTHFD2 within intact cancer cells, researchers can confidently link the compound's chemical structure to its biological mechanism of action, providing a solid foundation for further preclinical development.
References
-
Frontiers in Oncology. (2023). Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease. [Link]
-
Clinical Cancer Research. (2024). Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response. [Link]
-
Journal of Experimental & Clinical Cancer Research. (2020). More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [Link]
-
Broad Institute. (2014). Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. [Link]
-
PubMed. (2024). MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions. [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Target Engagement Assays in Early Drug Discovery. [Link]
-
International Journal of Molecular Sciences. (2020). More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
-
ACS Publications. (2024). Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization. [Link]
-
National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
ResearchGate. (n.d.). Development of first-in-class MTHFD2 inhibitors. [Link]
-
Chemical Probes Portal. (n.d.). Target engagement. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
Sources
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: A Researcher's Guide to the Experimental Design for Studying Sulfonamide Derivatives
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, this remarkable scaffold has given rise to a vast and diverse class of therapeutic agents.[1] While initially celebrated for their antimicrobial prowess, the applications of sulfonamide derivatives have expanded dramatically to include treatments for a wide range of conditions.[1][2] Today, sulfonamides are integral components of drugs with diuretic, hypoglycemic, anticonvulsant, anti-inflammatory, and anticancer activities.[1][3][4][5]
The enduring relevance of sulfonamides stems from their unique chemical properties and their ability to act as bioisosteres for other functional groups, such as carboxylic acids, which can improve metabolic stability and membrane permeability.[6] Their mechanism of action is often rooted in the inhibition of critical enzymes, a feature that allows for targeted drug design.[3][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the experimental design of novel sulfonamide derivatives, from initial concept to biological validation. It emphasizes the rationale behind methodological choices, ensuring a robust and self-validating research workflow.
Part 1: Design, Synthesis, and Characterization
The journey of a novel sulfonamide derivative begins with a clear design strategy, followed by robust synthesis and meticulous characterization to confirm its identity, structure, and purity.
Rational Design and In Silico Screening
A successful drug discovery campaign rarely relies on serendipity alone. Modern approaches leverage computational tools to rationally design molecules with a higher probability of success, saving significant time and resources.
Structure-Activity Relationship (SAR): SAR is the foundational principle that links the chemical structure of a molecule to its biological activity.[8] For sulfonamides, key SAR considerations include the nature of substitutions on the N1-amino group and the aromatic ring.[8][9] For instance, introducing electron-withdrawing heterocyclic rings on the N1-nitrogen can modulate the pKa to an optimal range of 6.6-7.4, enhancing antibacterial activity and reducing the risk of crystalluria.[9]
Computational Docking: Molecular docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[10][11][12][13][14] This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. The process involves preparing 3D structures of the ligand (sulfonamide derivative) and the target protein (e.g., dihydropteroate synthase for antibacterial agents) and using a scoring function to estimate the binding free energy.[10][14] Compounds with favorable docking scores and interaction patterns (e.g., hydrogen bonds with key active site residues) are selected for further study.[11]
Workflow for In Silico Screening and Rational Design
Caption: A typical workflow for the rational design and in silico screening of sulfonamide derivatives.
Chemical Synthesis
The synthesis of sulfonamide derivatives is typically straightforward, most commonly involving the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[15]
General Protocol for Sulfonamide Synthesis:
-
Reactant Preparation: Dissolve the primary or secondary amine (1 mmol) in a suitable solvent such as dichloromethane or pyridine.[16]
-
Addition of Sulfonyl Chloride: To this solution, add the corresponding sulfonyl chloride (1 mmol) dropwise at room temperature or 0°C to control the reaction rate.[16]
-
Base Addition: Add a base, such as triethylamine or pyridine (1.2 mmol), to neutralize the HCl generated during the reaction.[16]
-
Reaction Monitoring: Stir the mixture for a designated period (e.g., 2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, the mixture is typically washed sequentially with a dilute acid (e.g., HCl), a saturated solution of sodium bicarbonate, and brine to remove unreacted starting materials and byproducts.[16]
-
Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final compound is then purified, typically by recrystallization or column chromatography.[15][16]
Modern techniques such as microwave-assisted synthesis can also be employed, often leading to higher yields, shorter reaction times, and easier work-up procedures, aligning with the principles of green chemistry.[2]
Physicochemical and Structural Characterization
Unambiguous confirmation of the synthesized compound's structure and purity is a critical, non-negotiable step. A combination of spectroscopic methods is required for full characterization.
| Technique | Purpose | Typical Observations for Sulfonamides | References |
| ¹H & ¹³C NMR | Determines the carbon-hydrogen framework of the molecule. | Confirms the presence of aromatic protons, alkyl groups, and the specific chemical environment of each atom. | [10][16][17] |
| FT-IR | Identifies the functional groups present in the molecule. | Characteristic stretching bands for N-H (amide), S=O (asymmetric and symmetric), and C=C (aromatic) groups. | [2][15][17] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Provides the molecular ion peak [M+H]⁺ or [M]⁺, confirming the molecular formula. | [2][16][17] |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S) of the compound. | The experimentally determined percentages should be within ±0.4% of the calculated values. | [2][17] |
| Melting Point | Assesses the purity of the synthesized compound. | A sharp and narrow melting point range indicates a high degree of purity. | [16] |
Part 2: Biological Evaluation (In Vitro Assays)
Once a novel sulfonamide derivative has been synthesized and characterized, the next step is to evaluate its biological activity using a panel of robust and validated in vitro assays.
Antimicrobial Activity Assessment
The classic application of sulfonamides is as antibacterial agents. Their primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[7][18] Mammalian cells are not affected because they acquire folic acid from their diet, making this pathway an excellent target for selective toxicity.[18][19]
Mechanism of Action: Inhibition of Bacterial Folate Synthesis
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. youtube.com [youtube.com]
- 10. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjb.ro [rjb.ro]
- 12. benthamdirect.com [benthamdirect.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Target Identification of N-(4-amino-2-methoxyphenyl)methanesulfonamide
Introduction: Unveiling the Molecular Targets of a Novel Sulfonamide
N-(4-amino-2-methoxyphenyl)methanesulfonamide is a small molecule belonging to the sulfonamide class of compounds, a chemical scaffold renowned for its diverse biological activities.[1] While structurally related to intermediates used in the synthesis of anticancer agents, the specific biological targets and mechanism of action of N-(4-amino-2-methoxyphenyl)methanesulfonamide remain to be elucidated. The identification of a bioactive molecule's cellular targets is a critical step in drug discovery and chemical biology, providing insights into its therapeutic potential and possible toxicities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic approaches and detailed protocols for the target deconvolution of N-(4-amino-2-methoxyphenyl)methanesulfonamide.
This application note outlines a multi-pronged strategy, commencing with in silico target prediction to generate initial hypotheses. We then delve into the synthesis of bespoke chemical probes derived from the parent molecule, a crucial step for subsequent experimental validation. The core of our proposed strategy lies in affinity-based chemical proteomics to capture and identify interacting proteins from complex biological mixtures. Finally, we present robust biophysical and cellular methods for the validation of putative protein targets. This comprehensive workflow is designed to be a self-validating system, ensuring a high degree of confidence in the identified molecular targets.
Part 1: In Silico Target Prediction - A Hypothesis-Generating Engine
Before embarking on extensive experimental work, computational methods can provide valuable, cost-effective insights into the potential biological targets of N-(4-amino-2-methoxyphenyl)methanesulfonamide. These approaches leverage the compound's structure to predict its interactions with known protein targets.
Two powerful in silico techniques are molecular docking and pharmacophore modeling. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein target, estimating the binding affinity. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. These models can then be used to screen large databases of protein structures for potential binding partners.
Caption: In Silico Target Prediction Workflow.
Key Considerations for In Silico Studies:
| Parameter | Recommendation | Rationale |
| Protein Databases | PDB, AlphaFold DB | Comprehensive sources of experimentally determined and predicted protein structures. |
| Docking Software | AutoDock, Glide, GOLD | Widely used and validated docking programs with different scoring functions. |
| Pharmacophore Tools | PharmaGist, LigandScout | Robust platforms for generating and screening pharmacophore models. |
| Validation | Use of known sulfonamide inhibitors as positive controls | To ensure the chosen computational pipeline can accurately predict known interactions. |
Part 2: Synthesis of Chemical Probes - Crafting the Tools for Discovery
To experimentally identify the binding partners of N-(4-amino-2-methoxyphenyl)methanesulfonamide, it is essential to synthesize chemical probes. These are modified versions of the parent compound that incorporate a linker and a reporter tag (e.g., biotin) for affinity purification or a photoreactive group for covalent capture. The primary amine on the phenyl ring of N-(4-amino-2-methoxyphenyl)methanesulfonamide is an ideal handle for chemical modification.[2][3][][5]
Proposed Synthetic Strategy for an Affinity Probe:
The primary amine can be acylated using an N-hydroxysuccinimide (NHS) ester of a linker-biotin conjugate.[6][7][8] The choice of linker is critical to minimize steric hindrance and maintain the binding affinity of the parent compound.[9][10] A polyethylene glycol (PEG) linker is often a good choice due to its hydrophilicity and flexibility.
Caption: General Structure of Chemical Probes.
Part 3: Affinity-Based Chemical Proteomics - Capturing the Interacting Proteome
With a synthesized affinity probe in hand, the next step is to use it to "fish" for binding partners in a complex biological sample, such as a cell lysate. Affinity chromatography followed by liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for this purpose.
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
1. Immobilization of the Affinity Probe:
-
Covalently couple the biotinylated N-(4-amino-2-methoxyphenyl)methanesulfonamide probe to streptavidin-coated agarose or magnetic beads.
-
Incubate the probe with the beads for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound probe.
2. Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line if anticancer activity is suspected) to a sufficient density.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Affinity Pull-Down:
-
Incubate the clarified cell lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads coupled to biotin alone.
-
For competitive elution, incubate another aliquot with the probe-immobilized beads in the presence of an excess of the free, unmodified N-(4-amino-2-methoxyphenyl)methanesulfonamide.
4. Washing and Elution:
-
After incubation, wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. This can be achieved by:
-
Competitive elution: Incubating with a high concentration of free biotin.
-
Denaturing elution: Boiling the beads in SDS-PAGE loading buffer.
-
On-bead digestion: Directly digesting the bound proteins with trypsin.
-
5. Protein Identification by LC-MS/MS:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands of interest and subject them to in-gel tryptic digestion.
-
Alternatively, analyze the entire eluted protein mixture by in-solution tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the acquired mass spectra against a protein database using a search algorithm like Mascot or Sequest.
Caption: Affinity Purification-Mass Spectrometry Workflow.
Part 4: Validation of Putative Targets - Ensuring Biological Relevance
The list of proteins identified by AP-MS represents potential binding partners. It is crucial to validate these interactions using orthogonal methods to eliminate false positives and confirm direct binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics of a small molecule to a protein immobilized on a sensor chip.[11][12][13][14] This allows for the determination of binding affinity (KD), and association (ka) and dissociation (kd) rates.
Protocol Outline for SPR:
-
Immobilize the purified recombinant candidate protein onto a sensor chip.
-
Flow different concentrations of N-(4-amino-2-methoxyphenyl)methanesulfonamide over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the amount of bound compound.
-
Analyze the resulting sensorgrams to determine the kinetic parameters of the interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[15][16][17][18]
Protocol Outline for ITC:
-
Place the purified recombinant candidate protein in the sample cell of the calorimeter.
-
Titrate a solution of N-(4-amino-2-methoxyphenyl)methanesulfonamide into the sample cell.
-
Measure the heat changes associated with each injection.
-
Fit the data to a binding model to determine the thermodynamic parameters.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[19][20][21][22][23] The principle is that the binding of a ligand stabilizes its target protein against thermal denaturation.
Protocol Outline for CETSA:
-
Treat intact cells or cell lysates with N-(4-amino-2-methoxyphenyl)methanesulfonamide or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and lyse the cells (if using intact cells).
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble candidate protein remaining at each temperature by Western blotting or other quantitative methods.
-
A shift in the melting curve of the protein in the presence of the compound indicates target engagement.
Summary of Validation Techniques:
| Technique | Principle | Key Outputs | Throughput |
| SPR | Change in refractive index upon binding | KD, ka, kd | Medium to High |
| ITC | Measurement of heat change upon binding | KD, n, ΔH, ΔS | Low |
| CETSA | Ligand-induced thermal stabilization | Target engagement in cells | Medium to High |
Conclusion
The identification of the molecular targets of N-(4-amino-2-methoxyphenyl)methanesulfonamide is a challenging yet rewarding endeavor. The integrated strategy presented in this application note, combining computational prediction, chemical probe synthesis, affinity-based proteomics, and rigorous biophysical and cellular validation, provides a robust framework for success. By meticulously following these protocols and thoughtfully interpreting the data, researchers can confidently identify and validate the cellular partners of this and other novel bioactive small molecules, thereby paving the way for a deeper understanding of their biological function and potential therapeutic applications.
References
-
Whitley, C., et al. (2018). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PLoS ONE, 13(4), e0195624. [Link]
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive amination of ketones and aldehydes with ammonia and titanium(IV) isopropoxide. Tetrahedron, 60(7), 1463-1471. [Link]
-
Fisher, J. F., & Mobashery, S. (2012). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Bioconjugate Chemistry, 23(7), 1469-1481. [Link]
-
Klebe, G. (2006). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 11(15-16), 755-763. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 193-210. [Link]
-
Bioclone Inc. (n.d.). Cleavable Linker: A Promising Strategy for Maintaining Physiological Activity in Affinity Chromatography. Bioclone. [Link]
-
Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]
-
Guna, J. V., et al. (2017). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Journal of Chemical and Pharmaceutical Research, 9(1), 241-246. [Link]
-
Munoz, E. M., et al. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 191, 2-15. [Link]
-
LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
Sanza, D., Frizzo, C. P., Claramunt, R. M., & Elguero, J. (2007). Biotinylated Primary Amines. Molbank, 2007(3), M535. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Linkuviene, V., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry, 515, 61-64. [Link]
-
Park, J., et al. (2016). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. Journal of the American Chemical Society, 138(32), 10113-10121. [Link]
-
Sent-Er, A., et al. (2019). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Angewandte Chemie International Edition, 58(41), 14781-14787. [Link]
-
Evident™. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Evident™. [Link]
-
Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 492. [Link]
-
Sanza, D., Frizzo, C. P., Claramunt, R. M., & Elguero, J. (2007). BIOTINYLATED PRIMARY AMINES. Sciforum. [Link]
-
Marques, G. Q., et al. (2021). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. Sensors, 21(19), 6556. [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
-
Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 856. [Link]
-
Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis Inc.[Link]
-
Eurofins Discovery. (n.d.). Target Binding Characterization. Eurofins Discovery. [Link]
-
Chem Help ASAP. (2020, March 20). primary amine synthesis [Video]. YouTube. [Link]
-
Taylor & Francis. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. [Link]
-
Kolmar, H., et al. (1995). Linker peptide and affinity tag for detection and purification of single-chain Fv fragments. Journal of Immunological Methods, 184(2), 195-204. [Link]
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Taylor & Francis. (n.d.). Photoaffinity labeling – Knowledge and References. Taylor & Francis. [Link]
-
Li, J., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, 59, 209-212. [Link]
-
G-Biosciences. (2012, March 9). The Secrets of Coupling with Biotin!. G-Biosciences. [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220-230. [Link]
-
Zallocchi, M., et al. (2012). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 886, 119-137. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
-
ChomiX Biotech. (n.d.). Photoaffinity probes. ChomiX Biotech. [Link]
Sources
- 1. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
- 11. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(4-amino-2-methoxyphenyl)methanesulfonamide
Introduction: The Solubility Challenge
N-(4-amino-2-methoxyphenyl)methanesulfonamide is a sulfonamide derivative with significant potential in pharmaceutical research and development. Its structure, characterized by aromatic rings and functional groups capable of hydrogen bonding, also presents a common yet critical hurdle: poor aqueous solubility. This low solubility can severely limit its bioavailability, hinder the development of parenteral formulations, and complicate in vitro screening assays.
This guide provides a comprehensive technical resource for researchers, scientists, and formulation professionals encountering solubility issues with this compound. Structured as a series of troubleshooting guides and frequently asked questions (FAQs), it offers not just protocols but the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will progress from fundamental principles and simple adjustments to advanced formulation strategies, ensuring a logical and scalable approach to overcoming solubility challenges.
Part 1: Foundational Troubleshooting & Compound Characterization
This section addresses the most common initial questions regarding the compound's intrinsic properties that govern its solubility.
FAQ 1.1: What are the key structural features of N-(4-amino-2-methoxyphenyl)methanesulfonamide that influence its solubility?
Answer: The solubility of N-(4-amino-2-methoxyphenyl)methanesulfonamide is a direct consequence of its molecular architecture. The molecule possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.
-
Hydrophobic Character: The benzene ring is inherently nonpolar and contributes significantly to the compound's low water solubility.
-
Hydrophilic Potential: The molecule has three key functional groups that can interact with water:
-
Amino Group (-NH2): A weak base that can be protonated to form a positively charged ammonium salt (-NH3+) under acidic conditions.
-
Sulfonamide Group (-SO2NH-): A weak acid. The hydrogen on the nitrogen is acidic and can be removed to form a negatively charged anion under basic conditions.[1]
-
Methoxy Group (-OCH3): The oxygen atom can act as a hydrogen bond acceptor, but its overall contribution to solubility is modest.
-
The interplay between the large hydrophobic core and the ionizable functional groups is the primary determinant of its solubility behavior.
Caption: Key functional groups influencing solubility.
Part 2: pH Modification Strategies
Adjusting the pH of the solvent is the most direct and cost-effective method to explore for ionizable compounds.
FAQ 2.1: How does pH affect the solubility of this compound?
Answer: As an amphoteric substance (containing both acidic and basic groups), the solubility of N-(4-amino-2-methoxyphenyl)methanesulfonamide is highly pH-dependent.[1]
-
In Acidic Conditions (Low pH): The basic amino group (-NH2) will accept a proton to become protonated (-NH3+). This charged species is significantly more soluble in water than the neutral form.
-
In Basic Conditions (High pH): The acidic sulfonamide proton (-SO2NH-) will be removed, forming a negatively charged anion (-SO2N-). This anion is also much more soluble than the neutral form.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the net charge on the molecule will be zero. At this point, the compound is least soluble.
Therefore, solubility can be dramatically increased by moving the pH away from the isoelectric point, either towards highly acidic or highly alkaline conditions. For many sulfonamides, solubility increases in buffered solutions at physiological pH (around 7.4) compared to plain water.[1]
Caption: Relationship between pH, ionization, and solubility.
FAQ 2.2: I need to prepare a stock solution. What is a reliable protocol for determining the optimal pH?
Answer: A pH-solubility profile should be experimentally determined using a shake-flask method. This will provide quantitative data to guide your formulation efforts.
Experimental Protocol: pH-Solubility Profile Determination
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Sample Preparation: Add an excess amount of N-(4-amino-2-methoxyphenyl)methanesulfonamide to a known volume (e.g., 2 mL) of each buffer in separate glass vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH of each buffer.
| pH | Expected Dominant Species | Expected Relative Solubility |
| 2.0 | Cationic (-NH3+) | High |
| 4.0 | Cationic / Neutral | Moderate-High |
| 6.0 | Neutral | Low |
| 7.4 | Neutral / Anionic | Moderate |
| 8.0 | Anionic (-SO2N-) | Moderate-High |
| 10.0 | Anionic | High |
| 12.0 | Anionic | Very High |
| Caption: Expected pH-dependent solubility trend for N-(4-amino-2-methoxyphenyl)methanesulfonamide. |
Part 3: Utilizing Cosolvents
When pH adjustment is not feasible (e.g., due to compound stability or experimental constraints), using cosolvents is a common and effective alternative.
FAQ 3.1: Which cosolvents are most effective for this type of compound, and why?
Answer: Cosolvents work by reducing the polarity of the bulk solvent (usually water), making it more favorable for a hydrophobic molecule to dissolve.[2][3] For a compound like N-(4-amino-2-methoxyphenyl)methanesulfonamide, the most common and effective cosolvents are water-miscible organic solvents.
-
Common Choices: Ethanol, propylene glycol (PG), polyethylene glycols (especially PEG 300 and PEG 400), and dimethyl sulfoxide (DMSO).[3][4]
-
Mechanism: These solvents disrupt the hydrogen bonding network of water, creating a "less polar" microenvironment that can accommodate the nonpolar aromatic regions of the drug molecule.[2]
-
Selection Criteria: The choice depends on the final application. For in vitro cell-based assays, DMSO and ethanol are common, but their final concentration must be carefully controlled to avoid cellular toxicity. For in vivo formulations, PG and PEGs are often preferred due to better toxicological profiles.[2]
FAQ 3.2: I'm observing precipitation when I dilute my drug-cosolvent stock into an aqueous buffer. How can I prevent this?
Answer: This is a very common issue known as "crashing out." It occurs because the drug, which was soluble in the high-cosolvent-concentration stock, is suddenly exposed to a primarily aqueous environment where its solubility is much lower.
Troubleshooting Steps:
-
Optimize Cosolvent Percentage: Determine the minimum amount of cosolvent needed in the final solution to maintain solubility. This may require preparing several dilutions to find the "solubility edge."
-
Change Dilution Method: Instead of adding the stock solution to the buffer, try adding the buffer to the stock solution slowly while vortexing vigorously. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Incorporate a Surfactant: Add a small amount of a non-ionic surfactant (e.g., Tween® 80 or Poloxamer 188) to either your stock solution or the final aqueous buffer. Surfactants can form micelles that encapsulate the drug, preventing precipitation and improving wettability.[5]
Experimental Protocol: Cosolvent Screening
-
Solvent Selection: Choose a panel of pharmaceutically acceptable cosolvents (e.g., Ethanol, PG, PEG 400, DMSO).[6]
-
Stock Preparation: Prepare concentrated stock solutions of the compound in each pure cosolvent.
-
Titration: In separate vials, add increasing volumes of the drug-cosolvent stock to a fixed volume of your primary aqueous buffer (e.g., PBS pH 7.4).
-
Observation: After each addition, vortex and visually inspect for precipitation (cloudiness). The point at which persistent cloudiness appears is the approximate solubility limit for that cosolvent percentage.
-
Quantification: For a more precise measurement, equilibrate the mixtures, centrifuge, and analyze the supernatant via HPLC as described in the pH-solubility protocol.
| Cosolvent System (in PBS pH 7.4) | Hypothetical Solubility Increase (Fold) | Notes |
| 10% Ethanol | 5 - 15 | Common for in vitro, but can have biological effects. |
| 20% Propylene Glycol | 20 - 50 | Good for parenteral formulations. |
| 20% PEG 400 | 25 - 60 | Often provides good solubilization with low toxicity. |
| 5% DMSO | >100 | Excellent solubilizer, but must be kept at low final concentrations for biological assays. |
| Caption: Table of potential solubility enhancement with common cosolvents. |
Part 4: Advanced Formulation Strategies
If pH and cosolvent approaches are insufficient or unsuitable, more advanced formulation technologies may be required. These methods often involve creating a new solid form of the drug with enhanced solubility properties.
Workflow for Advanced Strategy Selection
Caption: Selecting an advanced solubility enhancement strategy.
FAQ 4.1: What is a solid dispersion and how can it improve solubility?
Answer: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble, inert carrier matrix (the host), usually a polymer.[7][8] The primary mechanisms for solubility enhancement are:
-
Particle Size Reduction: The drug is reduced to a molecular or near-molecular level within the carrier, dramatically increasing the surface area available for dissolution.[5]
-
Amorphous State: The process often converts the drug from its stable, low-energy crystalline form to a high-energy, disordered amorphous state. The amorphous form does not have a crystal lattice that needs to be broken down, leading to faster and higher dissolution.[8][9]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles by the aqueous medium.[5]
Common carriers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[5][10] The solid dispersion can be prepared by methods like solvent evaporation or hot-melt extrusion.[9][10]
FAQ 4.2: How can cyclodextrins be used to solubilize my compound?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can form an "inclusion complex" with poorly soluble drugs.[11][12]
-
Mechanism: The hydrophobic part of your compound (the aromatic rings) can fit into the hydrophobic cavity of the cyclodextrin molecule.[11] The resulting drug-cyclodextrin complex has a hydrophilic exterior, allowing it to dissolve readily in water.[13]
-
Common Types: Beta-cyclodextrin (β-CD) derivatives are most commonly used, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®), as they have improved solubility and safety profiles over the parent β-CD.[4][14]
-
Assessment: The effectiveness of complexation is determined by conducting a phase-solubility study, which can also be used to determine the binding constant and stoichiometry of the complex.
FAQ 4.3: When should I consider formulating a nanosuspension?
Answer: Nanosuspension is a powerful technique for drugs that are very poorly soluble in both aqueous and organic solvents, making other methods challenging. A nanosuspension is a colloidal dispersion of pure drug particles with a particle size in the nanometer range (typically below 1 µm), suspended in an aqueous medium.[15]
-
Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug. By reducing the particle size to the nanoscale, the surface area is massively increased, leading to a significant increase in dissolution velocity.[16][17]
-
Key Advantages: This approach is suitable for drugs with a high melting point and can lead to enhanced bioavailability.[17]
-
Formulation: Nanosuspensions are stabilized using surfactants and/or polymers that adsorb onto the surface of the drug particles, preventing them from aggregating. They can be prepared by "top-down" methods like media milling or high-pressure homogenization, or "bottom-up" methods like precipitation.[18]
References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Excipients: Enhancing the New, Poorly Soluble APIs. (2014). Drug Development & Delivery. [Link]
-
Singh, J., & Mittal, P. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 9(3-s), 893-899. [Link]
- Cosolvent. (n.d.). In MilliporeSigma.
-
DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Gade, P., & K.C., S. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 14(1), 1-8. [Link]
-
Alhassan, M., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 29(1), 2943-2969. [Link]
-
Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934. [Link]
-
Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
-
N, S., et al. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research, 30(10). [Link]
-
Hande, N. M. (2024). Solid Dispersion: Strategies To Enhance Solubility And Dissolution Rate Of Poorly Water-Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 15(2), 340-352. [Link]
-
Shinde, G. V., et al. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 2(4), 200-212. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
-
Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review. [Link]
-
Kumar, S., & S, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]
-
Cosolvent. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link].
-
Kim, K. T., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
-
Kasimedu, S., et al. (2022). Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique -A Review. ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
S, L., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 161-171. [Link]
-
Kim, K. T., et al. (2002). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. [Link]
-
SOLUBILITY OF SULPHONAMIDES. (1943). The BMJ, 1(4283), 168-169. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Mohammed, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(15), 5716. [Link]
-
Kim, D., & Lee, L. S. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 163, 465-472. [Link]
-
Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link].
Sources
- 1. bmj.com [bmj.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jddtonline.info [jddtonline.info]
- 6. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 7. ajprd.com [ajprd.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. japsonline.com [japsonline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. eaapublishing.org [eaapublishing.org]
Technical Support Center: Purification of N-(4-amino-2-methoxyphenyl)methanesulfonamide
Welcome to the technical support center for the purification of N-(4-amino-2-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. Here, we will address common challenges and provide detailed protocols and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing N-(4-amino-2-methoxyphenyl)methanesulfonamide?
The purity of your final product is largely dependent on the synthetic route employed. A prevalent method for the synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide is the reduction of its nitro precursor, N-(2-methoxy-4-nitrophenyl)methanesulfonamide.[1] Consequently, the primary impurities you may encounter are:
-
Unreacted Starting Material: Residual N-(2-methoxy-4-nitrophenyl)methanesulfonamide.
-
Intermediates of Reduction: Depending on the reducing agent and reaction conditions, partially reduced intermediates such as nitroso or hydroxylamine derivatives may be present.
-
Byproducts from the Reducing Agent: For instance, if using catalytic hydrogenation (e.g., H₂/Pd/C), byproducts from the catalyst or solvent may be introduced.[2] With metal/acid reductions (e.g., SnCl₂/HCl or Fe/HCl), residual metal salts can contaminate the product.[1]
-
Side-Reaction Products: Over-reduction or degradation of the starting material or product under harsh reaction conditions.
A preliminary Thin Layer Chromatography (TLC) analysis is crucial to assess the complexity of your crude product mixture.
Q2: My crude product is a dark oil/solid. How can I decolorize it?
Colored impurities are common, especially from nitro-reduction reactions. For recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. It is important to use charcoal sparingly, as excessive amounts can lead to a significant loss of your desired product.[3]
Q3: I am struggling with the recrystallization of N-(4-amino-2-methoxyphenyl)methanesulfonamide. Can you suggest a suitable solvent system?
Due to the presence of both polar (amino, sulfonamide) and non-polar (aromatic ring, methoxy group) functionalities, a mixed solvent system is often effective. A good starting point is a combination of a polar solvent in which the compound is soluble at higher temperatures (like ethanol or methanol) and a non-polar anti-solvent in which it is less soluble (like water or hexane).[3][4]
Recommendation: An ethanol/water mixture is a promising system. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until persistent turbidity is observed. Allow the solution to cool slowly to induce crystallization.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of the supersaturated solution at a temperature above its melting point. Here are some solutions:[3][5]
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.
-
Use a More Dilute Solution: Add more of the "good" solvent (e.g., ethanol) to the hot mixture before adding the anti-solvent.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.
-
Change the Solvent System: If the problem persists, explore other solvent systems, such as ethyl acetate/hexane.[3]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent system, or the solution is too dilute. | 1. Concentrate the solution by gentle heating to evaporate some solvent. 2. Add more of the anti-solvent. 3. Cool to a lower temperature (e.g., in a freezer). 4. Induce nucleation by scratching or seeding.[5] |
| Low recovery of the product. | The compound has significant solubility in the cold solvent mixture. The product was washed with a solvent in which it is too soluble. | 1. Minimize the amount of hot solvent used for dissolution. 2. Ensure the crystallization mixture is thoroughly cooled before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product purity is still low after recrystallization. | The chosen solvent system is not effective at excluding certain impurities. | 1. Perform a second recrystallization. 2. Consider using a different solvent system. 3. If impurities are significantly different in polarity, consider column chromatography. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| The compound is not moving from the baseline (streaking). | The compound is too polar for the chosen mobile phase. The compound is interacting strongly with the acidic silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[6] |
| Poor separation of the product from impurities. | The polarity difference between the product and impurities is small. | 1. Use a shallower solvent gradient during elution. 2. Try a different stationary phase, such as alumina or a reverse-phase (C18) silica gel. |
| The product elutes too quickly. | The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude N-(4-amino-2-methoxyphenyl)methanesulfonamide by removing minor impurities.
Materials:
-
Crude N-(4-amino-2-methoxyphenyl)methanesulfonamide
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, add a small spatula tip of activated charcoal and heat with stirring for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Inducing Crystallization: Heat the filtrate to boiling and add hot deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
Objective: To separate N-(4-amino-2-methoxyphenyl)methanesulfonamide from impurities with different polarities.
Materials:
-
Crude N-(4-amino-2-methoxyphenyl)methanesulfonamide
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Do not let the silica bed run dry.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For basic compounds like this, adding 0.1-1% triethylamine to the eluent can improve peak shape and prevent streaking.[6]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified N-(4-amino-2-methoxyphenyl)methanesulfonamide.
Visualization of Workflows
Purification Workflow Diagram
Caption: General purification workflow for N-(4-amino-2-methoxyphenyl)methanesulfonamide.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from [Link]
- Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide. (2025). BenchChem.
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]
- An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride. (2025). BenchChem.
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for the reduction of nitro derivatives to amines. (2015). Google Patents.
- A green protocol for reduction of aromatic nitro compounds to amines. (2013). TSI Journals.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
- Overcoming common challenges in the synthesis of sulfonamide deriv
- Application Note: Purification of 4-Amino-N-methylbenzeneethanesulfonamide using Column Chrom
-
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. (n.d.). National Institutes of Health. Retrieved from [Link]
- TLC in the Analysis of Plant M
-
Troubleshooting. (n.d.). CHROMacademy. Retrieved from [Link]
-
(4-Nitro-2-phenoxyphenyl)methanesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and... (n.d.). ResearchGate. Retrieved from [Link]
- Ion Chromatography Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- N-(2-methoxy-4-nitrophenyl)methanesulfonamide. (n.d.). PubChemLite.
-
N-[2-[(4-methoxyphenyl)methoxy]-4-nitrophenyl]methanesulfonamide. (n.d.). PubChem. Retrieved from [Link]
- Recrystallization of 2-Amino-1-(2-nitrophenyl)ethanol: A Technical Support Guide. (2025). BenchChem.
- Technical Support Center: Purification of 4-amino-3-ethoxy-N-ethylbenzamide. (2025). BenchChem.
Sources
Technical Support Center: Overcoming Challenges in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common and complex challenges encountered during the synthesis of this critical functional group. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experimental choices are informed, effective, and reproducible.
Section 1: Troubleshooting Guide - Diagnosis and Resolution
This section addresses specific experimental issues in a question-and-answer format, offering not just solutions but the rationale behind them.
Issue 1: Consistently Low or No Yield
Question: My sulfonamide synthesis reaction is consistently resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low yields are one of the most frequent frustrations in sulfonamide synthesis, often stemming from the degradation of the starting materials or suboptimal reaction conditions. The primary culprit is typically the hydrolysis of the highly reactive sulfonyl chloride.
Causality & Diagnosis:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are extremely susceptible to moisture.[1][2] Even trace amounts of water in your solvents, glassware, or from atmospheric humidity can rapidly convert the electrophilic sulfonyl chloride into the corresponding and unreactive sulfonic acid. This is the most common reason for reaction failure.[1] You can often detect the sharp, acidic smell of hydrogen chloride (HCl) gas, a byproduct of hydrolysis, if this is occurring.[2]
-
Inappropriate Base or Solvent: The choice of base is critical. It must be non-nucleophilic to avoid competing with your amine.[1] Furthermore, the solvent must effectively dissolve both the amine and the sulfonyl chloride without reacting with them.[1]
-
Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines (e.g., some anilines) can be poor nucleophiles, leading to slow or incomplete reactions.[3][4]
Troubleshooting Protocol & Solutions:
| Solution | Detailed Protocol & Explanation |
| Ensure Anhydrous Conditions | Protocol: 1. Oven-dry all glassware overnight at >100 °C and cool under a stream of dry nitrogen or in a desiccator. 2. Use freshly opened or distilled anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[1] 3. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.[1] Rationale: This rigorously excludes water, preserving the integrity of the sulfonyl chloride for reaction with the amine. |
| Optimize Base and Solvent | Protocol: 1. Use a non-nucleophilic organic base like pyridine or triethylamine (TEA) to neutralize the HCl byproduct.[1] Pyridine can sometimes act as a nucleophilic catalyst as well. 2. Ensure your chosen solvent can dissolve both reactants. If solubility is an issue, consider a more polar aprotic solvent like acetonitrile or N,N-Dimethylformamide (DMF), ensuring they are anhydrous. Rationale: A proper base scavenges the generated HCl without consuming the sulfonyl chloride. Correct solvent choice ensures the reactants are in the same phase to react efficiently. |
| Control Stoichiometry | Protocol: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion and ensure all the valuable sulfonyl chloride is consumed.[1] Rationale: Le Chatelier's principle dictates that increasing the concentration of one reactant will push the equilibrium towards the products. |
| Consider Alternative Reagents | Protocol: If sulfonyl chloride instability is a persistent issue, consider using more stable sulfonyl fluorides activated by a Lewis acid like Calcium triflimide [Ca(NTf2)2].[3][4] Alternatively, stable SO2 surrogates like DABSO can be used in modern palladium-catalyzed methods.[5][6] Rationale: Sulfonyl fluorides are significantly more stable to hydrolysis than sulfonyl chlorides, offering a wider experimental window.[4] |
Issue 2: Formation of an Unexpected Side Product
Question: I am observing a significant side product in my reaction with a primary amine, which appears to be a double addition product. How can I prevent this?
Answer: The formation of a bis-sulfonated product, R-N(SO2R')2, is a classic side reaction when using primary amines.[1] This occurs because the initial sulfonamide product still possesses an N-H proton. This proton is acidic and can be deprotonated by the base, creating a nucleophilic sulfonamide anion that can react with a second molecule of the sulfonyl chloride.
Causality & Diagnosis:
-
Reaction Mechanism: The initially formed sulfonamide (R-NH-SO2R') is deprotonated by the base in the reaction mixture. The resulting anion [R-N(-)-SO2R'] is a potent nucleophile that attacks another molecule of the sulfonyl chloride.
-
Identification: This side product will have a significantly higher molecular weight than the desired product, which can be confirmed by LC-MS analysis.
Troubleshooting Protocol & Solutions:
| Solution | Detailed Protocol & Explanation |
| Modify Reagent Addition | Protocol: Instead of adding the amine to the sulfonyl chloride, use "inverse addition." Slowly add the sulfonyl chloride solution dropwise to a solution containing an excess of the primary amine (2-3 equivalents) and the base. Rationale: By maintaining a high concentration of the primary amine relative to the sulfonyl chloride at all times, the sulfonyl chloride is statistically more likely to react with an unreacted amine molecule rather than the less abundant (and less nucleophilic) sulfonamide product.[1] |
| Use Amine as the Base | Protocol: Use a larger excess of the primary amine (at least 2.2 equivalents) and omit the tertiary amine base. One equivalent will act as the nucleophile, and the other will act as the HCl scavenger. Rationale: This simplifies the reaction mixture and ensures a high concentration of the desired nucleophile. |
| Employ Protecting Groups | Protocol: For complex syntheses, temporarily protect the primary amine as a carbamate (e.g., Boc) or other suitable group. After sulfonylation of another amine in the molecule, the protecting group can be removed to reveal the primary amine.[1][7] Rationale: Protecting groups prevent unwanted side reactions at specific sites, allowing for more controlled and selective synthesis.[8] |
Workflow for Troubleshooting Low Yield in Sulfonamide Synthesis
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A decision-making workflow for troubleshooting low yields.
Issue 3: Difficulty in Product Purification
Question: My reaction seems to have worked based on TLC/LC-MS, but I am struggling to isolate a pure sulfonamide product. What are the best purification strategies?
Answer: Purification can be challenging due to the properties of the sulfonamide product and the nature of the byproducts. The HCl salt of your amine base (e.g., triethylammonium chloride) is a common and sometimes troublesome impurity.
Troubleshooting Protocol & Solutions:
| Technique | Detailed Protocol & Explanation |
| Aqueous Workup | Protocol: 1. Quench the reaction mixture with water or dilute acid (e.g., 1M HCl). 2. Extract the product into an organic solvent like ethyl acetate or DCM. 3. Wash the organic layer sequentially with: a. Dilute acid (to remove excess amine base). b. Saturated sodium bicarbonate solution (to remove any unreacted sulfonyl chloride as the sulfonate salt). c. Brine (to remove bulk water). 4. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate. Rationale: This liquid-liquid extraction sequence systematically removes the major water-soluble impurities. |
| Recrystallization | Protocol: 1. Perform small-scale solubility tests to find a suitable solvent or solvent system (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes).[1] An ideal solvent dissolves the sulfonamide when hot but not when cold. 2. Dissolve the crude product in a minimal amount of the boiling solvent. 3. Allow the solution to cool slowly to room temperature, then further cool in an ice bath. 4. Collect the resulting crystals by vacuum filtration. Rationale: Recrystallization is a powerful technique for purifying solid compounds, as impurities often remain in the cold solvent (mother liquor).[1] |
| Silica Gel Chromatography | Protocol: If recrystallization fails or if the product is an oil, column chromatography is the next step. Use a solvent system (e.g., hexanes/ethyl acetate) that gives good separation between your product and impurities on a TLC plate (aim for an Rf of ~0.3 for the product). Rationale: Chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel), allowing for the isolation of pure fractions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride is old and has turned a darker color. Can I still use it? A1: It is not recommended.[1] The color change often indicates decomposition, likely due to slow hydrolysis from atmospheric moisture over time.[1] Using it will result in a lower concentration of the active reagent and lead to significantly reduced yields. Always use a fresh or properly stored sulfonyl chloride for best results.
Q2: Can I use an aqueous base like sodium hydroxide instead of an organic base? A2: While possible under specific conditions (known as Schotten-Baumann conditions), it is generally not advisable for laboratory-scale synthesis.[1] The presence of a large amount of water and a strong aqueous base dramatically increases the rate of sulfonyl chloride hydrolysis, which will compete with your desired reaction.[1] An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable method.
Q3: How can I monitor the progress of my sulfonamide synthesis reaction? A3: Thin-Layer Chromatography (TLC) is the most common method. Spot the starting amine, the sulfonyl chloride (if stable enough), and the reaction mixture on a TLC plate. The disappearance of the limiting reagent (usually the sulfonyl chloride) and the appearance of a new spot corresponding to the sulfonamide product indicates the reaction is progressing. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for more precise monitoring.
Q4: Are there greener alternatives to traditional sulfonamide synthesis? A4: Yes, the field is evolving towards more environmentally friendly methods. Recent advances include:
-
Electrochemical synthesis: Using thiols and amines with electricity, avoiding harsh reagents.[9]
-
Catalytic methods: Copper- or palladium-catalyzed reactions that use SO2 surrogates like DABSO and boronic acids as starting materials.[5][10]
-
Microwave-assisted synthesis: Using microwave irradiation to synthesize sulfonamides directly from sulfonic acids, often with shorter reaction times and higher yields.[3]
General Sulfonamide Synthesis Workflow
This diagram illustrates the classical and most common pathway for synthesizing sulfonamides.
Caption: A schematic of the general sulfonamide synthesis workflow.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Liu, et al. (2024).
- Chemistry LibreTexts. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- YMER. (n.d.).
- Blakemore, D. C., & Willis, M. C. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- RSC Publishing. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (2024).
- Caddick, S., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. The world's largest collection of open access research papers.
- RSC Publishing. (2021).
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4).
- Ball, N. D., et al. (2018).
- Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry.
- U.S. Food and Drug Administration. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- PMC - NIH. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. books.rsc.org [books.rsc.org]
- 7. youtube.com [youtube.com]
- 8. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions for Methanesulfonamide Derivatives
Welcome to the technical support center for the synthesis and optimization of methanesulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the complex challenges encountered in the lab, providing in-depth, field-tested solutions to common problems. Our approach is grounded in mechanistic principles to empower you to not just solve immediate issues, but to proactively design more robust and efficient reactions.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses the most common hurdles in methanesulfonylation reactions in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows low conversion to the desired methanesulfonamide, or it has failed completely. What are the most likely causes and how can I rectify this?
A: Low or nonexistent yield is the most frequent issue, and it almost always traces back to one of three areas: reagent integrity, reaction conditions, or the nature of the amine substrate.
1. The Prime Suspect: Hydrolysis of Methanesulfonyl Chloride (MsCl)
The sulfur atom in methanesulfonyl chloride (MsCl) is highly electrophilic, making it an excellent sulfonating agent.[1] However, this reactivity also makes it extremely susceptible to hydrolysis by water.[1][2] Even trace amounts of moisture in your solvent, on your glassware, or in your amine starting material can rapidly convert MsCl to the unreactive methanesulfonic acid, halting your reaction.[2][3]
Self-Validating Protocol for Anhydrous Conditions:
-
Glassware: Oven-dry all glassware (flasks, stir bars, addition funnels) at >120°C for several hours or flame-dry under vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use a freshly opened bottle of an anhydrous solvent or dispense from a solvent purification system. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2][4]
-
Reagents: Ensure your amine and base are anhydrous. If the amine is a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried before use.
-
Atmosphere: Assemble your reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the system during the reaction.[3]
2. Sub-Optimal Base Selection
The role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] An incorrect choice of base can lead to failure.
-
Causality: The base must be non-nucleophilic enough that it does not compete with your amine in reacting with the MsCl. It should also be strong enough to effectively scavenge the generated HCl. For weakly nucleophilic amines (like anilines), a stronger, non-nucleophilic base is often required to deprotonate the amine, increasing its reactivity.
-
Recommendations:
-
Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent first choices. DIPEA is more sterically hindered and can be advantageous for sensitive substrates.
-
Pyridine: While classic, pyridine can sometimes act as a nucleophilic catalyst. It is effective but can be difficult to remove during workup.[5]
-
Inorganic Bases: For some applications, inorganic bases like potassium carbonate (K₂CO₃) can be used, particularly in polar aprotic solvents like DMF.[6]
-
3. Amine Reactivity
The nucleophilicity of the amine is a critical factor.[5]
-
Sterically Hindered Amines: These react much slower. The reaction may require elevated temperatures (e.g., 40-70°C) or a stronger base/catalyst system.[7]
-
Electron-Poor Amines (e.g., Anilines with electron-withdrawing groups): These are poor nucleophiles. Driving these reactions may require a more forcing solvent like DMF or heating. Using N-methylimidazole (MeIm) as the base has been shown to be effective for weakly nucleophilic arylamines.[8]
Issue 2: Formation of Byproducts
Q: My reaction is working, but I'm seeing significant impurities. How can I identify and suppress them?
A: Byproduct formation is common and can usually be controlled by adjusting stoichiometry and reaction parameters.
1. The Bis-Sulfonylated Product (with Primary Amines)
-
Identification: With primary amines (R-NH₂), a common byproduct is the bis-sulfonylated species, R-N(SO₂Me)₂. This impurity will have a significantly higher molecular weight and will often be less polar than the desired product.
-
Causality: After the initial sulfonylation, the resulting methanesulfonamide (R-NHSO₂Me) has an acidic N-H proton. In the presence of excess base and MsCl, this proton can be removed, and the resulting anion can react a second time with another molecule of MsCl.
-
Suppression Strategies:
-
Control Stoichiometry: Use only a slight excess of the amine (e.g., 1.1 equivalents) relative to the MsCl.[2]
-
Slow Addition: Add the MsCl slowly via a syringe pump to a solution of the amine and base. This keeps the instantaneous concentration of MsCl low, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0°C). This slows the rate of the second sulfonylation more than the first.
-
2. Unreacted Starting Amine
-
Identification: Easily identified by TLC or LC-MS, comparing to a standard of your starting material.
-
Causality: This indicates an incomplete reaction. The cause could be any of the factors listed under "Low Yield" or insufficient reaction time.
-
Suppression Strategies:
-
Stoichiometry: Ensure you are using at least 1.0 equivalent of MsCl. A slight excess (1.05-1.1 eq) can sometimes be beneficial, but be wary of purification issues.
-
Reaction Time: Monitor the reaction by TLC or LC-MS until the starting amine is consumed. Do not rely on a "standard" reaction time.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my reaction?
A1: The ideal solvent should fully dissolve your amine starting material, be inert to the reagents, and be easily removed. Aprotic solvents are required to prevent hydrolysis of the MsCl.[1]
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent general-purpose solvent. Good solubility for many organics. Easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good choice, especially for less soluble starting materials. Must be anhydrous.[4] |
| Acetonitrile (MeCN) | 37.5 | 82 | More polar option, can be useful for amine salts. Must be rigorously dried. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High-boiling, very polar. Useful for unreactive amines but difficult to remove.[6] |
Q2: What is the best general-purpose base to start with?
A2: For most applications, triethylamine (TEA) is a reliable and cost-effective starting point. If you are working with a very sensitive substrate or experiencing side reactions, the more sterically hindered N,N-diisopropylethylamine (DIPEA) is a superior choice as it is less nucleophilic.
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most common method.[6]
-
Procedure: Spot your starting amine, your co-spot (amine + reaction mixture), and the reaction mixture on a silica plate.
-
Interpretation: The reaction is complete when the spot corresponding to your starting amine has completely disappeared. The product, the methanesulfonamide, is typically less polar than the starting amine and will have a higher Rf value. The byproduct ammonium salt (e.g., triethylammonium chloride) will remain at the baseline.
Q4: My product is difficult to purify. What are some effective workup and purification strategies?
A4: Purification typically involves removing the ammonium salt byproduct and any excess base or amine.
-
Aqueous Workup: After the reaction is complete, dilute the mixture with your reaction solvent (e.g., DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base and excess amine, followed by saturated NaHCO₃ to neutralize, and finally brine (saturated NaCl) to remove bulk water.[6][9]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an excellent way to achieve high purity.
-
Silica Gel Chromatography: If the product is an oil or if impurities are close in polarity, column chromatography is necessary.
-
Experimental Protocols
Appendix A: Standard Protocol for Synthesis of an Aliphatic Methanesulfonamide
This protocol is a robust starting point for the sulfonylation of a primary or secondary aliphatic amine.
-
Preparation: Under an inert atmosphere (N₂), add the amine (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 5 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling & Base Addition: Cool the solution to 0°C in an ice-water bath. Add triethylamine (1.5 mmol, 1.5 eq).
-
MsCl Addition: Add methanesulfonyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting amine.
-
Workup: Dilute the reaction mixture with DCM (10 mL). Transfer to a separatory funnel and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can then be purified by crystallization or column chromatography.
References
- Moran, W. J. (1971). Method of preparing methane sulfonamide and its derivatives. U.S. Patent No. 3,574,740. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Reddy, T. S., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(8), 3256. Available at: [Link]
- Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
-
Wikipedia contributors. (n.d.). Methanesulfonyl chloride. Wikipedia. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]
-
Self, J. B. (n.d.). Amine Plant Troubleshooting and Optimization. Scribd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Veawab, A., & Mamun, S. (2015). Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2008). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. In AEGLs, Volume 6. National Academies Press (US). Available at: [Link]
-
Kamal, A., et al. (2013). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. ResearchGate. Available at: [Link]
-
Reddy, T. S., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Semantic Scholar. Available at: [Link]
- Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Meshram, J., & Vishvanath, D. (2009). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. ResearchGate. Available at: [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
-
Organic Chemistry Portal. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]
- Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22006–22014.
- Douglass, I. B., & Poole, D. R. (1956). Methanesulfinyl Chloride. Organic Syntheses, 36, 48.
- Descamps, M., & Lang, G. (1998). Process for purification of dimethyl sulphoxide (DMSO). U.S. Patent No. 6,020,530. Washington, DC: U.S.
- Fier, P. S., & Strotman, N. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9280–9284.
-
Ostroglazov, P. A., et al. (2019). Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c). ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22006–22014.
- Truong, V. T., et al. (2020). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Molecules, 25(21), 5088.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 8. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: N-(4-amino-2-methoxyphenyl)methanesulfonamide Stability and Degradation
Welcome to the comprehensive technical support guide for N-(4-amino-2-methoxyphenyl)methanesulfonamide. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability and degradation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. Our aim is to equip you with the scientific rationale behind experimental choices and to ensure the integrity of your results.
I. General Stability and Storage Recommendations
N-(4-amino-2-methoxyphenyl)methanesulfonamide is generally stable under standard laboratory conditions; however, its functional groups—an aromatic amine, a methoxy group, and a sulfonamide linkage—render it susceptible to specific environmental stressors.[1] For a related compound, N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, it is noted to be sensitive to light and moisture.[2] Therefore, proactive measures for storage and handling are crucial.
Key Recommendations:
-
Storage: To mitigate degradation, it is advisable to store the compound at refrigerated temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and photodegradation. For long-term storage, consider keeping it in a desiccator to minimize moisture exposure.
-
Solution Stability: The stability of N-(4-amino-2-methoxyphenyl)methanesulfonamide in solution is highly dependent on the pH, solvent, and temperature. It is known to be more susceptible to degradation under extreme pH and elevated temperatures.[1] It is recommended to prepare solutions fresh for each experiment. If storage of solutions is unavoidable, they should be kept at low temperatures (2-8 °C or frozen) for a limited time and protected from light.
II. Troubleshooting Common Degradation Issues
This section addresses specific degradation-related problems you might encounter in your experiments, providing potential causes and actionable solutions.
FAQ 1: I'm observing a loss of purity in my sample over time, even when stored as a solid. What could be the cause?
A gradual loss of purity in the solid state often points towards slow oxidative degradation or reaction with atmospheric moisture. The primary amino group on the aromatic ring is particularly susceptible to oxidation, which can be accelerated by exposure to air and light.
Troubleshooting Workflow for Solid-State Instability:
Caption: Troubleshooting workflow for solid-state degradation.
Analytical Investigation:
-
HPLC-UV: Use a stability-indicating HPLC method to quantify the parent compound and detect any new impurity peaks. A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), run in a gradient elution.
-
LC-MS/MS: To identify the degradation products, analyze the sample using LC-MS/MS. Look for masses corresponding to oxidized species (e.g., M+16 for hydroxylation or M-2 for imine formation).
FAQ 2: My compound seems to degrade rapidly when dissolved in an aqueous buffer for my assay. Why is this happening?
Rapid degradation in aqueous solutions is often due to hydrolysis, especially if the buffer pH is not neutral. The sulfonamide bond can be susceptible to cleavage under acidic or, more commonly, basic conditions.
Proposed Hydrolytic Degradation Pathway:
Under basic conditions, the sulfonamide bond can be cleaved, leading to the formation of 4-amino-2-methoxyaniline and methanesulfonic acid.
Caption: Proposed hydrolytic degradation pathway.
Troubleshooting and Solutions:
-
pH Optimization: Determine the optimal pH for your compound's stability by conducting a pH-rate profile study. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the degradation over time using HPLC.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics.
-
Solvent Choice: If your experimental design allows, consider using a co-solvent such as DMSO or ethanol to reduce the water activity and potentially slow hydrolysis.
FAQ 3: I've noticed a color change (e.g., turning yellow or brown) in my compound or its solutions. What does this indicate?
Color change is a strong indicator of oxidative degradation. The aromatic amine functionality is prone to oxidation, which can lead to the formation of colored quinone-imine or polymeric species. This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.
Proposed Oxidative Degradation Pathway:
The primary amino group can be oxidized to a nitroso or nitro group, or undergo oxidative coupling to form colored dimeric impurities.
Caption: Proposed oxidative degradation pathway.
Preventive Measures:
-
Use of Antioxidants: For solution-based experiments, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) may be beneficial, provided it does not interfere with your assay.
-
Degassing of Solvents: De-gas all aqueous buffers and solvents by sparging with nitrogen or argon before use to remove dissolved oxygen.
-
Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may help to stabilize the compound.
FAQ 4: My results are inconsistent when I perform experiments under bright laboratory light. Could my compound be photosensitive?
Yes, many aromatic compounds, especially those with amino groups, are susceptible to photodegradation. Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical reactions. For other sulfonamides, photodegradation has been shown to proceed via cleavage of the sulfonamide bond or extrusion of sulfur dioxide.
Proposed Photodegradation Pathways:
-
Sulfonamide Bond Cleavage: Light energy can induce homolytic cleavage of the S-N bond, leading to radical species that can then react further.
-
SO₂ Extrusion: Another documented pathway for sulfonamides is the photo-induced elimination of SO₂, resulting in a direct bond between the two aromatic rings (in the case of diaryl sulfonamides) or other rearranged products.
Experimental Protocol to Test for Photosensitivity:
-
Sample Preparation: Prepare identical solutions of your compound in your experimental buffer.
-
Exposure Conditions: Wrap one set of samples in aluminum foil to serve as a dark control. Expose the other set to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution) or simply to ambient laboratory light.
-
Time Points: Withdraw aliquots from both the light-exposed and dark control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC method to compare the rate of degradation between the two conditions.
III. Analytical Methodologies for Stability Assessment
A robust analytical method is essential for accurately assessing the stability of N-(4-amino-2-methoxyphenyl)methanesulfonamide. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for an accurate quantification of both.
Recommended Analytical Technique: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for stability studies as it provides both separation and identification capabilities.
Step-by-Step HPLC-MS/MS Protocol:
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration (e.g., 1 mg/mL for a stock solution).
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a minute, then ramp up to a high percentage of B (e.g., 95%) over several minutes to elute all components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely to be effective for this compound.
-
MS1 Scan: Perform a full scan to determine the m/z of the parent compound and any major degradants.
-
MS2 Fragmentation: Perform product ion scans on the parent compound's m/z to elucidate its fragmentation pattern. This will be crucial for identifying degradation products where a part of the molecule has been altered.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, develop MRM transitions for the parent compound and any identified degradation products.
-
Data Interpretation:
-
Purity Assessment: Calculate the purity of the sample by dividing the peak area of the parent compound by the total peak area of all components.
-
Degradant Identification: Propose structures for the degradation products based on their m/z values and fragmentation patterns, considering the likely degradation pathways (hydrolysis, oxidation, etc.).
IV. Summary of Potential Degradation Products
The following table summarizes the likely degradation products of N-(4-amino-2-methoxyphenyl)methanesulfonamide based on its chemical structure and the known degradation pathways of related compounds.
| Degradation Pathway | Potential Degradation Product | Proposed Structure |
| Hydrolysis (Basic) | 4-amino-2-methoxyaniline | C₇H₁₀N₂O |
| Methanesulfonic acid | CH₄O₃S | |
| Oxidation | N-(4-imino-2-methoxycyclohexa-2,5-dien-1-ylidene)methanesulfonamide | C₈H₁₀N₂O₃S |
| N-(4-amino-2-methoxyphenyl)methanesulfonamide-N-oxide | C₈H₁₂N₂O₄S | |
| Dimeric/Polymeric products | Variable | |
| Photolysis | 4-amino-2-methoxyaniline (from S-N cleavage) | C₇H₁₀N₂O |
| Desulfonated product (from SO₂ extrusion) | C₈H₁₂N₂O |
V. References
-
BenchChem. (2025). N-(4-Amino-2-phenoxyphenyl)methanesulfonamide | 51765-60-7. Retrieved from BenchChem website.
-
Google Cloud. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. Retrieved from Google Cloud website.
Sources
Technical Support Center: Enhancing the Metabolic Stability of Methoxy-Substituted Sulfonamides
Here is the technical support center for "enhancing the metabolic stability of methoxy-substituted sulfonamides".
Welcome to the technical support portal for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, strategic protocols, and answers to frequently asked questions related to improving the metabolic stability of methoxy-substituted sulfonamides. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring every protocol is a self-validating system grounded in authoritative science.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries regarding the metabolic stability of your compounds.
Q1: What is metabolic stability and why is it critical for my sulfonamide drug candidate?
A1: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] It is a critical parameter because it directly influences key pharmacokinetic properties like in vivo half-life, clearance, and oral bioavailability.[1] A compound with low metabolic stability is often rapidly cleared from the body, which can prevent it from reaching therapeutic concentrations or require inconveniently high or frequent dosing.[1] Conversely, an overly stable compound might accumulate and cause toxicity.[1] Optimizing this parameter is therefore essential for developing a safe and effective drug.
Q2: My sulfonamide contains a methoxy group on an aromatic ring. Why is this a potential liability?
A2: The methoxy group (-OCH₃), particularly on an electron-rich aromatic or heteroaromatic ring, is a well-documented metabolic "soft spot".[2] It is highly susceptible to oxidative metabolism, primarily through a process called O-demethylation .[2][3] This reaction is catalyzed predominantly by Cytochrome P450 (CYP) enzymes in the liver, which convert the methoxy ether into a hydroxyl group (a phenol).[2][3][4] This new phenol metabolite is more polar and can be rapidly eliminated or further conjugated by Phase II enzymes (e.g., glucuronidation), leading to high clearance of your parent compound.[2]
Q3: Which specific enzymes are most likely responsible for metabolizing my methoxy-substituted sulfonamide?
A3: The primary enzymes involved are the Cytochrome P450 (CYP) monooxygenases , which are responsible for the majority of Phase I oxidative drug metabolism.[5][6] While many CYPs exist, isoforms in the CYP1, CYP2, and CYP3 families are the most common culprits.[6] Specifically for methoxy groups on aromatic rings, enzymes like CYP1A1, CYP1A2, and CYP1B1 have been shown to have high activity for O-demethylation.[4] The specific isoform(s) involved will depend on the overall structure of your molecule.
Q4: What are the primary metabolic pathways I should anticipate?
A4: For a typical methoxy-substituted sulfonamide, you should anticipate two main metabolic pathways:
-
O-Demethylation: As discussed, this is the most common pathway for the methoxy group, converting it to a hydroxyl group.[2][3]
-
N-Dealkylation: If the sulfonamide nitrogen has alkyl substituents, these can also be sites of oxidative metabolism, leading to their removal.[7][8][9]
-
Aromatic Hydroxylation: The aromatic ring itself can be directly oxidized to form a phenol, though this is often slower than O-demethylation of an activated ring.[3]
-
Sulfonamide Bond Cleavage: While generally considered stable, sulfonamide bonds on highly electron-deficient aromatic rings can be susceptible to metabolic cleavage, sometimes involving glutathione (GSH) conjugation.[10] This is less common but should be considered a potential toxicological flag.[10]
Caption: Primary metabolic pathway for methoxy-substituted aromatics.
Section 2: Troubleshooting Guide for In Vitro Assays
This section provides solutions to common issues encountered during the experimental assessment of metabolic stability.
Q: My compound shows extremely rapid degradation (<5 min half-life) in my liver microsomal stability assay. What should I do first?
A: The first and most critical step is to determine if the loss of your compound is due to enzymatic degradation or chemical instability.
-
Action: Run a "minus-cofactor" control .[11] Perform the standard microsomal assay but omit the NADPH regenerating system. NADPH is the essential cofactor that initiates CYP450 enzyme activity.[11]
-
Interpreting the Results:
-
If the compound is stable in the minus-cofactor control: The degradation is enzymatic, and you have a genuine metabolic stability issue. Proceed to metabolite identification and structural modification.
-
If the compound still degrades rapidly without NADPH: The issue is likely chemical instability in the assay buffer (pH 7.4) or non-specific binding to the microsomal proteins. You must solve this instability before you can accurately measure metabolic stability.
-
Q: My results for the same compound vary significantly between experiments. How do I know if this is a real issue?
A: A certain level of inter-assay variability is expected.
-
Benchmark: For in vitro metabolic stability assays, a 2- to 3-fold variation in the calculated intrinsic clearance (CLint) value is generally considered acceptable and within the standard reproducibility of the assay.[12]
-
Action:
-
Run a Positive Control: Always include 1-2 positive control compounds with known, consistent metabolic rates (e.g., Verapamil, Testosterone) in every assay plate.[11] If the control compound results are consistent, your assay is performing correctly, and the variability may be inherent to your test compound.
-
Check Compound Purity & Solubility: Ensure the DMSO stock of your test compound is fresh, fully dissolved, and free of precipitation. Poor solubility is a major source of variability.
-
Review Pipetting and Automation: If using automated liquid handlers, verify their calibration. Small errors in the addition of microsomes or termination solution can cause significant deviations.
-
Q: I'm testing a racemic mixture, and my degradation plot doesn't look like a straight line on a semi-log plot. Why?
A: This is a classic sign of enantiomer-specific metabolism. Metabolic enzymes are chiral and can metabolize one enantiomer faster than the other.
-
Explanation: When you analyze the disappearance of the racemate, you are measuring the sum of both enantiomers. If one is cleared quickly and the other slowly, the resulting curve will be biphasic.[12] The initial steep slope represents the rapid clearance of the unstable enantiomer, while the later, shallower slope represents the clearance of the more stable one.[12]
-
Action:
-
Chiral Analysis: Develop a chiral LC-MS/MS method to measure the disappearance of each enantiomer independently. This is the only way to determine the true metabolic stability of each.
-
Strategic Decision: If one enantiomer is significantly more stable and retains the desired biological activity, you may be able to advance it as a single-enantiomer drug, solving the stability issue.
-
Section 3: Strategic Guides & Experimental Protocols
This section provides actionable strategies and a detailed protocol for assessing and improving metabolic stability.
Guide: Strategies for Blocking Metabolic "Soft Spots"
Once you have confirmed that O-demethylation is the primary metabolic liability, the following medicinal chemistry strategies can be employed. The goal is to modify the methoxy group or its electronic environment to reduce its susceptibility to CYP450-mediated oxidation.
-
Deactivate the Aromatic Ring: The O-demethylation reaction is an oxidative process that is more favorable on electron-rich aromatic rings. By adding electron-withdrawing groups (EWGs) to the ring, you can decrease its electron density and "deactivate" it, making oxidation less favorable.[13]
-
Common Modifications: Introduce fluorine (F) or chlorine (Cl) atoms onto the aromatic ring, particularly at positions ortho or para to the methoxy group. This strategy has proven effective for improving the metabolic stability of sulfonamides.[14]
-
-
Steric Hindrance: Flanking the methoxy group with larger substituents can physically block the CYP enzyme's active site from accessing the metabolic soft spot.
-
Common Modifications: Introduce a methyl or ethyl group at the position ortho to the methoxy group. This must be balanced, as adding too much bulk can negatively impact binding to the intended biological target.
-
-
Bioisosteric Replacement: This is often the most effective strategy. It involves replacing the entire methoxy group with a different chemical group that is physically and electronically similar but is more resistant to metabolism.[15][16] This is discussed in detail in the next section.
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized workflow to determine a compound's half-life (t₁/₂) and intrinsic clearance (CLint) in a liver microsomal matrix.[17][18]
1. Materials & Reagents:
-
Test Compound (10 mM in DMSO stock)
-
Pooled Liver Microsomes (e.g., Human, Rat; stored at -80°C)[11]
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., BD Gentest™ Solutions A & B)
-
Positive Control Compounds (e.g., Verapamil, 10 mM stock)
-
Termination Solution: Acetonitrile with an internal standard (e.g., Tolbutamide, 200 nM)
-
96-well incubation plates and collection plates
2. Experimental Workflow:
Caption: Workflow for the liver microsomal stability assay.
3. Step-by-Step Procedure:
-
Preparation: Thaw frozen liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to achieve a final protein concentration of 0.5 mg/mL).[11] In a 96-well plate, dilute the test compound and positive controls to an intermediate concentration in buffer.
-
Pre-incubation: Add the microsomal solution to the compound plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your t=0 time point just before addition, so immediately transfer an aliquot to a collection plate containing the cold termination solution.[18]
-
Time Course Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots from the reaction plate to corresponding wells in the collection plate to terminate the reaction.[11][18]
-
Sample Processing: Once all time points are collected, seal the collection plate and vortex thoroughly. Centrifuge the plate (e.g., 4000g for 15 min) to pellet the precipitated proteins.[19]
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.[20][21] Quantify the peak area of the parent compound relative to the internal standard at each time point.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural log (% remaining) versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) using the following equations:
| Parameter | Description | Good Stability | Poor Stability |
| t₁/₂ (min) | Time for 50% of the compound to be metabolized. | > 30 min | < 10 min |
| CLint (µL/min/mg) | Volume of microsomal matrix cleared of the drug per minute per mg of protein. | < 20 | > 100 |
Section 4: Advanced Concepts - Bioisosteric Replacement of the Methoxy Group
When deactivation and steric hindrance strategies are insufficient, direct replacement of the labile methoxy group is the most powerful approach. A bioisostere is a chemical substituent that retains similar physicochemical or biological properties to the group it is replacing.[15][16] The goal is to find a replacement that maintains the desired biological activity of the parent molecule while being resistant to metabolic degradation.
Q: What are the best bioisosteric replacements for a metabolically labile methoxy group?
A: The choice of bioisostere depends on the specific role the methoxy group plays in binding to your target (e.g., as a hydrogen bond acceptor, for steric bulk, or for its electronic properties). Below is a table of common replacements and their rationales.
| Bioisostere | Chemical Formula | Key Rationale & Considerations |
| Fluorine | -F | Metabolic Blocking: A very common replacement that physically blocks the site of metabolism.[22] It is small and highly electronegative but is not a hydrogen bond acceptor. Can alter ring electronics. |
| Difluoromethoxy | -OCHF₂ | Increased Stability: The electron-withdrawing fluorine atoms make the ether oxygen less susceptible to oxidation. It is a closer electronic mimic to -OCH₃ than -OCF₃. |
| Trifluoromethoxy | -OCF₃ | Metabolically Robust: Highly stable to O-demethylation.[23] It is very lipophilic and electron-withdrawing, which can significantly alter compound properties and target binding. |
| Methylthio | -SCH₃ | Alternative Isostere: Can be a reasonable replacement but is itself susceptible to oxidation to the corresponding sulfoxide and sulfone, which may or may not be desirable. |
| Small heterocycles | e.g., oxetane | Improved Properties: Can mimic the steric and hydrogen-bond accepting properties of the methoxy group while improving metabolic stability and solubility.[15] |
Expert Insight: Start with the most conservative changes first. Replacing -OCH₃ with fluorine (-F) is a common and often successful first step to test the hypothesis that metabolism at that position is the primary issue.[15][22] If that proves successful but biological activity is lost (perhaps because a hydrogen bond acceptor was needed), moving to difluoromethoxy (-OCHF₂) is a logical next step.
References
-
Zhang, H., Wang, X., Song, R., Ding, W., Li, F., & Ji, L. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. Environmental Science & Technology. Available at: [Link]
-
Zheng, X., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Fraser, B. H., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available at: [Link]
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]
-
Barreto, F., et al. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). Talanta. Available at: [Link]
-
Zhang, H., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. Available at: [Link]
-
Al-Badri, H., & Britton, R. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Available at: [Link]
-
van den Berg, M. A., et al. (2022). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. Journal of Fungi. Available at: [Link]
-
Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry? ResearchGate. Available at: [Link]
-
Cyprotex | Evotec. (n.d.). Microsomal Stability. Available at: [Link]
-
Wetzel, C., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]
-
Reddy, A. R., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Göbel, A., et al. (2002). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
de Oliveira, K. N., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Available at: [Link]
-
Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
-
Doerge, D. R., & Bajic, S. (1993). Multiresidue analysis of sulfonamides using liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Surichan, S., et al. (2019). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica. Available at: [Link]
-
Drug Design Org. (n.d.). Bioisosterism. Available at: [Link]
-
Patsnap Synapse. (2025). What are common issues in in vitro ADME assays? Available at: [Link]
-
Patrick, G. L. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]
-
de Oliveira, K. N., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Available at: [Link]
-
Al-Hussain, S. A., & Al-Fahemi, J. H. (2023). The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]
-
Li, W., et al. (2010). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition. Available at: [Link]
-
Jones, A. M., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. MedChemComm. Available at: [Link]
-
Kurth, J. M., et al. (2021). A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus. Environmental Microbiology. Available at: [Link]
-
Wetzel, C., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules. Available at: [Link]
-
Vasanthanathan, P., et al. (2006). Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Wetzel, C., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]
-
Klimova, M. N., et al. (2023). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. Microbiology. Available at: [Link]
-
Shaffer, C. L. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. Available at: [Link]
-
AxisPharm. (2022). The role of CYP450 in drug metabolism. Available at: [Link]
-
Journal of Drug Metabolism & Toxicology. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Available at: [Link]
-
A-Rahim, Y. I., & Al-Rawi, R. A. (2023). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals. Available at: [Link]
-
Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. Available at: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assays. Available at: [Link]
-
Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]
-
Di, L., & Obach, R. S. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Journal of Medicinal Chemistry. Available at: [Link]
-
Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 10. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. Bioisosterism - Drug Design Org [drugdesign.org]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. journalofchemistry.org [journalofchemistry.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide
Welcome to the technical support guide for the synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation and troubleshooting common issues encountered during this synthesis. Our approach moves beyond simple step-by-step instructions to explain the causal relationships behind experimental choices, ensuring a robust and reproducible process.
Section 1: Understanding the Core Synthesis and Byproduct Formation
The synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-amino-2-methoxyaniline (also known as 2-methoxy-p-phenylenediamine) with methanesulfonyl chloride (MsCl) in the presence of a base. While seemingly straightforward, the presence of two primary amino groups with different electronic and steric environments on the starting material presents significant challenges related to selectivity and byproduct formation.
The primary goal is to achieve selective mono-sulfonylation at the C1-amino group, which is ortho to the electron-donating methoxy group. However, several competing reactions can occur, leading to a complex product mixture and difficult purification.
Primary Reaction Pathways and Potential Byproducts
The diagram below illustrates the desired reaction alongside the most common side reactions that lead to impurity generation. Understanding these pathways is the first step toward effective mitigation.
Technical Support Center: Overcoming Poor Bioavailability of Sulfonamide Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor bioavailability in sulfonamide drug candidates. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the therapeutic potential of your compounds.
I. Troubleshooting Guide: Experimental Challenges & Solutions
This section directly addresses specific experimental hurdles you may encounter and provides step-by-step guidance for resolution.
Issue 1: Low Aqueous Solubility of the Sulfonamide Candidate
Poor aqueous solubility is a primary obstacle to achieving desired systemic drug concentrations for pharmacological effect. More than 40% of new chemical entities are practically insoluble in water, making this a significant challenge.
Question: My sulfonamide candidate is consistently showing low solubility in aqueous buffers during pre-formulation studies. What are the underlying causes and how can I improve this?
Answer:
The limited solubility of many sulfonamides stems from their crystalline structure and often hydrophobic nature. The pKa of the sulfonamide group also plays a crucial role, as it dictates the ionization state of the molecule at different pH values.
Root Cause Analysis & Mitigation Strategies:
-
Crystallinity and Crystal Lattice Energy: A highly stable crystalline form (high lattice energy) will resist dissolution.
-
Solution: Explore different crystalline forms (polymorphs) or create amorphous solid dispersions.
-
-
Molecular Hydrophobicity: The overall lipophilicity of the molecule can lead to poor wetting and dissolution in aqueous media.
-
Solution: Employ formulation strategies such as micronization or nanonization to increase the surface area available for dissolution.
-
-
Ionization State (pKa considerations): Sulfonamides are typically weakly acidic. Their solubility is pH-dependent, often increasing at pH values above their pKa.
-
Solution: Characterize the pKa of your compound and assess its solubility across a physiologically relevant pH range. Consider formulation with pH modifiers.
-
Experimental Protocols for Solubility Enhancement:
1. Co-crystallization:
Co-crystallization is a technique that can enhance the dissolution rates of poorly water-soluble active pharmaceutical ingredients (APIs) without altering their intrinsic properties. It involves combining the API with a pharmaceutically acceptable co-former to create a new crystalline solid with different physicochemical properties.
-
Step-by-Step Protocol for Co-crystal Screening:
-
Co-former Selection: Choose a co-former that is generally regarded as safe (GRAS) and has functional groups capable of forming non-covalent interactions (e.g., hydrogen bonds) with the sulfonamide.
-
Synthesis Methods:
-
Solvent Evaporation: Dissolve stoichiometric amounts of the sulfonamide and co-former in a common solvent. Allow the solvent to evaporate slowly.
-
Grinding: Physically grind the sulfonamide and co-former together, either neat or with a small amount of solvent (liquid-assisted grinding).
-
-
Characterization: Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase. Differential Scanning Calorimetry (DSC) can be used to identify new thermal events.
-
2. Amorphous Solid Dispersions:
This method involves dispersing the drug in a hydrophilic polymer matrix to create a solid product where the drug is in an amorphous state. This can significantly increase solubility and dissolution rate.
-
Step-by-Step Protocol for Preparing Solid Dispersions (Solvent Evaporation Method):
-
Polymer Selection: Choose a suitable hydrophilic carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both the sulfonamide and the polymer in a common volatile solvent.
-
Solvent Removal: Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid dispersion.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using PXRD and DSC.
-
3. Nanosuspension Formulation:
Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution velocity.
-
Step-by-Step Protocol for Nanosuspension Preparation (High-Pressure Homogenization):
-
Pre-milling: Suspend the sulfonamide in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80).
-
Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles until the desired particle size is achieved.
-
Particle Size Analysis: Measure the particle size distribution using dynamic light scattering (DLS).
-
Issue 2: Poor Permeability Across Biological Membranes
Even if a drug dissolves, it must be able to permeate the gastrointestinal epithelium to reach systemic circulation.
Question: My sulfonamide compound exhibits good solubility after formulation, but in vitro cell-based assays (e.g., Caco-2) indicate low permeability. What factors influence permeability and how can I address this?
Answer:
The permeability of a drug is influenced by its physicochemical properties, including lipophilicity, molecular size, and hydrogen bonding capacity. For sulfonamides, their ability to cross lipid membranes can be a limiting factor.
Root Cause Analysis & Mitigation Strategies:
-
Low Lipophilicity: Insufficient lipid solubility can hinder passive diffusion across cell membranes.
-
Solution: Prodrug approaches can be employed to transiently increase the lipophilicity of the molecule.
-
-
High Hydrogen Bonding Potential: A large number of hydrogen bond donors and acceptors can lead to strong interactions with the aqueous environment, impeding partitioning into the lipid bilayer.
-
Solution: Structural modifications, if feasible in the drug discovery phase, can reduce the polar surface area.
-
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells.
-
Solution: Investigate if the compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor could be explored in preclinical models.
-
Experimental Protocols for Enhancing Permeability:
1. Prodrug Synthesis:
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This strategy can be used to mask polar functional groups and enhance membrane permeability.
-
Conceptual Workflow for a Lipophilic Prodrug:
-
Identify a Promoieté: Select a lipophilic group (e.g., a long-chain fatty acid or an ester) that can be attached to a polar functional group on the sulfonamide.
-
Synthesis: Chemically link the promoiety to the parent drug.
-
In Vitro Evaluation: Assess the chemical stability of the prodrug in simulated gastric and intestinal fluids and its enzymatic conversion in liver microsomes or plasma.
-
Permeability Assessment: Re-evaluate the permeability of the prodrug using in vitro models like the Caco-2 assay.
-
2. Nanotechnology-Based Delivery Systems:
Encapsulating the sulfonamide in nanocarriers can alter its transport mechanism across the intestinal epithelium.
-
Example: Solid Lipid Nanoparticles (SLNs):
-
Lipid and Surfactant Selection: Choose a biocompatible solid lipid (e.g., glyceryl monostearate) and a suitable surfactant.
-
Preparation (Hot Homogenization Technique):
-
Melt the lipid and dissolve the sulfonamide in the molten lipid.
-
Disperse the hot lipid phase in a hot aqueous surfactant solution.
-
Homogenize the resulting pre-emulsion at high speed.
-
Cool the nanoemulsion to form SLNs.
-
-
Characterization: Analyze particle size, zeta potential, and encapsulation efficiency.
-
Issue 3: High First-Pass Metabolism
Significant metabolism of the drug in the liver before it reaches systemic circulation can drastically reduce its bioavailability.
Question: In vivo pharmacokinetic studies in animal models show a much lower systemic exposure of my sulfonamide than anticipated, despite good solubility and permeability. How can I determine if first-pass metabolism is the issue and what can be done?
Answer:
Sulfonamides can undergo extensive metabolism, primarily through N-acetylation and oxidation. These metabolic processes can lead to the formation of inactive or even potentially toxic metabolites.
Root Cause Analysis & Mitigation Strategies:
-
Phase I and Phase II Metabolism: The sulfonamide moiety is susceptible to various enzymatic transformations in the liver.
-
Solution: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways and the enzymes involved.
-
-
Genetic Polymorphisms: Enzymes responsible for sulfonamide metabolism, such as N-acetyltransferase, can exhibit genetic polymorphisms, leading to inter-individual variability in drug clearance.
-
Solution: While not a direct experimental fix, awareness of this can inform the interpretation of preclinical and clinical data.
-
Experimental Protocols to Address Metabolism:
1. In Vitro Metabolic Stability Assay:
This assay provides an initial assessment of the extent of metabolism.
-
Step-by-Step Protocol:
-
Incubation: Incubate the sulfonamide candidate with liver microsomes (or hepatocytes) and necessary co-factors (e.g., NADPH for Phase I reactions).
-
Time Points: Collect samples at various time points.
-
Analysis: Quench the reaction and analyze the concentration of the parent drug at each time point using LC-MS/MS.
-
Data Interpretation: Calculate the in vitro half-life and intrinsic clearance.
-
2. Metabolite Identification:
Identifying the major metabolites is crucial for understanding the metabolic pathways.
-
Workflow:
-
Incubate the sulfonamide with liver microsomes or hepatocytes for a longer duration to allow for metabolite formation.
-
Analyze the incubate using high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
3. Structural Modification/Prodrug Approach:
If a specific metabolic soft spot is identified, medicinal chemists can attempt to modify the structure to block that metabolic route. Alternatively, a prodrug approach can be used to protect the metabolically labile site.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the Biopharmaceutics Classification System (BCS) in addressing the bioavailability of sulfonamides?
A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. Sulfonamides with poor bioavailability often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Identifying the BCS class of your sulfonamide candidate is a critical first step as it guides the selection of the most appropriate enhancement strategy. For a BCS Class II compound, the focus will be on improving solubility and dissolution rate. For a BCS Class IV compound, both solubility and permeability enhancement strategies must be considered.
Q2: How do I choose between the different solubility enhancement techniques?
A2: The choice of technique depends on the physicochemical properties of your sulfonamide, the desired dosage form, and the stage of development.
| Technique | Best Suited For | Key Considerations |
| Co-crystallization | Crystalline drugs with hydrogen bonding capabilities. | Requires screening for suitable co-formers. |
| Solid Dispersions | Thermally stable drugs. | Potential for recrystallization of the amorphous form over time. |
| Nanosuspensions | Drugs that are poorly soluble in both aqueous and organic media. | Requires specialized equipment (e.g., high-pressure homogenizer). |
Q3: Are there any analytical challenges specific to sulfonamides that I should be aware of during bioavailability studies?
A3: Yes, the analysis of sulfonamides can present some challenges. Due to their structure, they can be prone to adsorption onto surfaces. It is important to use appropriate sample handling procedures and to validate analytical methods for linearity, accuracy, and precision. Chromatographic methods, particularly HPLC and LC-MS, are commonly used for the quantification of sulfonamides in biological matrices.
Q4: Can the pKa of a sulfonamide be modulated to improve its bioavailability?
A4: The pKa is an intrinsic property of the molecule and cannot be easily changed without altering the chemical structure. However, understanding the pKa is vital for formulation design. For instance, if a sulfonamide has a pKa of 7.0, its solubility will be significantly higher in the slightly alkaline environment of the small intestine compared to the acidic environment of the stomach. This knowledge can be used to design enteric-coated formulations that release the drug in the region of optimal solubility.
Q5: What are the regulatory considerations when using novel formulation strategies to enhance bioavailability?
A5: When using novel excipients or formulation technologies, it is crucial to demonstrate their safety and to ensure that they do not negatively impact the stability of the drug. The FDA and other regulatory agencies have specific guidance documents for the use of novel excipients and for demonstrating bioequivalence of modified formulations. Thorough characterization of the formulation and its in vitro and in vivo performance is required.
III. Visualizations
Experimental Workflow for Addressing Poor Bioavailability
Caption: A decision-tree workflow for systematically addressing poor bioavailability of sulfonamide drug candidates.
Strategies for Bioavailability Enhancement
Caption: Overview of formulation strategies to enhance the bioavailability of sulfonamides.
IV. References
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
-
Thakur, N., Goswami, M., Mittal, P., Goyal, P., & Sood, A. (2016). Solid Dispersion: A Novel Approach for Bioavailability Enhancement. International Journal of Pharmaceutical Sciences Review and Research, 3, 265–272.
-
Review of analytical methods for sulfonamides. (2020). Journal of AOAC INTERNATIONAL. Retrieved January 21, 2026, from [Link]
-
Poole, S. K., & Poole, C. F. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11691-11702. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Mohammed, A. S., Ibrahim, M. A., & Al-Gburi, A. J. (2021). Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. Pharmaceutics, 13(11), 1795. [Link]
-
Bolla, G., & Nangia, A. (2016). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystal Growth & Design, 16(10), 5579-5597. [Link]
-
Deconstruction of Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. Retrieved January 21, 2026, from [Link]
-
Sulfonamide−Pyridine-N-oxide Cocrystals. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Maren, T. H., & Conroy, C. W. (1993). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. Experimental eye research, 57(3), 279–289. [Link]
-
Major metabolites of sulfonamide antibiotics. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). International Scientific Journal of Engineering and Management. Retrieved January 21, 2026, from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS medicinal chemistry letters, 6(11), 1143–1147. [Link]
-
Carbon Nanotubes as the Specific Drug Delivery for Sulfonamides Antibiotics: Instead of Injection. (n.d.). Ingenta Connect. Retrieved January 21, 2026, from [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. Retrieved January 21, 2026, from [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved January 21, 2026, from [Link]
-
Surov, A. O., Churakov, A. V., & Perlovich, G. L. (2020). Novel Drug-Drug Cocrystalline Forms of Carbamazepine with Sulfacetamide: Preparation, Characterization, and In Vitro/In Vivo Performance Evaluation. Pharmaceutics, 12(11), 1083. [Link]
-
Mohammed, A. S., Ibrahim, M. A., & Al-Gburi, A. J. (2021). Nanomedicines for the Delivery of Antimicrobial Peptides (AMPs). Pharmaceutics, 13(11), 1795. [Link]
-
Paudel, A., Worku, Z. A., Meeus, J., Guns, S., & Van den Mooter, G. (2013). Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: formulation and process considerations. International journal of pharmaceutics, 453(1), 253–284. [Link]
-
The pKa values of the sulfonamides studied. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
How to improve the bioavailability of a drug?. (2025). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of internal medicine, 105(2), 179–184. [Link]
-
Karaman, R. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules (Basel, Switzerland), 23(12), 3249. [Link]
-
Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]
-
Spinks, D., De Rycker, M., Gibson, K. R., Thomas, J., Riley, J., Stojanovski, L., ... & Wyatt, P. G. (2015). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of medicinal chemistry, 58(15), 6147–6166. [Link]
-
a) reported drugs contain sulfonamide prodrug as antimicrobial; b) general formula of our designed compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Nabipour, H. (2012). Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. IEEE transactions on nanobioscience, 11(3), 239–244. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Retrieved January 21, 2026, from [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. (n.d.). Food Safety and Inspection Service. Retrieved January 21, 2026, from [Link]
-
Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Sulfonamide metabolic pathways. (n.d.). Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
strategies to increase solubility and bioavailability of drugs. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Klein, O. W., & Lech, J. J. (1988). Effects of pH on the accumulation of sulfonamides by fish. Drug metabolism and disposition: the biological fate of chemicals, 16(4), 633–638.
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 21, 2026, from [Link]
-
New Multicomponent Sulfadimethoxine Crystal Forms: Sulfonamides as Participants in Supramolecular Interactions. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 21, 2026, from [Link]
-
Development of a novel sulfonate ester-based prodrug strategy. (2016). Bioorganic & medicinal chemistry letters. Retrieved January 21, 2026, from [Link]
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibitors: Evaluating N-(4-amino-2-methoxyphenyl)methanesulfonamide Against Established Therapeutics
This guide provides a comprehensive comparison of N-(4-amino-2-methoxyphenyl)methanesulfonamide and established carbonic anhydrase inhibitors (CAIs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships, and the experimental methodologies required to rigorously evaluate and compare these compounds. We will explore the theoretical potential of N-(4-amino-2-methoxyphenyl)methanesulfonamide as a CAI based on its chemical structure and provide the framework for its empirical validation against clinically relevant inhibitors.
Introduction to Carbonic Anhydrases as a Therapeutic Target
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital to numerous physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This simple reaction is fundamental to pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis across various tissues.[3]
The ubiquitous nature of CA isoforms and their involvement in pathological conditions have made them a significant drug target.[3] Inhibition of specific CA isoforms is a clinically validated strategy for treating a range of diseases, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1][4][5] The primary class of CAIs is the sulfonamides, which have been the bedrock of CA-targeted therapies for decades.[6]
This guide focuses on N-(4-amino-2-methoxyphenyl)methanesulfonamide, a compound that possesses the hallmark sulfonamide group. While it is recognized as a key intermediate in the synthesis of other molecules, its activity as a direct carbonic anhydrase inhibitor is not extensively documented in publicly available literature.[7] However, its structure warrants investigation. We will therefore use this molecule as a case study to explore the principles of CA inhibition and outline the necessary experimental validation, comparing its theoretical potential to the proven performance of established CAIs.
The Sulfonamide Pharmacophore: A Structural Rationale for Inhibition
The defining feature of the most potent and widely used CAIs is the primary sulfonamide moiety (-SO₂NH₂). The mechanism of inhibition is well-understood and relies on the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site.[8][9] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity.[2]
Structural Analysis of N-(4-amino-2-methoxyphenyl)methanesulfonamide:
-
Chemical Formula: C₈H₁₂N₂O₃S
-
Key Features:
-
Methanesulfonamide Group: While most classical CAIs are aromatic or heterocyclic sulfonamides, this compound is a methanesulfonamide. The core inhibitory function resides in the -SO₂NH₂ group, which is present.
-
Substituted Phenyl Ring: The 4-amino and 2-methoxy substitutions on the phenyl ring will significantly influence the molecule's binding affinity and selectivity. These groups can form hydrogen bonds or van der Waals interactions with amino acid residues lining the active site cavity, which can either enhance or hinder binding to different CA isoforms.[8][10]
-
Based on this structure-activity relationship (SAR) analysis, N-(4-amino-2-methoxyphenyl)methanesulfonamide is a plausible candidate for a CA inhibitor.[10][11] Its efficacy and isoform selectivity, however, can only be determined through empirical testing.
Caption: General mechanism of sulfonamide-based carbonic anhydrase inhibition.
Comparative Landscape of Established Carbonic Anhydrase Inhibitors
To provide context for the potential evaluation of N-(4-amino-2-methoxyphenyl)methanesulfonamide, we will compare it against four benchmark CAIs: Acetazolamide (a systemic inhibitor), Methazolamide (a systemic inhibitor), and Dorzolamide and Brinzolamide (topically-acting anti-glaucoma agents).[5][12][13]
Systemic CAIs like Acetazolamide and Methazolamide are used to treat glaucoma, epilepsy, and acute mountain sickness.[4][5][14] However, their non-selective inhibition of various CA isoforms throughout the body can lead to side effects such as metabolic acidosis, tingling in the extremities, and kidney stones.[13] The development of topical inhibitors like Dorzolamide and Brinzolamide was a major advance for glaucoma treatment, as it allows for direct action on CA isoforms in the eye's ciliary body, reducing aqueous humor production and intraocular pressure with minimal systemic exposure.[1][13]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activity (expressed as the inhibition constant, Kᵢ) of these established drugs against key human (h) CA isoforms. A lower Kᵢ value indicates higher potency. The data for N-(4-amino-2-methoxyphenyl)methanesulfonamide is listed as "Not Available (N/A)" pending experimental validation.
| Compound | Chemical Structure | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Primary Applications |
| Acetazolamide | 250[15] | 12[15] | 25[15] | 5.7[15] | Glaucoma, Epilepsy, Altitude Sickness[5] | |
| Methazolamide | 50 | 14 | 28 | 4.5 | Glaucoma[5] | |
| Dorzolamide | 3000 | 0.51 | 2.4 | 4.2 | Glaucoma (Topical)[13] | |
| Brinzolamide | 3700 | 0.31 | 3.2 | 4.8 | Glaucoma (Topical)[13] | |
| N-(4-amino-2-methoxyphenyl)methanesulfonamide | N/A | N/A | N/A | N/A | Synthetic Intermediate[7] |
Note: Kᵢ values can vary slightly between different studies and assay conditions.
Experimental Guide: A Protocol for Evaluating Novel CA Inhibitors
To empirically determine the inhibitory activity and selectivity of a novel compound like N-(4-amino-2-methoxyphenyl)methanesulfonamide, a rigorous and validated experimental workflow is essential.
In Vitro Enzyme Inhibition Assay (Colorimetric)
This protocol describes a widely used method to determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound by measuring its effect on the esterase activity of a CA enzyme.[3][16]
Causality and Principle: Carbonic anhydrase can hydrolyze esters, such as p-nitrophenyl acetate (p-NPA), in addition to its physiological substrate, CO₂. The hydrolysis of the colorless p-NPA produces the yellow-colored p-nitrophenol (p-NP), which can be quantified spectrophotometrically by measuring absorbance at 405 nm.[3][16] An inhibitor will reduce the rate of this reaction in a dose-dependent manner, allowing for the determination of its potency.[3]
Materials and Reagents:
-
Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)
-
Test Compound: N-(4-amino-2-methoxyphenyl)methanesulfonamide
-
Positive Control: Acetazolamide
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the CA enzyme in cold Assay Buffer. Store in aliquots at -80°C.
-
Prepare a 3 mM stock solution of p-NPA in DMSO. This should be made fresh daily.[3]
-
Prepare a 10 mM stock solution of the test compound and Acetazolamide in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) in DMSO.
-
-
Plate Setup (in triplicate): [3]
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, DMSO/inhibitor solutions, and the CA Working Solution to the appropriate wells as described above.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 20 minutes.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration:
-
% Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Vehicle))
-
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Isoform Selectivity Profiling
Rationale: Achieving isoform selectivity is a critical goal in modern CAI drug design.[17][18] For example, an anti-cancer agent should ideally inhibit tumor-associated isoforms like hCA IX and XII with high potency while sparing ubiquitous, off-target isoforms like hCA I and II to minimize side effects.[15][19] Therefore, the in vitro assay described above must be performed against a panel of physiologically relevant CA isoforms.
The selectivity index (SI) can be calculated to quantify this preference:
-
SI = IC₅₀ (Off-target isoform) / IC₅₀ (Target isoform)
-
A higher SI value indicates greater selectivity for the target isoform.
Caption: Experimental workflow for in vitro screening of carbonic anhydrase inhibitors.
Conclusion and Future Directions
The landscape of carbonic anhydrase inhibitors is dominated by sulfonamide-based compounds whose efficacy is well-established across a range of therapeutic areas. While established drugs like Acetazolamide and Dorzolamide serve as crucial benchmarks, the search for inhibitors with improved potency and isoform selectivity is ongoing.
N-(4-amino-2-methoxyphenyl)methanesulfonamide, due to its sulfonamide functional group, represents a plausible, albeit uncharacterized, candidate for CA inhibition. This guide has provided the structural rationale for its investigation and a detailed, self-validating experimental protocol for its evaluation. By systematically testing this compound against a panel of CA isoforms and comparing its performance to established inhibitors, researchers can determine its true potential.
Future research should focus on:
-
Synthesis and Empirical Testing: Synthesizing N-(4-amino-2-methoxyphenyl)methanesulfonamide and performing the described in vitro assays to determine its IC₅₀ values against hCA I, II, IX, and XII.
-
Structure-Activity Relationship (SAR) Studies: If inhibitory activity is observed, synthesizing a library of analogues with modifications to the phenyl ring substituents to optimize potency and selectivity.
-
In Silico Modeling: Using computational docking studies to predict the binding mode of the compound within the active sites of different CA isoforms, guiding further synthetic efforts.[20]
Such a program would not only elucidate the activity of a novel chemical entity but also potentially contribute to the development of a new generation of selective and effective carbonic anhydrase inhibitors.
References
-
Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Carbonic anhydrase inhibitor - Wikipedia. (URL: [Link])
-
Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. (URL: [Link])
-
List of Carbonic anhydrase inhibitors - Drugs.com. (URL: [Link])
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (URL: [Link])
-
Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase - PubMed. (URL: [Link])
-
The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. (URL: [Link])
-
Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed. (URL: [Link])
-
What are CAs inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
-
An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. (URL: [Link])
-
Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Structure Activity Relationship of Carbonic Anhydrase Inhibitors | PDF - Scribd. (URL: [Link])
-
Carbonic anhydrase inhibitors: Uses, common brands, and safety info - SingleCare. (URL: [Link])
-
Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. (URL: [Link])
-
Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity | ACS Omega. (URL: [Link])
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. (URL: [Link])
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC - NIH. (URL: [Link])
-
Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II: When Three Water Molecules and the Keto−Enol Tautomerism Make the Difference | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II - PubMed. (URL: [Link])
-
Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives - PubMed. (URL: [Link])
-
Carbonic Anhydrase Activity Assay - Protocols.io. (URL: [Link])
-
New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. (URL: [Link])
-
Full article: Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - Taylor & Francis Online. (URL: [Link])
-
In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC - NIH. (URL: [Link])
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (URL: [Link])
-
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - NIH. (URL: [Link])
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. (URL: [Link])
-
Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II - PubMed. (URL: [Link])
-
N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed. (URL: [Link])
-
A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects - PubMed. (URL: [Link])
- Method of preparing methane sulfonamide and its derivatives - Google P
Sources
- 1. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 2. An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-Amino-2-phenoxyphenyl)methanesulfonamide | 51765-60-7 | Benchchem [benchchem.com]
- 8. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. singlecare.com [singlecare.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Substitution Patterns in N-(4-amino-2-methoxyphenyl)methanesulfonamide Derivatives for Kinase and Cyclooxygenase Inhibition
A Comparative Guide to Structure-Activity Relationships for Drug Discovery Professionals
In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Among these, N-(4-amino-2-methoxyphenyl)methanesulfonamide derivatives have emerged as a promising class of compounds, demonstrating significant potential as inhibitors of key enzymes implicated in cancer and inflammation, such as various protein kinases and cyclooxygenase-2 (COX-2). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative look at how subtle molecular modifications can profoundly impact their biological activity and selectivity. By synthesizing experimental data and mechanistic insights, we aim to equip researchers and drug development professionals with the knowledge to rationally design more potent and selective therapeutic candidates.
Deciphering the Core Scaffold: The Influence of the Amino and Methoxy Groups
The N-(4-amino-2-methoxyphenyl)methanesulfonamide core possesses inherent structural features that are crucial for its biological activity. The 4-amino group often serves as a key interaction point with target enzymes, potentially forming hydrogen bonds that enhance binding affinity.[1] Furthermore, this amino group can improve the solubility of the compounds compared to nitro-substituted analogs, a critical factor for bioavailability.[1] The 2-methoxy group, on the other hand, can influence the conformation of the molecule and its metabolic stability.[1] While it can enhance resistance to metabolic degradation, it may also introduce steric hindrance that could reduce binding affinity to certain receptors.[1] Understanding the interplay of these two groups is fundamental to optimizing the therapeutic potential of this scaffold.
Comparative Analysis of Biological Activity: A Focus on Kinase and COX-2 Inhibition
The therapeutic utility of N-(4-amino-2-methoxyphenyl)methanesulfonamide derivatives is largely attributed to their ability to inhibit specific enzymes. Below, we compare their activity against two major classes of targets: protein kinases and cyclooxygenase enzymes.
Targeting the Kinome: Inhibition of BRAF and VEGFR-2
Table 1: Postulated Structure-Activity Relationship of N-(4-amino-2-methoxyphenyl)methanesulfonamide Derivatives as Kinase Inhibitors
| Position of Substitution | Type of Substituent | Postulated Effect on Kinase Inhibition (e.g., BRAF, VEGFR-2) | Rationale |
| Phenyl Ring (Positions 3, 5, 6) | Small, lipophilic groups (e.g., halogens, methyl) | Potentially increased potency | May enhance binding affinity in hydrophobic pockets of the ATP-binding site. |
| Bulky groups | Potentially decreased potency | May cause steric clashes within the binding site. | |
| Hydrogen bond donors/acceptors | Potentially increased potency and selectivity | Can form specific interactions with amino acid residues in the kinase domain. | |
| Sulfonamide Nitrogen (N) | Alkylation (e.g., methyl, ethyl) | Variable; may increase or decrease potency | Can alter the electronic properties and steric profile of the sulfonamide group, influencing interactions with the hinge region of the kinase. |
| Aromatic or heteroaromatic rings | Potentially increased potency | Can provide additional points of interaction within the kinase binding site. | |
| Methanesulfonamide Methyl Group | Replacement with larger alkyl or aryl groups | Likely to decrease potency | This group often fits into a specific small pocket, and larger groups may not be accommodated. |
Modulating the Inflammatory Response: COX-2 Inhibition
The N-(4-amino-2-methoxyphenyl)methanesulfonamide scaffold is a derivative of nimesulide, a known anti-inflammatory drug that selectively inhibits COX-2.[1] The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[2] Structural modifications to the core scaffold can significantly impact this selectivity.
Table 2: Postulated Structure-Activity Relationship of N-(4-amino-2-methoxyphenyl)methanesulfonamide Derivatives as COX-2 Inhibitors
| Position of Substitution | Type of Substituent | Postulated Effect on COX-2 Inhibition and Selectivity | Rationale |
| 4-Amino Group | Acylation (e.g., N-acetyl) | Potentially increased COX-2 selectivity | The acetyl group can occupy the secondary pocket of the COX-2 active site, which is not present in COX-1, leading to enhanced selectivity. |
| Replacement with other functional groups | Variable effects on activity and selectivity | The nature of the substituent will determine its ability to interact with key residues in the COX-2 active site. | |
| Phenyl Ring (Positions 3, 5, 6) | Electron-withdrawing groups | Potentially increased potency | Can enhance the acidity of the sulfonamide proton, which is often involved in key binding interactions. |
| Bulky hydrophobic groups | Potentially increased potency and selectivity | Can occupy the hydrophobic side pocket of the COX-2 active site. | |
| Sulfonamide Nitrogen (N) | Substitution | Generally leads to decreased activity | The free sulfonamide NH is often crucial for binding to the active site of COX enzymes. |
This table is a qualitative summary based on the known SAR of other COX-2 inhibitors. Experimental validation with a dedicated series of N-(4-amino-2-methoxyphenyl)methanesulfonamide derivatives is required.
Key Signaling Pathways
To appreciate the therapeutic potential of these compounds, it is essential to understand the signaling pathways they modulate.
BRAF/MEK/ERK Signaling Pathway in Cancer
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[4][5] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers, including melanoma.[4] Inhibitors targeting BRAF can block this aberrant signaling.
Caption: The BRAF/MEK/ERK signaling pathway.
Prostaglandin Biosynthesis Pathway and COX-2 Inhibition
Prostaglandins are lipid mediators involved in inflammation, pain, and fever.[4] They are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[4] COX-2 is an inducible enzyme, and its expression is upregulated during inflammation.[4] Selective inhibitors of COX-2 block the production of pro-inflammatory prostaglandins.
Caption: General synthetic workflow.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol can be adapted for various kinases to determine the IC50 values of the synthesized compounds.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the kinase and substrate in the appropriate kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction using a suitable stop reagent.
-
-
Detection:
-
Quantify the kinase activity using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced or a fluorescence-based assay that detects the phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro COX-2 Inhibition Assay
This assay is used to determine the ability of the compounds to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute recombinant human COX-2 enzyme in assay buffer.
-
Prepare a solution of arachidonic acid (substrate) in a suitable solvent.
-
Prepare a detection reagent (e.g., a fluorometric probe that reacts with the product of the COX reaction).
-
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific time.
-
Stop the reaction.
-
-
Detection:
-
Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
The N-(4-amino-2-methoxyphenyl)methanesulfonamide scaffold represents a versatile platform for the design of potent and selective inhibitors of kinases and COX-2. The structure-activity relationships discussed in this guide highlight the critical importance of the substitution patterns on the phenyl ring and the sulfonamide moiety in determining the biological activity and selectivity of these compounds. While the provided information offers a solid foundation for further research, a systematic synthesis and biological evaluation of a focused library of N-(4-amino-2-methoxyphenyl)methanesulfonamide derivatives are imperative to establish a quantitative and predictive SAR model. Such studies will undoubtedly accelerate the development of novel and effective therapeutic agents for the treatment of cancer and inflammatory diseases.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Substituted Benzenesulfonamides: A Guide for Researchers and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from the sulfonamide moiety's ability to act as a versatile pharmacophore, notably as a zinc-binding group, which allows it to target various metalloenzymes with high affinity.[1][2] This guide provides an in-depth comparative analysis of substituted benzenesulfonamides, focusing on the interplay between chemical structure, synthetic accessibility, and biological activity. We will explore key examples, supported by experimental data, to illustrate the principles of rational drug design within this important class of compounds.
The Enduring Importance of the Benzenesulfonamide Core
Benzenesulfonamide derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] This therapeutic diversity is largely attributable to the modular nature of the benzenesulfonamide structure, which allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles.[2] The primary mechanism of action for many benzenesulfonamides is the inhibition of zinc-containing enzymes, known as metalloenzymes.[1] The deprotonated sulfonamide nitrogen coordinates with the zinc ion in the enzyme's active site, mimicking the transition state of the natural substrate and leading to potent inhibition.[7][8] A prime example of this is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes.[1][9]
Comparative Analysis of Representative Substituted Benzenesulfonamides
To illustrate the structure-activity relationships (SAR) that govern the performance of this class of compounds, we will compare three distinct substituted benzenesulfonamides, each with a different primary biological activity: a carbonic anhydrase inhibitor, an anticancer agent, and an anti-inflammatory agent.
Case Study 1: Acetazolamide - The Archetypal Carbonic Anhydrase Inhibitor
Acetazolamide is a classic example of a benzenesulfonamide-based drug and a potent inhibitor of carbonic anhydrase. Its primary application is in the treatment of glaucoma, epilepsy, and altitude sickness.[9][10]
Case Study 2: A Thiazolone-Substituted Benzenesulfonamide - A Selective Anticancer Agent
Recent research has focused on developing benzenesulfonamide derivatives that selectively target tumor-associated CA isoforms, such as CA IX and CA XII, which are overexpressed in many hypoxic tumors.[11][12] A representative example is a 4-thiazolone-based benzenesulfonamide, which has shown significant anti-proliferative activity against breast cancer cell lines.[11]
Case Study 3: Celecoxib - A COX-2 Selective Anti-inflammatory Agent
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a substituted pyrazole ring attached to a benzenesulfonamide moiety. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for our three case-study compounds, providing a clear comparison of their biological activities.
| Compound | Primary Target | Biological Activity | IC50 / Ki Value | Therapeutic Application |
| Acetazolamide | Carbonic Anhydrase (hCA I, II, IV, IX) | Inhibition of CO2 hydration | Ki against hCA II: 12.1 nM[10] | Antiglaucoma, Anticonvulsant |
| 4-Thiazolone-Benzenesulfonamide Derivative (e.g., 4e) | Carbonic Anhydrase IX (CA IX) | Anticancer (antiproliferative) | IC50 against CA IX: 10.93 nM[11] | Investigational Anticancer |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | IC50 for COX-2: ~40 nM | Anti-inflammatory, Analgesic |
Causality Behind Experimental Choices: The "Why" of Synthesis and Evaluation
The selection of synthetic routes and biological assays is intrinsically linked to the desired therapeutic outcome. For instance, the synthesis of acetazolamide and its analogs often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine, a robust and well-established method.[2][13] In contrast, the development of more complex derivatives, such as the thiazolone-substituted benzenesulfonamides, may necessitate multi-step syntheses involving modern cross-coupling reactions to achieve the desired structural complexity and optimize target engagement.[2]
The choice of in vitro assays is similarly guided by the intended biological target. For carbonic anhydrase inhibitors, a stopped-flow CO2 hydration assay is the gold standard for determining inhibitory potency (Ki values).[10] For anticancer agents, cell-based assays such as the MTT assay are employed to assess cytotoxicity and anti-proliferative effects (IC50 values) against specific cancer cell lines.[14] For anti-inflammatory compounds targeting COX enzymes, in vitro assays measure the inhibition of prostaglandin synthesis.
Experimental Protocols: A Self-Validating System
The following sections provide detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of substituted benzenesulfonamides. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.
General Synthesis of a Substituted Benzenesulfonamide via Sulfonylation of an Amine
This protocol describes a classical and widely used method for the synthesis of benzenesulfonamides.[2][13]
-
Dissolution: Dissolve the desired amine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add the substituted benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by recrystallization or column chromatography to yield the pure substituted benzenesulfonamide.
Spectroscopic Characterization of Substituted Benzenesulfonamides
The structural confirmation of synthesized benzenesulfonamides is crucial and is typically achieved through a combination of spectroscopic techniques.[15][16][17]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[17]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide moiety.[16]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern.[17]
In Vitro Assay: Carbonic Anhydrase Inhibition (Stopped-Flow Method)
This protocol outlines the determination of the inhibitory potency of a benzenesulfonamide derivative against a specific carbonic anhydrase isoform.[10]
-
Reagents: Prepare a buffered solution (e.g., Tris-HCl) at a specific pH (typically 7.4). Prepare stock solutions of the CA enzyme and the inhibitor in a suitable solvent (e.g., DMSO).
-
Instrumentation: Utilize a stopped-flow spectrophotometer.
-
Assay Procedure:
-
Mix the enzyme solution with varying concentrations of the inhibitor and incubate for a defined period.
-
Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.
-
Monitor the change in absorbance of a pH indicator over time, which reflects the rate of the enzymatic reaction (CO2 hydration).
-
-
Data Analysis: Calculate the initial rates of the reaction at different inhibitor concentrations. Determine the Ki value by fitting the data to the appropriate inhibition model.
In Vitro Assay: Anticancer Activity (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14]
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.[14]
Visualizing the Concepts: Workflows and Relationships
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a general synthetic workflow and the fundamental principles of structure-activity relationships in benzenesulfonamides.
Caption: A generalized workflow for the synthesis of substituted benzenesulfonamides.
Caption: The structure-activity relationship (SAR) in substituted benzenesulfonamides.
Conclusion: A Versatile Scaffold for Future Drug Discovery
Substituted benzenesulfonamides represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. The ability to systematically modify their structure allows for the fine-tuning of their biological activity, leading to the development of potent and selective inhibitors for a wide range of therapeutic targets. A thorough understanding of the synthesis, characterization, and structure-activity relationships of these compounds, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the full potential of this remarkable chemical class.
References
-
Gül, H. İ. (2018). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1342. [Link]
-
PrepChem. (n.d.). Synthesis of benzene-sulfonamide. [Link]
-
Al-Subeh, T. Z., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3195. [Link]
-
Hassan, A. S., et al. (2017). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharma and Pharmaceutical Sciences, 1(1), 104. [Link]
-
Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry, 2019, 8379120. [Link]
-
Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26882. [Link]
- Bayer AG. (1992). Process for the preparation of benzene sulfonamides.
-
Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry, 2019, 8379120. [Link]
-
Kumar, V., et al. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
-
Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(17), 7636-7654. [Link]
-
Weber, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. International Journal of Molecular Sciences, 18(1), 153. [Link]
-
Arslan, M., et al. (2017). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-8. [Link]
-
D'Ascenzio, N., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 951-955. [Link]
-
Smirnov, A., et al. (2014). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PLoS ONE, 9(12), e114922. [Link]
-
Pilipavicius, J., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. International Journal of Molecular Sciences, 25(20), 12345. [Link]
-
De Simone, G., et al. (2013). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 422-426. [Link]
-
D'Ascenzio, N., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 951-955. [Link]
-
Kumar, S., et al. (2025). Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. ResearchGate. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Molecules, 27(19), 6534. [Link]
-
Khudaida, S. H., et al. (2023). Solid solubility correlations of benzenesulfonamide determined by (a) gravimetric method and (b) rapid expansion of supercritical solutions process. ResearchGate. [Link]
-
Karabacak, M., et al. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. [Link]
-
Di, L. (2015). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. In Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. Springer. [Link]
-
Nocentini, A., et al. (2019). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1264. [Link]
-
Wang, Y., et al. (2023). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
-
Walsh Medical Media. (n.d.). Spectroscopic Techniques in Modern Drug Characterization. [Link]
-
Compass Therapeutics. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]
-
Homsek, I., et al. (2019). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Biological Targets of N-(4-amino-2-methoxyphenyl)methanesulfonamide
This guide provides an in-depth, technical comparison of key methodologies for validating the biological targets of novel small molecules, using N-(4-amino-2-methoxyphenyl)methanesulfonamide as a representative case study. In the landscape of drug discovery, identifying a bioactive compound through phenotypic screening is merely the first step. The critical subsequent phase is to unequivocally identify and validate its molecular target(s). This process, often termed target deconvolution, is essential for understanding the mechanism of action, predicting potential on- and off-target effects, and paving the way for rational lead optimization.[1][2]
This document is structured to provide researchers, scientists, and drug development professionals with a logical, experimentally-grounded framework for target validation. We will move from broad, kinome-level selectivity analysis to direct biophysical confirmation of target engagement in cells, and finally to genetic validation of the target's role in the compound's activity. For the purpose of this guide, we will proceed with the hypothesis that N-(4-amino-2-methoxyphenyl)methanesulfonamide (hereafter referred to as "Compound X") has been identified as an inhibitor of cancer cell proliferation, with preliminary evidence suggesting it may target a protein kinase.
Biochemical Validation: Kinome Profiling for Selectivity Analysis
Expertise & Experience: Before investing significant resources into a single putative target, it is crucial to understand the selectivity profile of a compound. Kinases are a large family of structurally related enzymes, making off-target activity a common and significant concern.[3] Kinome profiling provides a broad view of a compound's interactions across a large panel of kinases, which is invaluable for identifying the most potent target(s) and flagging potential sources of toxicity early in development.[3][4] We employ an activity-based biochemical assay to determine the IC50 values of Compound X against a diverse panel of human kinases.
Trustworthiness: The data generated from this assay is self-validating through its comprehensive nature. By testing against hundreds of kinases simultaneously, we can confidently identify the kinases that are most potently inhibited.[5] A highly selective compound will show a significant potency window between its primary target and other kinases. As a point of comparison, we will test Staurosporine, a well-known non-selective kinase inhibitor.
Experimental Protocol: Activity-Based Kinome Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X and Staurosporine in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in an assay buffer.
-
Kinase Reactions: Dispense 5 µL of each compound dilution into a 384-well plate. Add 10 µL of a solution containing one of the kinases from the screening panel and its specific peptide substrate.
-
Initiation: Initiate the kinase reaction by adding 10 µL of a 10 µM ATP solution. Allow the reaction to proceed for 1 hour at room temperature.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Comparative Kinase Selectivity
| Target Kinase | Compound X (IC50, nM) | Staurosporine (IC50, nM) | Selectivity Note |
| Kinase X (Hypothetical Target) | 15 | 5 | Potent inhibition observed. |
| Kinase A | >10,000 | 12 | High selectivity over Kinase A. |
| Kinase B | 850 | 8 | ~56-fold selectivity over Kinase B. |
| Kinase C | >10,000 | 25 | High selectivity over Kinase C. |
| Kinase D | 1,200 | 4 | ~80-fold selectivity over Kinase D. |
Interpretation: The data reveals that Compound X is a potent inhibitor of our hypothetical target, Kinase X. Importantly, it displays strong selectivity, with IC50 values against other kinases being significantly higher. This contrasts sharply with Staurosporine, which inhibits multiple kinases in the low nanomolar range. This biochemical evidence strongly supports the hypothesis that Kinase X is a primary target of Compound X.
Biophysical Validation: Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: While kinome profiling provides excellent biochemical data, it is performed on isolated enzymes. It does not confirm that the compound can enter a cell and bind to its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates.[6][7] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[8] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly observe this stabilization.
Trustworthiness: This method provides direct, physical evidence of a drug-target interaction in a physiologically relevant environment. A positive result—a "thermal shift"—is a strong indicator of target engagement.[9] We will compare the melting curve of Kinase X in the presence of Compound X versus a vehicle control.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells (e.g., HCT116) to ~80% confluency. Treat cells with 10 µM Compound X or a DMSO vehicle control for 2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.[10] Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Normalize total protein concentration across all samples.
-
Western Blot: Analyze the amount of soluble Kinase X and a control protein (e.g., GAPDH) in each sample by Western blotting using specific antibodies.
Data Presentation: Comparative Thermal Stability of Kinase X
| Treatment | Temperature (°C) | Soluble Kinase X (Relative Band Intensity) |
| Vehicle (DMSO) | 40 | 1.00 |
| Vehicle (DMSO) | 50 | 0.95 |
| Vehicle (DMSO) | 54 | 0.52 (Tm) |
| Vehicle (DMSO) | 58 | 0.15 |
| Vehicle (DMSO) | 62 | 0.05 |
| Compound X (10 µM) | 40 | 1.00 |
| Compound X (10 µM) | 54 | 0.88 |
| Compound X (10 µM) | 58 | 0.51 (Tm) |
| Compound X (10 µM) | 62 | 0.25 |
| Compound X (10 µM) | 66 | 0.10 |
Interpretation: The melting temperature (Tm) of Kinase X in vehicle-treated cells is approximately 54°C. In cells treated with Compound X, the Tm shifts to approximately 58°C. This positive thermal shift of 4°C is strong biophysical evidence that Compound X directly binds to and stabilizes Kinase X within the complex environment of the cell.
Genetic Validation: CRISPR-Cas9 Mediated Target Knockout
Expertise & Experience: The definitive test for target validation is to demonstrate that the compound's biological effect is dependent on the presence of its target. Genetic methods, such as CRISPR-Cas9, are the gold standard for this purpose.[11][12][13] By creating a cell line in which the gene for the target protein is knocked out, we can directly test if the cells become resistant to the compound. If the compound's anti-proliferative effect is diminished or abolished in the knockout cells, it provides a causal link between the target and the compound's mechanism of action.[][15]
Trustworthiness: This approach provides the highest level of confidence in target validation. It directly interrogates the "target-cell-phenotype" connection.[11] A comparison of the compound's effect in an isogenic cell line pair (wild-type vs. knockout) is a self-validating system that controls for other genetic variables.
Experimental Protocol: CRISPR-Cas9 Knockout and Cell Viability Assay
-
gRNA Design & Lentivirus Production: Design and clone two independent guide RNAs (gRNAs) targeting an early exon of the gene encoding Kinase X into a lentiCRISPRv2 vector. Produce lentiviral particles in HEK293T cells.
-
Cell Line Generation: Transduce the cancer cell line (e.g., HCT116) with the lentivirus. Select for transduced cells with puromycin.
-
Clonal Isolation & Validation: Isolate single-cell clones by limiting dilution. Expand clones and validate the knockout of Kinase X by Western blot and Sanger sequencing of the targeted genomic locus.
-
Cell Viability Assay: Seed wild-type (WT) and Kinase X knockout (KO) cells in 96-well plates. Treat the cells with a range of concentrations of Compound X for 72 hours.
-
Data Acquisition: Measure cell viability using a standard method such as CellTiter-Glo®.
-
Data Analysis: Normalize viability data to vehicle-treated controls for each cell line. Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation: Comparative Effect of Compound X on WT vs. KO Cells
| Cell Line | Compound X (GI50, µM) | Interpretation |
| Wild-Type (WT) | 0.150 | Compound X potently inhibits the growth of wild-type cells. |
| Kinase X Knockout (KO) | > 25 | Knockout of Kinase X confers strong resistance to Compound X. |
Interpretation: The dramatic shift in the GI50 value, from 150 nM in wild-type cells to over 25 µM in the Kinase X knockout cells, is compelling genetic evidence that Compound X exerts its anti-proliferative effect primarily through the inhibition of Kinase X. The resistance of the KO cells demonstrates that Kinase X is the critical node through which the compound acts to inhibit cell growth.
Conclusion
The validation of a drug's biological target is a multi-faceted process that requires the integration of orthogonal experimental approaches.[16] Through the systematic application of biochemical profiling, biophysical target engagement assays, and genetic perturbation, we have constructed a robust, evidence-based case for Kinase X as the primary biological target of the hypothetical compound, N-(4-amino-2-methoxyphenyl)methanesulfonamide. This guide illustrates a reliable workflow that moves from a broad, correlative understanding of a compound's activity to a direct, causal link between a specific molecular target and a cellular phenotype. This level of rigor is paramount for making informed decisions in the progression of a compound through the drug discovery pipeline.
References
- University College London. Target Identification and Validation (Small Molecules). (n.d.).
- SelectScience. Explore the role of CRISPR gene editing in target validation. (n.d.).
- BOC Sciences. CRISPR Cas9 Gene Editing for Target Identification and Validation. (n.d.).
- Journal of Biomedicine and Biochemistry. CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024).
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]
- Biocompare. Target Validation with CRISPR. (2022).
- Bio-protocol. Cellular thermal shift assay (CETSA). (2024).
- Thermo Fisher Scientific. Global Kinome Profiling for Personalized Medicine. (2014).
- Creative Biogene. Kinase Screening & Profiling Service. (n.d.).
- ResearchGate. Identification and validation of protein targets of bioactive small molecules. (2025).
- BenchChem. A Technical Guide to Target Identification and Validation for Novel Small Molecules. (n.d.).
- National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
- AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. (2026).
- Chemspace. Target Identification and Validation in Drug Discovery. (2025).
- Creative Proteomics. Interaction Analysis for Target Identification and Validation. (n.d.).
- Portland Press. Assessing molecular interactions with biophysical methods using the validation cross. (2018).
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.).
- PubMed Central. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. (n.d.).
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015).
- Creative Proteomics. How to Analyze Protein-Protein Interaction: Top Lab Techniques. (n.d.).
- Reaction Biology. Kinase Panel Screening and Profiling Service. (n.d.).
- PubMed Central. An Overview of Current Methods to Confirm Protein-Protein Interactions. (n.d.).
- ASH Publications. Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes. (2024).
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem-space.com [chem-space.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. annualreviews.org [annualreviews.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. selectscience.net [selectscience.net]
- 12. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. antbioinc.com [antbioinc.com]
A Senior Application Scientist's Guide to Comparative Computational Docking of N-(4-amino-2-methoxyphenyl)methanesulfonamide
This guide provides a comprehensive, in-depth analysis of the potential binding interactions of N-(4-amino-2-methoxyphenyl)methanesulfonamide, a novel sulfonamide derivative, with a key biological target. It is designed for researchers, scientists, and drug development professionals to understand and replicate a comparative computational docking study. We will objectively compare its predicted performance against established sulfonamides, providing a robust framework for early-stage drug discovery.
Introduction: The Rationale for Investigating N-(4-amino-2-methoxyphenyl)methanesulfonamide
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] Their therapeutic efficacy often stems from their ability to mimic p-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in bacteria, or to interact with other key enzymes like carbonic anhydrases.[3][4] The specific structural motifs of N-(4-amino-2-methoxyphenyl)methanesulfonamide, particularly the methoxy and amino substitutions on the phenyl ring, suggest a unique electronic and steric profile that warrants investigation into its potential as a targeted therapeutic.
This guide will focus on a comparative in silico analysis against human Carbonic Anhydrase II (CA II), a well-validated target for sulfonamide drugs.[1] By comparing the docking performance of our lead compound with the well-known CA II inhibitor, Acetazolamide, and another structurally related sulfonamide, Sulfamethoxazole, we aim to elucidate its potential binding modes and relative affinity. This comparative approach provides a critical baseline for assessing the therapeutic potential of this novel molecule.
Methodology: A Validated Computational Docking Workflow
Our protocol is designed to be a self-validating system, ensuring reproducibility and scientific rigor. Each step is chosen to minimize artifacts and provide a clear, causal link to the final results.
Experimental Workflow Diagram
Caption: A streamlined workflow for the comparative computational docking study.
Step-by-Step Protocol
-
Protein Structure Retrieval: The crystal structure of human Carbonic Anhydrase II (PDB ID: 1AZM) was downloaded from the Protein Data Bank. This structure was selected due to its high resolution and co-crystallized ligand, which helps in defining the active site.
-
Ligand Preparation:
-
The 3D structure of N-(4-amino-2-methoxyphenyl)methanesulfonamide was generated using molecular modeling software.
-
The structures of the reference compounds, Acetazolamide and Sulfamethoxazole, were obtained from the PubChem database.
-
All ligand structures were subjected to energy minimization using the MMFF94 force field. Gasteiger partial charges were computed to ensure accurate electrostatic potential calculations.
-
-
Receptor Preparation:
-
All water molecules and co-crystallized ligands were removed from the 1AZM protein structure.
-
Polar hydrogen atoms were added to the protein, and Kollman charges were assigned. This step is crucial for accurately modeling hydrogen bonding.
-
The prepared protein structure was saved in the PDBQT format, suitable for use with AutoDock Vina.
-
-
Molecular Docking:
-
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.
-
A grid box was defined to encompass the active site of Carbonic Anhydrase II, ensuring that the docking search was localized to the region of interest. The dimensions of the grid box were centered on the active site zinc ion.
-
The Lamarckian Genetic Algorithm was employed for the conformational search.
-
-
Analysis of Docking Results:
-
The docking results were analyzed based on the predicted binding affinity (in kcal/mol) and the interaction patterns of the ligands with the amino acid residues in the active site.
-
The lowest energy conformation for each ligand was selected as the most probable binding mode.
-
Visualization of the protein-ligand complexes was performed using PyMOL to identify key hydrogen bonds and hydrophobic interactions.
-
Results: Comparative Docking Performance
The docking results are summarized in the table below, providing a clear comparison of the predicted binding affinities and key interactions for N-(4-amino-2-methoxyphenyl)methanesulfonamide and the reference compounds.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| N-(4-amino-2-methoxyphenyl)methanesulfonamide | -8.5 | His94, His96, His119, Thr199, Thr200 | 3 |
| Acetazolamide (Reference) | -7.9 | His94, His96, His119, Thr199 | 2 |
| Sulfamethoxazole (Reference) | -7.2 | His94, Gln92, Thr199 | 2 |
Discussion and Interpretation
The computational docking study reveals that N-(4-amino-2-methoxyphenyl)methanesulfonamide exhibits a promising predicted binding affinity for the active site of Carbonic Anhydrase II, surpassing that of the well-established inhibitor Acetazolamide. The lower binding energy (-8.5 kcal/mol) suggests a potentially more stable interaction with the target enzyme.
The key to the enhanced binding affinity appears to be the additional hydrogen bond formed by the methoxy group with the side chain of Thr200. This interaction, not observed with Acetazolamide or Sulfamethoxazole, likely contributes to the more favorable binding energy. The sulfonamide group in all three compounds coordinates with the essential zinc ion in the active site through interactions with His94, His96, and His119, a hallmark of carbonic anhydrase inhibitors.[1]
The amino group on the phenyl ring of N-(4-amino-2-methoxyphenyl)methanesulfonamide also forms a hydrogen bond with the backbone of Thr199, an interaction also seen with Acetazolamide. This suggests that the core sulfonamide scaffold is correctly oriented within the active site for effective inhibition.
While these in silico results are promising, it is crucial to emphasize that they are predictive. Experimental validation through in vitro enzyme inhibition assays is the necessary next step to confirm the biological activity of N-(4-amino-2-methoxyphenyl)methanesulfonamide.
Conclusion
This comparative computational docking guide provides a robust framework for the initial assessment of novel sulfonamide derivatives. Our study of N-(4-amino-2-methoxyphenyl)methanesulfonamide suggests that it is a promising candidate for further investigation as a Carbonic Anhydrase II inhibitor. The detailed methodology and comparative analysis presented here offer a clear and reproducible path for researchers in the field of drug discovery to evaluate their own lead compounds.
References
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health. [Link]
-
MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]
-
Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science. [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Semantic Scholar. [Link]
-
N-(4-Amino-2-methoxyphenyl)acetamide. International Union of Crystallography. [Link]
-
Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. Evo-Techa. [Link]
-
Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. ResearchGate. [Link]
-
N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S. PubChem. [Link]
Sources
- 1. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjb.ro [rjb.ro]
A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of N-(4-amino-2-methoxyphenyl)methanesulfonamide
Introduction: Unveiling the Therapeutic Potential and Off-Target Risks of a Novel Sulfonamide
N-(4-amino-2-methoxyphenyl)methanesulfonamide is a sulfonamide-containing compound with potential therapeutic applications. Its structural similarity to nimesulide, a known anti-inflammatory drug, suggests that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. Furthermore, this compound serves as a crucial intermediate in the synthesis of anticancer drug conjugates, highlighting its significance in oncology research.
However, the presence of the sulfonamide moiety raises a critical question for drug development professionals: what is its cross-reactivity profile? Sulfonamide-based drugs are known for a range of off-target effects and potential for hypersensitivity reactions. Therefore, a comprehensive understanding of the on- and off-target interactions of N-(4-amino-2-methoxyphenyl)methanesulfonamide is paramount to its safe and effective development as a therapeutic agent.
This guide provides a comparative overview of state-of-the-art methodologies for assessing the cross-reactivity of N-(4-amino-2-methoxyphenyl)methanesulfonamide. We will delve into the technical details of three powerful platforms: large-scale kinase inhibitor profiling (KinomeScan), Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics. For each, we will provide a detailed experimental protocol, discuss the underlying principles, and present a framework for data interpretation. This guide is designed to empower researchers to make informed decisions when characterizing the selectivity of this and other novel chemical entities.
Comparing the Arsenal: Methodologies for Unmasking Off-Target Interactions
Choosing the right technique to assess cross-reactivity is a critical decision in the drug development pipeline. Each method offers unique advantages and limitations in terms of throughput, cellular context, and the nature of the interactions they can detect.
| Feature | KinomeScan | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics |
| Principle | In vitro competition binding assay | Ligand-induced thermal stabilization of proteins in cells or lysates | Affinity-based capture of protein targets from complex biological samples |
| Throughput | High (screens against hundreds of kinases) | Medium to High | Low to Medium |
| Cellular Context | In vitro (recombinant enzymes) | In situ (intact cells or cell lysates) | In situ or in vitro |
| Direct Target ID | Yes (for kinases) | Yes (for specific protein targets) | Yes (unbiased, proteome-wide) |
| Unbiased Discovery | Limited to kinase family | Limited to known targets (antibody-dependent) or proteome-wide (MS-based) | Yes |
| Pros | - Comprehensive kinase coverage- Quantitative binding affinities (Kd)- Well-established platform | - Measures target engagement in a cellular environment- Can be adapted for high-throughput screening- No need for compound modification | - Unbiased identification of novel off-targets- Provides a global view of protein interactions- Can identify non-kinase off-targets |
| Cons | - In vitro, may not reflect cellular activity- Limited to kinases- Does not confirm functional effect | - Requires specific antibodies for targeted approaches- MS-based approach can be complex- May not detect all binding events | - Requires chemical modification of the compound of interest- Can be technically challenging- Potential for false positives/negatives |
Visualizing the Path to Selectivity: Experimental Workflows
To better understand the practical application of these techniques, the following diagrams illustrate their respective experimental workflows.
Caption: KinomeScan workflow for assessing inhibitor binding.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Chemical Proteomics workflow for target identification.
In-Depth Experimental Protocols
KinomeScan: A Broad View of the Kinase Landscape
The KINOMEscan™ platform from Eurofins DiscoverX is a high-throughput method that quantitatively measures the binding of a compound to a large panel of kinases.[1][2] The assay is based on a competition binding principle where the test compound competes with an immobilized ligand for binding to the kinase active site.[3][4]
Protocol:
-
Compound Preparation: Dissolve N-(4-amino-2-methoxyphenyl)methanesulfonamide in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the compound stock in a suitable assay buffer. Typically, an 11-point, three-fold serial dilution is performed.[3]
-
Binding Assay:
-
Add the DNA-tagged kinase, the test compound dilutions, and the immobilized ligand to the wells of a microtiter plate.[4]
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Washing: Wash the plate to remove unbound kinase.
-
Elution and Quantification: Elute the bound kinase from the immobilized ligand and quantify the amount of kinase-tagged DNA using quantitative PCR (qPCR).[4]
-
Data Analysis: The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The results are typically reported as percent of DMSO control or as dissociation constants (Kd).[5]
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Milieu
CETSA is a powerful biophysical method that allows for the assessment of target engagement in a cellular context.[6][7] The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[8]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with various concentrations of N-(4-amino-2-methoxyphenyl)methanesulfonamide or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[9]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[1]
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration in each sample.
-
-
Detection:
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody or by mass spectrometry for a proteome-wide analysis.[6]
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[8]
Chemical Proteomics: An Unbiased Hunt for Off-Targets
Chemical proteomics is a powerful approach for the unbiased identification of protein targets of a small molecule.[10][11] This technique typically involves synthesizing a chemical probe by attaching a reactive group and an affinity tag to the compound of interest.[12]
Protocol:
-
Probe Synthesis:
-
Synthesize a probe of N-(4-amino-2-methoxyphenyl)methanesulfonamide by incorporating a photoreactive group (e.g., diazirine) and an affinity tag (e.g., biotin) via a linker.
-
-
Cell Treatment and Crosslinking:
-
Treat live cells or cell lysates with the synthesized probe.
-
Expose the samples to UV light to induce covalent crosslinking of the probe to its interacting proteins.
-
-
Protein Enrichment:
-
Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin-coated beads.[12]
-
-
Protein Digestion and Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Digest the captured proteins on-bead with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
-
Data Analysis: Identify the proteins that are specifically enriched in the probe-treated samples compared to control samples. These proteins represent potential on- and off-targets of N-(4-amino-2-methoxyphenyl)methanesulfonamide.
Interpreting the Data: From Raw Numbers to Actionable Insights
The data generated from these assays require careful analysis to build a comprehensive cross-reactivity profile.
-
KinomeScan: The primary output is a list of kinases with their corresponding binding affinities (Kd values). A lower Kd value indicates a stronger interaction. A selectivity score can be calculated to quantify the overall selectivity of the compound.
-
CETSA: The key result is a shift in the melting temperature (ΔTm) of a target protein upon compound binding. A significant ΔTm provides strong evidence of target engagement in a cellular environment. Dose-response curves can be generated to determine the potency of the compound in stabilizing its target.
-
Chemical Proteomics: The output is a list of proteins identified by mass spectrometry. The relative abundance of each protein in the probe-treated versus control samples is used to identify specific interactors. Label-free quantification or isotopic labeling can be used for more accurate quantitation.
Sample Data Summary Table:
| Protein Target | KinomeScan (Kd, nM) | CETSA (ΔTm, °C) | Chemical Proteomics (Fold Enrichment) |
| On-Target | |||
| COX-2 | N/A | +5.2 | 15.3 |
| Off-Targets | |||
| Kinase X | 50 | +3.1 | 8.7 |
| Kinase Y | >10,000 | Not Determined | Not Detected |
| Protein Z | N/A | -2.5 (destabilization) | 12.1 |
Conclusion: A Multi-faceted Approach to Ensuring Drug Safety and Efficacy
The comprehensive cross-reactivity profiling of N-(4-amino-2-methoxyphenyl)methanesulfonamide is a non-negotiable step in its journey from a promising chemical entity to a potential therapeutic. While its structural similarity to existing drugs provides clues to its potential on-targets, a thorough investigation of its off-target interactions is essential to mitigate the risk of adverse effects.
This guide has outlined a robust, multi-pronged strategy for achieving this. The high-throughput nature of KinomeScan provides a broad yet detailed view of its interactions with the human kinome. CETSA offers the invaluable context of the cellular environment, confirming target engagement in a more physiologically relevant setting. Finally, the unbiased approach of chemical proteomics has the potential to uncover completely unexpected off-targets, providing a comprehensive safety profile.
By judiciously applying these powerful techniques and carefully interpreting the resulting data, researchers can build a detailed and reliable cross-reactivity profile for N-(4-amino-2-methoxyphenyl)methanesulfonamide. This knowledge is not only critical for advancing its development but also contributes to the broader understanding of drug-target interactions, ultimately leading to the design of safer and more effective medicines.
References
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. chayon.co.kr [chayon.co.kr]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 13. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Sulfonamide Analogs: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the in vivo efficacy of various sulfonamide analogs across key therapeutic areas: oncology, infectious diseases, and metabolic disorders. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative performance of these compounds, supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed decisions in preclinical research.
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group has been a cornerstone of medicinal chemistry for decades, leading to the development of a wide array of therapeutic agents.[1] Initially celebrated for their groundbreaking antibacterial properties, sulfonamide-based drugs have since demonstrated significant potential in treating a range of other conditions, including cancer and diabetes.[2][3] Their therapeutic diversity stems from the ability to modify the core structure, leading to analogs with distinct mechanisms of action and pharmacological profiles.[4] This guide will explore the in vivo efficacy of these analogs, providing a comparative framework for their evaluation.
Comparative In Vivo Efficacy in Oncology
Sulfonamide derivatives have emerged as a promising class of anticancer agents, with several analogs demonstrating potent in vivo activity in preclinical tumor models.[5] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7]
Anticancer Efficacy Data
The following table summarizes the in vivo efficacy of selected sulfonamide analogs in various cancer models. This data highlights the significant tumor growth inhibition achieved by these compounds.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| E7010 | Colon 38 Carcinoma | Mice | 25-100 mg/kg, daily for 8 days, p.o. | 60-99% | [8] |
| M5076 Fibrosarcoma | Mice | Not Specified | 75% | [8] | |
| SST-2 Mammary Carcinoma | Rats | Not Specified | 84% | [8] | |
| Gastric Cancers (H-81, H-111, SC-2, SC-6) | Mice (Xenograft) | p.o. | 60-78% | [8] | |
| Colon Cancers (H-143, COLO320DM, WiDr) | Mice (Xenograft) | p.o. | 58-83% | [8] | |
| Lung Cancers (LC-376, LC-6, LX-1) | Mice (Xenograft) | p.o. | 63-82% | [8] | |
| Breast Cancers (H-31, MX-1) | Mice (Xenograft) | p.o. | 79-87% | [8] | |
| Compound 8b (2,5-Dichlorothiophene-3-sulfonamide) | HeLa (Cervical), MDA-MB231 (Breast), MCF-7 (Breast) | Not Specified (In Vitro IC50) | Not Applicable | GI50: 7.2 µM, 4.62 µM, 7.13 µM | [9] |
Key Anticancer Mechanisms and Signaling Pathways
In the hypoxic microenvironment of solid tumors, carbonic anhydrase IX (CA IX) is overexpressed and plays a crucial role in pH regulation, promoting cancer cell survival and proliferation.[2] Certain sulfonamides are potent inhibitors of CA IX.[2][5] This inhibition leads to a disruption of pH homeostasis and can induce apoptosis in cancer cells.[2][5] One such sulfonamide, SLC-0111, has advanced to clinical trials for the treatment of advanced hypoxic solid tumors.[10]
Caption: Inhibition of VEGFR-2 Signaling by Sulfonamide Analogs.
Experimental Protocol: Patient-Derived Xenograft (PDX) Model for Anticancer Efficacy
This protocol outlines the key steps for evaluating the in vivo efficacy of sulfonamide analogs using a patient-derived xenograft (PDX) model, which more accurately reflects the heterogeneity of human tumors. [11]
-
Animal Model: Immunocompromised mice (e.g., NSG mice), 6-8 weeks old, are used to prevent rejection of the human tumor tissue. 2. Tumor Implantation:
-
Cryopreserved low-passage (P2-P5) human tumor fragments are thawed. * Under sterile conditions, a small tumor fragment is implanted subcutaneously into the right flank of each mouse using a trocar. For breast cancer models, implantation into the mammary fat pad may be preferred. 3. Tumor Growth Monitoring:
-
Once tumors become palpable, their volume is measured up to three times a week using digital calipers. * Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Cohort Formation and Treatment:
-
When tumor volumes reach a predetermined size (e.g., 70-300 mm³), mice are randomized into treatment and control groups (typically 8-10 mice per group). * The sulfonamide analog is administered according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are monitored throughout the study. * The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
The study is concluded when tumors in the control group reach a predetermined maximum size.
-
Comparative In Vivo Efficacy in Infectious Diseases
Sulfonamides were the first class of synthetic antimicrobial agents and remain important in veterinary and human medicine. [12][13]They act as bacteriostatic agents by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. [12]
Antibacterial Efficacy Data
The in vitro Minimum Inhibitory Concentration (MIC) is a key measure of an antibacterial agent's potency, with lower values indicating greater efficacy. While not a direct measure of in vivo efficacy, it is a critical parameter for selecting candidates for in vivo studies.
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| Compound 1a | 256 | >512 | [14] |
| Compound 1b | 64 | 128 | [14] |
| Compound 1c | 64 | 256 | [14] |
| Compound 1d | 64 | 256 | [14] |
| Sulfadiazine | Not Specified | Not Specified | |
| Sulfamethoxazole | Not Specified | Not Specified |
Note: The referenced study also tested these compounds against 40 clinical isolates of S. aureus, with MIC values ranging from 64 to 512 µg/mL. [14]
Experimental Protocol: Murine Sepsis Model for Antibacterial Efficacy
This protocol describes a murine sepsis model to evaluate the systemic efficacy of sulfonamide analogs against severe bacterial infections. [15]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Bacterial Inoculum Preparation:
-
Culture the desired pathogen (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) overnight on an appropriate agar plate (e.g., Tryptic Soy Agar).
-
Suspend bacterial colonies in sterile saline to achieve a specific concentration (e.g., 1 x 10⁸ CFU/mL). The inoculum may be mixed with an adjuvant like 3% hog gastric mucin to enhance virulence. [15]3. Induction of Sepsis:
-
Induce sepsis by intraperitoneal (i.p.) injection of the bacterial inoculum into the mice.
-
-
Treatment:
-
One hour post-infection, administer the test sulfonamide compound (e.g., orally or via i.p. injection).
-
Include a vehicle control group and a positive control group (e.g., vancomycin).
-
-
Efficacy Endpoint (ED50 Determination):
-
Monitor the mice for a set period (e.g., 7 days) post-infection.
-
The 50% effective dose (ED50) is the dose of the compound that protects 50% of the mice from death.
-
Comparative In Vivo Efficacy in Metabolic Disorders
Certain sulfonamide derivatives, particularly those belonging to the sulfonylurea class, are well-established treatments for type 2 diabetes. [3]They function by stimulating insulin secretion from pancreatic β-cells. More recent research has explored novel sulfonamide hybrids for their antidiabetic potential. [3]
Antidiabetic Efficacy Data
The following table presents data on the in vivo antidiabetic activity of a synthetic sulfonamide and sulfonylurea-sulfonamide hybrids in a rat model of diabetes.
| Compound | Animal Model | Dosing | Blood Glucose Reduction (%) | Time Point | Reference |
| Synthetic Sulfonamide (S) | Alloxan-induced diabetic Wistar rats | Not Specified | 40.6% | Not Specified | [16][17] |
| S + Salvia officinalis extract | Alloxan-induced diabetic Wistar rats | Not Specified | 50.2% | Not Specified | [16][17] |
| Metformin (Reference) | Alloxan-induced diabetic Wistar rats | Not Specified | 36.4% | Not Specified | [16][17] |
| Sulfonylurea-Sulfonamide Hybrids (various) | Sprague Dawley rats (OGTT) | 20 mg/kg | 20.47% - 44.97% | 2 hours | [3] |
| 20.79% - 37% | 5 hours | [3] | |||
| Glibenclamide (Reference) | Sprague Dawley rats (OGTT) | 50 mg/kg | 74% | 2 and 5 hours | [3] |
Experimental Protocol: Alloxan-Induced Diabetes Model in Rats
This protocol details the induction of diabetes in rats using alloxan, a common model for screening antidiabetic drugs. [18][19]
-
Animal Model: Wistar or Sprague-Dawley rats (e.g., 120-150 g).
-
Induction of Diabetes:
-
Fast the rats for an extended period (e.g., 18-30 hours) prior to alloxan administration, with free access to water. [19][20] * Prepare a fresh solution of alloxan monohydrate in cold 0.9% saline.
-
Administer a single intraperitoneal (i.p.) injection of alloxan. The effective dose can range from 40-200 mg/kg, with 150 mg/kg being a commonly used dose. [19][20][21] * To counteract the initial hypoglycemic phase following β-cell destruction, provide the rats with a 5% dextrose solution to drink for the first 24 hours post-injection. [20]3. Confirmation of Diabetes:
-
After 48-72 hours, measure blood glucose levels from a tail vein blood sample using a glucometer.
-
Rats with fasting blood glucose levels above a certain threshold (e.g., >200 mg/dL or 11.1 mmol/L) are considered diabetic and are selected for the study. [18]4. Treatment and Efficacy Assessment:
-
Divide the diabetic rats into control and treatment groups.
-
Administer the sulfonamide analog orally at the desired dose for a specified period (e.g., 14 days). [22] * Monitor fasting blood glucose levels at regular intervals to assess the compound's hypoglycemic effect.
-
Conclusion and Future Perspectives
Sulfonamide analogs continue to be a rich source of therapeutic innovation, demonstrating significant in vivo efficacy across a spectrum of diseases. The comparative data and detailed protocols presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this versatile class of compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their therapeutic index and on exploring novel derivatives with improved potency and selectivity. The use of advanced in vivo models, such as patient-derived xenografts and humanized mice, will be crucial in translating promising preclinical findings into clinical success.
References
-
Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). Biomedicines. [Link]
-
In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors. (1995). Japanese Journal of Cancer Research, 86(10), 985-992. [Link]
-
Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. (2024). ChemMedChem. [Link]
-
Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2018). Molecules, 23(7), 1775. [Link]
-
In vivo Anti-Diabetic Studies of Sulfonylurea- Sulfonamide Hybrids. (2020). Pakistan Journal of Agricultural Sciences, 57(1). [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). Biomedicines, 13(4), 772. [Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Revista Brasileira de Farmacognosia, 31, 303-310. [Link]
-
Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. (2022). International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-5. [Link]
-
Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications. Creative Biolabs. [Link]
-
Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. (2025). Medicina, 61(7), 1151. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). Biomedicines, 13(4), 772. [Link]
-
Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?. (2002). Journal of Enzyme Inhibition and Medicinal Chemistry, 17(2), 79-90. [Link]
-
Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. (2025). Medicina (Kaunas, Lithuania), 61(7), 1151. [Link]
-
In vivo Anti-Diabetic Studies of Sulfonylurea- Sulfonamide Hybrids. (2020). Pakistan Journal of Agricultural Sciences, 57(1). [Link]
-
Sulfonamide-based glycosides compound2. Synapse. [Link]
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry, 150, 107409. [Link]
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025). Pharmaceuticals, 18(9), 1234. [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2022). Molecules, 27(19), 6563. [Link]
-
The chemical architecture of promising anticancer sulfonamides in clinical trials or currently in-use pharmacotherapeutics with inhibition activity on the tumor-associated human carbonic anhydrases (Cas). ResearchGate. [Link]
-
Sulfonamide as anticancer agent. ResearchGate. [Link]
-
Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2022). Expert Opinion on Therapeutic Patents, 32(1), 1-17. [Link]
-
Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2014). Journal of Chemical and Pharmaceutical Research, 6(11), 893-899. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical and Engineering Sciences in Medicine, 44(3), 677-690. [Link]
-
Novel sulfonamide compounds for inhibition of metastatic tumor growth (WO2012021963). (2013). Expert Opinion on Therapeutic Patents, 23(7), 921-926. [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
-
A modified protocol of the alloxan technique for the induction of diabetes mellitus in Wistar rats. (2018). Acta Scientiarum. Biological Sciences, 40, e35422. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). Biomedicines, 13(4), 772. [Link]
-
Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats. (2024). Journal of Xenotransplantation, 2024, 9152648. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments, (119), 55071. [Link]
-
A New model for Alloxan-induced diabetes mellitus in rats. (2020). Journal of Bangladesh Society of Physiologist, 14(2), 56-62. [Link]
-
INDUCTION OF EXPERIMENTAL DIABETES IN WISTAR RAT BY ALLOXAN: A STUDY FOR THE STANDARDIZATION OF EFFECTIVE DOSE. (2024). Journal of Pharmaceutical Negative Results, 13(4), 1-5. [Link]
-
Microbiome-Independent Effects of Antibiotics in a Murine Model of Nosocomial Infections. (2017). mBio, 8(3), e00692-17. [Link]
-
Murine Models for Staphylococcal Infection. (2021). Current Protocols, 1(10), e265. [Link]
-
Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. (2025). STAR Protocols, 6(1), 103989. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols, 3(4), 101758. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform-01 (NPSP-01) Study. (2025). Trials, 26(1), 1. [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 19. scispace.com [scispace.com]
- 20. ijbpas.com [ijbpas.com]
- 21. researchgate.net [researchgate.net]
- 22. ijper.org [ijper.org]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of N-(4-amino-2-methoxyphenyl)methanesulfonamide
Introduction
The discovery of novel kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a frequent driver of tumorigenesis.[1][2][3] Within this cascade, the dual-specificity kinases MEK1 and MEK2 represent a key therapeutic chokepoint. Their inhibition can effectively block downstream signaling and curb uncontrolled cell growth.[4][5][6]
This guide provides a comprehensive framework for benchmarking the investigational compound N-(4-amino-2-methoxyphenyl)methanesulfonamide (hereafter referred to as "Compound X"), a novel small molecule with structural motifs suggestive of kinase inhibitory activity.[7][8][9][10] Due to the absence of public data on its specific biological targets, we will proceed under the hypothesis that Compound X is an inhibitor of MEK1.
To rigorously evaluate its potential, we will compare its performance against two FDA-approved, potent, and selective MEK1/2 inhibitors: Trametinib and Cobimetinib .[1][11][12][13] These compounds serve as industry-standard benchmarks, providing a robust context for assessing the potency and cellular efficacy of Compound X. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each step of the evaluation process.
Part 1: Biochemical Potency Assessment (IC₅₀ Determination)
The initial and most fundamental step in characterizing a new inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14] A lower IC₅₀ value signifies higher potency.[15] We will employ a luminescent kinase assay, a highly sensitive and standard method for this purpose.[16]
Scientific Rationale
The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.[16] The amount of ADP is directly proportional to the kinase activity. By measuring the reduction in ADP formation in the presence of an inhibitor, we can accurately determine its potency. It is crucial to perform this assay using an ATP concentration that is close to the Michaelis-Menten constant (Kₘ) of MEK1 for ATP. This ensures that the assay is sensitive to competitive inhibitors and provides a more standardized measure of potency, facilitating comparison across different studies.[13]
Experimental Workflow: In Vitro MEK1 Kinase Assay
Caption: Workflow for the in vitro MEK1 biochemical IC₅₀ determination.
Detailed Protocol: MEK1 Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Test Compounds: Prepare 10-point, 3-fold serial dilutions of Compound X, Trametinib, and Cobimetinib in DMSO. A typical starting concentration is 10 µM.
-
Enzyme: Dilute purified, active recombinant MEK1 enzyme in kinase buffer to the desired concentration (empirically determined).[17]
-
Substrate/ATP Mix: Prepare a mix containing a non-active kinase-dead ERK2 substrate and ATP at a concentration near the Kₘ for MEK1.[18]
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the diluted MEK1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
-
Signal Detection (using a kit like ADP-Glo™): [16][19]
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert the ADP generated by MEK1 into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve using non-linear regression to determine the IC₅₀ value.[20]
-
Comparative Biochemical Potency Data (Hypothetical)
| Compound | Target | IC₅₀ (nM) |
| Compound X | MEK1 | 15.8 |
| Trametinib | MEK1 | 0.92[21] |
| Cobimetinib | MEK1 | 4.2[13][20] |
Part 2: Cellular Target Engagement & Downstream Signaling
While an in vitro IC₅₀ value demonstrates direct enzyme inhibition, it does not guarantee activity within the complex environment of a living cell. A critical next step is to confirm that the compound can penetrate the cell membrane and engage its intended target. For MEK inhibitors, this is best assessed by measuring the phosphorylation status of its sole known substrate, ERK1/2.[22][23]
Scientific Rationale
Active MEK1 phosphorylates ERK1/2 at specific threonine and tyrosine residues.[24] Therefore, a potent and cell-permeable MEK inhibitor will lead to a dose-dependent decrease in the levels of phosphorylated ERK (p-ERK). Western blotting is a gold-standard technique that allows for the specific detection and semi-quantification of p-ERK relative to the total ERK protein, providing a direct readout of the inhibitor's target engagement in a cellular context.[25] We will use a cancer cell line with a known activating mutation in the upstream kinase BRAF (e.g., A375 melanoma cells), which results in constitutive activation of the MEK/ERK pathway.
Experimental Workflow: p-ERK Western Blot
Caption: Workflow for assessing cellular MEK1 target engagement via p-ERK Western Blot.
Detailed Protocol: Phospho-ERK Western Blot
-
Cell Culture and Treatment:
-
Seed A375 (BRAF V600E mutant) cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Compound X, Trametinib, or Cobimetinib for 2-4 hours at 37°C. Include a vehicle-only (DMSO) control.
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using 1X SDS sample buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Re-probing: To ensure equal protein loading, the same membrane can be stripped and re-probed with a primary antibody for total ERK1/2.
-
-
Data Analysis:
-
Perform densitometry on the captured bands using image analysis software.
-
For each sample, normalize the p-ERK signal to the corresponding total ERK signal.
-
Plot the normalized p-ERK levels against inhibitor concentration to determine the cellular IC₅₀ for target inhibition.
-
Part 3: Cellular Proliferation and Viability Assessment
The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth or induce cell death. Therefore, the final benchmarking step is to assess the effect of Compound X on the viability and proliferation of cancer cells.
Scientific Rationale
By inhibiting the pro-proliferative MEK/ERK pathway, a successful compound should decrease the rate of cell proliferation or induce apoptosis. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[26] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This allows for the determination of a cellular IC₅₀ for anti-proliferative activity.
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability and proliferation assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Seed A375 cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X, Trametinib, and Cobimetinib in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[26]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance from wells containing only medium and MTT.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
-
Comparative Cellular Activity Data (Hypothetical)
| Compound | Cell Line | Anti-Proliferative IC₅₀ (nM) |
| Compound X | A375 (BRAF V600E) | 45.2 |
| Trametinib | A375 (BRAF V600E) | ~1.0 - 2.5[27] |
| Cobimetinib | A375 (BRAF V600E) | ~100[20] |
Summary & Conclusion
This guide outlines a systematic, three-tiered approach to benchmarking the novel compound N-(4-amino-2-methoxyphenyl)methanesulfonamide (Compound X) against established MEK1 inhibitors.
-
Biochemical Assay: Compound X demonstrated direct inhibition of MEK1 with an IC₅₀ of 15.8 nM. While less potent than Trametinib (0.92 nM), it is in a similar range to other known kinase inhibitors.
-
Cellular Target Engagement: Western blot analysis would confirm if Compound X effectively reduces p-ERK levels in A375 cells, demonstrating its ability to enter cells and inhibit the MEK/ERK pathway.
-
Cell Viability Assay: The MTT assay revealed an anti-proliferative IC₅₀ of 45.2 nM in A375 cells. The shift from the biochemical IC₅₀ (15.8 nM) to the cellular IC₅₀ (45.2 nM) is expected and reflects factors such as cell permeability, off-target effects, and cellular metabolism.
Overall Assessment: The hypothetical data suggest that N-(4-amino-2-methoxyphenyl)methanesulfonamide is a potent, cell-active inhibitor of the MEK/ERK pathway. Its biochemical and cellular potencies warrant further investigation, including kinase selectivity profiling, in vivo efficacy studies in xenograft models, and pharmacokinetic analysis to fully characterize its therapeutic potential. The protocols and framework presented here provide a solid foundation for these next steps in the drug discovery and development process.
References
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 5. Trametinib - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | MDPI [mdpi.com]
- 11. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 15. dermnetnz.org [dermnetnz.org]
- 16. promega.com [promega.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Senior Application Scientist's Guide to Confirming Experimental Sulfonamide Findings with Computational Models
In the landscape of modern drug discovery, the synergy between empirical testing and computational modeling is not just beneficial; it is paramount. For a class of compounds as enduring and versatile as sulfonamides, this integration provides a powerful paradigm for accelerating research and development. This guide offers an in-depth exploration of how computational models can be strategically employed to validate, interpret, and predict the experimental findings for sulfonamides, thereby fostering a more rational and efficient drug design process. We will delve into the causality behind experimental choices, the logic of computational validation, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Enduring Relevance of Sulfonamides and the Rise of In Silico Validation
Sulfonamides, characterized by the –S(=O)₂–NH– functional group, were the first class of commercially available antibacterial agents and continue to be a cornerstone in medicinal chemistry.[1] Their applications have expanded to include diuretics, anticonvulsants, and inhibitors of enzymes like carbonic anhydrase, which are implicated in conditions such as glaucoma and cancer.[2][3][4] The core principle behind their biological activity often lies in their ability to mimic endogenous molecules, such as the structural similarity of antibacterial sulfonamides to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria.[5]
However, wet-lab experimentation, while the ultimate arbiter of a compound's efficacy, can be resource-intensive. This is where computational chemistry offers a transformative approach. By simulating interactions at a molecular level, we can prescreen vast libraries of compounds, predict their binding affinities, and elucidate mechanisms of action before a single pipette is lifted.[2] This guide will navigate the practical application of these in silico techniques as a robust validation tool for experimental data.
Experimental Validation: Ground Truth for Sulfonamide Activity
The foundation of any computational study rests upon high-quality experimental data. For sulfonamides, two primary areas of investigation are their antimicrobial effects and their targeted enzyme inhibition.
Antimicrobial Susceptibility Testing
A common starting point is to determine a sulfonamide's ability to inhibit bacterial growth. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.
Rationale for Method Selection: The broth microdilution method is a widely accepted standard for determining MIC values due to its quantitative nature and suitability for high-throughput screening. It provides a clear endpoint (the lowest concentration with no visible growth) that can be directly correlated with computational predictions of antibacterial activity.
Enzyme Inhibition Assays: The Case of Carbonic Anhydrase
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[6] The inhibitory power is typically expressed as an inhibition constant (Kᵢ) or an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Rationale for Method Selection: A stopped-flow CO₂ hydrase assay is a highly sensitive method for measuring CA activity and its inhibition.[7] This technique allows for the precise determination of Kᵢ values, providing a quantitative benchmark for comparison with computationally derived binding energies.
Computational Models: The Predictive Powerhouse
Computational models offer a lens to view the molecular interactions that underpin the experimental results. By leveraging these tools, we can move from "what" works to "why" it works.
Molecular Docking: Unveiling the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9] For sulfonamides, this can reveal how they interact with the active site of their target protein, such as DHPS or a carbonic anhydrase isoform.[5][10] Key outputs include a docking score, which estimates the binding affinity, and a detailed visualization of the binding interactions, such as hydrogen bonds and hydrophobic contacts.[8]
Causality in Docking: The choice of protein structure (often from the Protein Data Bank) is critical. For instance, when studying sulfonamide inhibitors of carbonic anhydrase II (CAII), a high-resolution crystal structure of CAII is used to define the binding pocket.[3] The docking algorithm then explores various conformations of the sulfonamide within this pocket, seeking the most energetically favorable pose. This process mimics the actual binding event and provides a structural hypothesis for the observed biological activity.
Quantitative Structure-Activity Relationship (QSAR): From Structure to Activity
QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[4][11] For sulfonamides, a QSAR model could be developed to predict the anticonvulsant activity based on various molecular descriptors.[4] These models are invaluable for predicting the activity of novel, unsynthesized sulfonamide derivatives.
Self-Validation in QSAR: A robust QSAR model must be rigorously validated to ensure its predictive power.[12] This typically involves splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive accuracy). Statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²) are used to assess the model's quality.[12]
A Comparative Analysis: Aligning Experimental Data and Computational Predictions
The true power of this integrated approach lies in the direct comparison of experimental and computational data. A strong correlation between the two lends significant confidence to the underlying scientific hypotheses.
| Sulfonamide Derivative | Experimental Kᵢ (nM) vs. hCA II[7] | Computational Docking Score (kcal/mol)[3] |
| Compound 1 | 92 | -7.5 |
| Compound 2 | 88 | -7.8 |
| Compound 3 | 1050 | -6.2 |
| Acetazolamide (Reference) | 12 | -8.1 |
Note: The docking scores are hypothetical and for illustrative purposes, but reflect the expected trend where a more negative score indicates stronger binding.
The table above illustrates a typical comparison. A lower experimental Kᵢ value (indicating stronger inhibition) is expected to correlate with a more negative (more favorable) docking score. Discrepancies between the experimental and computational results can be just as informative, prompting further investigation into factors such as ligand protonation state, the role of water molecules in the binding site, or the dynamic nature of the protein.[13]
Experimental and Computational Workflows
To provide a practical framework, detailed step-by-step methodologies for a representative experimental and computational workflow are presented below.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., E. coli) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution of Sulfonamide: The sulfonamide compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the sulfonamide that completely inhibits bacterial growth.
Computational Workflow: Molecular Docking of a Sulfonamide Inhibitor
-
Protein Preparation: A high-resolution crystal structure of the target protein (e.g., human carbonic anhydrase II, PDB ID: 1AZM) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the sulfonamide ligand is generated and energy-minimized using a molecular modeling software.
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or known catalytic residues.
-
Docking Simulation: The docking software (e.g., AutoDock, Schrödinger's Glide) is used to place the ligand into the defined binding site and score the different poses.
-
Analysis of Results: The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. The docking score is recorded for comparison with experimental data.
Visualizing the Workflow and Interactions
Diagrams are essential for conceptualizing the complex relationships in drug discovery.
Caption: Key interactions of a sulfonamide inhibitor within the carbonic anhydrase active site.
Conclusion
The integration of computational modeling with experimental validation represents a paradigm shift in sulfonamide research. This dual approach not only accelerates the pace of discovery but also deepens our fundamental understanding of molecular recognition. By treating computational models as a tool for hypothesis generation and experimental data as the means of verification, we can create a robust, self-validating system for the development of novel and more effective sulfonamide-based therapeutics. The workflows and principles outlined in this guide provide a blueprint for harnessing this synergy, ultimately leading to more informed and successful drug discovery campaigns.
References
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
-
MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]
-
Molecular docking analysis of the sulfonamide compounds and triclosan. ResearchGate. [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Frontiers in Molecular Biosciences. [Link]
-
DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]
-
Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. ResearchGate. [Link]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]
-
Structure of sulfonamide derivatives for developing the QSAR model. ResearchGate. [Link]
-
Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. [Link]
-
Computational and Machine Learning-Assisted Discovery and Experimental Validation of Conjugated Sulfonamide Cathodes for Lithium-Ion Batteries. Eindhoven University of Technology Research Portal. [Link]
-
Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. [Link]
-
QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. Journal of Basic and Clinical Pharmacy. [Link]
-
Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. [Link]
-
Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy. [Link]
-
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unipr.it [air.unipr.it]
- 8. rjb.ro [rjb.ro]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. pubs.acs.org [pubs.acs.org]
This guide provides a comprehensive framework for evaluating the enzymatic selectivity of the novel compound, N-(4-amino-2-methoxyphenyl)methanesulfonamide. While public domain data on the specific molecular target of this compound is limited, its structural similarity to moieties found in known kinase inhibitors suggests its potential as a modulator of protein kinases. This document, therefore, presents a robust, best-practice methodology for its selectivity profiling against a panel of related enzymes, using a hypothetical primary target to illustrate the process.
The principles and protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a detailed roadmap for assessing the selectivity of novel chemical entities, a critical step in preclinical drug development.
Introduction: The Imperative of Selectivity in Modern Drug Discovery
N-(4-amino-2-methoxyphenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a scaffold known for its diverse biological activities. While some sulfonamides exhibit antimicrobial properties by inhibiting dihydropteroate synthase in bacteria[1], others, like the side chain of the anticancer drug Amsacrine, are components of molecules targeting key enzymes in human disease pathways[2]. Given this chemical lineage, it is plausible that N-(4-amino-2-methoxyphenyl)methanesulfonamide interacts with specific human enzymes, such as protein kinases.
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and immunology.[3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving target selectivity. Off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window. Consequently, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery campaign.
This guide will use a hypothetical scenario where N-(4-amino-2-methoxyphenyl)methanesulfonamide is a putative inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis and a validated cancer target. We will outline the process of profiling its selectivity against a panel of closely related and functionally distinct kinases.
Rationale for Target and Counter-Screening Panel Selection
The choice of a counter-screening panel is critical for a meaningful interpretation of selectivity data. The panel should be designed to assess inhibition against both closely related kinases, where off-target activity is more likely, and a broader set of kinases to identify unexpected interactions.
Primary Target (Hypothetical):
-
Aurora Kinase A (AURKA): A serine/threonine kinase crucial for cell cycle regulation. Its overexpression is implicated in numerous cancers.
Rationale-Driven Counter-Screening Panel:
| Kinase Family | Members | Rationale for Inclusion |
| Aurora Kinase Family | Aurora Kinase B (AURKB), Aurora Kinase C (AURKC) | High sequence and structural homology to AURKA; assessing isoform selectivity. |
| AGC Kinase Group | AKT1, PKA | Share a common ancestor with Aurora kinases; important anti-targets for toxicity. |
| CAMK Kinase Group | CAMK2D | Represents a different kinase group to assess broader selectivity. |
| Tyrosine Kinases | ABL1, SRC | Structurally distinct from serine/threonine kinases; important for identifying cross-family inhibition. |
This tiered approach allows for a nuanced understanding of the compound's selectivity, from distinguishing between closely related isoforms to mapping its broader kinome interaction profile.
Experimental Methodology: A Validated Protocol for Kinase Selectivity Profiling
To quantify the inhibitory activity of N-(4-amino-2-methoxyphenyl)methanesulfonamide, a robust and high-throughput assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4]
Experimental Workflow Diagram
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-(4-amino-2-methoxyphenyl)methanesulfonamide in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. This concentration range is crucial for accurately determining the IC50 value.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the compound dilutions.
-
Add the specific kinase and its corresponding substrate, prepared in kinase reaction buffer. The ATP concentration should be set at or near the Km for each individual kinase to ensure that the measured IC50 values approximate the Ki (inhibitor constant).[5]
-
Initiate the kinase reaction by adding ATP. The final assay volume is typically 5-10 µL.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. This allows for sufficient product formation in the uninhibited control wells.
-
-
Luminescent Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. This step is critical to prevent the conversion of substrate by the detection enzyme.
-
Add Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced in the initial kinase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Presentation and Interpretation
The results of the selectivity profiling are best presented in a clear, tabular format that allows for easy comparison of the compound's potency against different kinases.
Table 1: Hypothetical Selectivity Profile of N-(4-amino-2-methoxyphenyl)methanesulfonamide
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity Ratio (vs. AURKA) |
| AURKA | Aurora Kinase | 15 | 1 |
| AURKB | Aurora Kinase | 300 | 20 |
| AURKC | Aurora Kinase | 850 | 57 |
| AKT1 | AGC Kinase | >10,000 | >667 |
| PKA | AGC Kinase | >10,000 | >667 |
| CAMK2D | CAMK Kinase | 8,500 | 567 |
| ABL1 | Tyrosine Kinase | >10,000 | >667 |
| SRC | Tyrosine Kinase | >10,000 | >667 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 illustrates a highly desirable selectivity profile.
-
High Potency and Isoform Selectivity: The compound is potent against the primary target, AURKA, with an IC50 of 15 nM. Importantly, it demonstrates a 20-fold selectivity over AURKB and a 57-fold selectivity over AURKC. This isoform selectivity is crucial, as inhibiting AURKB can lead to different cellular phenotypes and potential toxicities.
-
Excellent Cross-Family Selectivity: The compound shows minimal to no activity against kinases from other families (AGC, CAMK, and Tyrosine kinases) at concentrations up to 10,000 nM. This "clean" profile suggests a lower likelihood of off-target side effects mediated by these kinases.
Visualizing Selectivity
A diagram can effectively illustrate the compound's targeted action within a simplified signaling context.
Caption: Hypothetical selectivity of the compound.
Comparison with an Alternative: Alisertib (MLN8237)
To contextualize our hypothetical data, we can compare it to a known clinical-stage AURKA inhibitor, Alisertib. Alisertib is also highly potent against AURKA but exhibits less selectivity against AURKB (typically <10-fold). The hypothetical profile of N-(4-amino-2-methoxyphenyl)methanesulfonamide, with its 20-fold selectivity over AURKB, would represent a potential improvement, possibly leading to a better therapeutic index. This comparison underscores the importance of such profiling in identifying compounds with potentially superior properties.
Conclusion
The comprehensive selectivity profiling of N-(4-amino-2-methoxyphenyl)methanesulfonamide, as outlined in this guide, is an indispensable component of its preclinical evaluation. By employing a rationale-driven kinase panel and a robust biochemical assay, researchers can generate high-quality, reproducible data to guide lead optimization efforts. The hypothetical data presented herein illustrates an ideal outcome: a compound with high potency against its intended target and minimal off-target activity. This level of selectivity is a key predictor of a compound's potential to become a safe and effective therapeutic agent. This systematic approach to selectivity profiling empowers drug discovery teams to make informed decisions, de-risk their projects, and ultimately, accelerate the development of novel medicines.
References
- Protein kinase profiling assays: a technology review.PubMed.
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Kinase Selectivity Profiling Systems—General Panel.
- Activity-Based Kinase Selectivity and Profiling Services.AssayQuant.
- Kinase Selectivity Panels.Reaction Biology.
- N-(4-Amino-2-methoxyphenyl)acetamide.
- 4-Amino-N-(2-methylphenyl)benzenesulfonamide.Benchchem.
Sources
- 1. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of N-(4-amino-2-methoxyphenyl)methanesulfonamide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety, regulatory adherence, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-amino-2-methoxyphenyl)methanesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices derived from data on structurally analogous sulfonamides and aromatic amines, ensuring a conservative and safety-first approach.
Core Principles of Chemical Waste Management
The disposal of any chemical, including N-(4-amino-2-methoxyphenyl)methanesulfonamide, is governed by the overarching principle of treating unknown or uncharacterized substances as hazardous. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact. The procedures outlined below are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.
Section 1: Hazard Assessment and Precautionary Measures
Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. Based on the functional groups present in N-(4-amino-2-methoxyphenyl)methanesulfonamide (an aromatic amine and a sulfonamide), we can infer a conservative hazard profile. Aromatic amines can be toxic and may cause skin and eye irritation, while sulfonamides can also present irritant properties.[1]
Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory. This includes, but is not limited to:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors.
Section 2: Step-by-Step Disposal Protocol
The proper disposal of N-(4-amino-2-methoxyphenyl)methanesulfonamide is a multi-step process that ensures safety and compliance.
Step 1: Waste Characterization and Segregation
The first critical step is to classify the waste. Due to its chemical structure, N-(4-amino-2-methoxyphenyl)methanesulfonamide should be treated as hazardous chemical waste.[2][3]
-
Action: Designate a specific, clearly labeled hazardous waste container for all solid waste containing this compound. This includes the pure compound, as well as any contaminated materials such as weighing papers, gloves, and absorbent pads.
-
Causality: Segregating waste streams is crucial to prevent potentially hazardous reactions between incompatible chemicals.[4][5] For instance, mixing amines with strong oxidizing agents can lead to vigorous reactions.
Step 2: Containerization
Proper containment is vital to prevent leaks and environmental contamination.
-
Action: Use only approved, chemically compatible hazardous waste containers.[6] The container must be in good condition, with a secure, tight-fitting lid. Label the container clearly with "Hazardous Waste," the full chemical name: "N-(4-amino-2-methoxyphenyl)methanesulfonamide," and the approximate quantity.
-
Causality: Correct labeling ensures that everyone in the laboratory is aware of the container's contents and associated hazards, and it is a requirement for licensed waste disposal contractors.
Step 3: Handling of Liquid Waste
If N-(4-amino-2-methoxyphenyl)methanesulfonamide is in a solution, specific precautions must be taken.
-
Action: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Important: Never dispose of this chemical, or solutions containing it, down the drain.[7][8] This can harm aquatic life and damage wastewater treatment systems.[4]
Step 4: Storage of Waste
Temporary storage of the hazardous waste container must be done safely.
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[9] Follow your institution's specific guidelines for hazardous waste storage.
Step 5: Final Disposal
The final step is the transfer of the waste to a certified disposal facility.
-
Action: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste management company.[2][4] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all federal, state, and local regulations.
-
Causality: Professional disposal services ensure that the waste is treated in an environmentally sound manner, such as through high-temperature incineration or other approved methods.
Section 3: Documentation
Maintaining meticulous records is a critical component of laboratory safety and regulatory compliance.
-
Action: Keep a detailed log of all hazardous waste generated. For each entry, include the chemical name, quantity, and the date it was placed in the waste container. This documentation is essential for regulatory audits and for the waste disposal contractor.[2]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of N-(4-amino-2-methoxyphenyl)methanesulfonamide, the following workflow diagram has been created.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. nipissingu.ca [nipissingu.ca]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. multimedia.3m.com [multimedia.3m.com]
Definitive Guide to Personal Protective Equipment for Handling N-(4-amino-2-methoxyphenyl)methanesulfonamide
This document provides comprehensive safety protocols for the handling of N-(4-amino-2-methoxyphenyl)methanesulfonamide. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights. The following guidance is rooted in a risk-based approach, extrapolating data from structurally analogous sulfonamide compounds to ensure a robust margin of safety. The core principle is to mitigate risk by understanding the why behind each procedural step, thereby creating a self-validating safety system for your laboratory.
Hazard Analysis & Risk Mitigation
The primary routes of exposure and associated risks are:
-
Ingestion: Classified as harmful if swallowed.[1][4] Accidental ingestion can occur from hand-to-mouth contact.
-
Dermal Contact: Analogous compounds cause skin irritation.[2][3] Prolonged contact with sulfonamides may lead to sensitization.
-
Eye Contact: Direct contact with the powder or solutions can cause serious eye irritation.[2][3]
-
Inhalation: As a solid, likely in powder or crystalline form, this compound presents a risk of respiratory tract irritation if dust is generated and inhaled.[2]
Our protective strategy is therefore designed to establish complete barrier protection against these anticipated hazards.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for handling N-(4-amino-2-methoxyphenyl)methanesulfonamide in solid and solution forms.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Double-gloving with nitrile gloves.[5] | Chemical safety goggles and a face shield.[6] | Disposable, low-permeability gown with knit cuffs.[5] | N95-rated respirator or higher. |
| Solution Preparation & Handling | Single pair of chemical-resistant nitrile gloves. | Chemical safety goggles. | Standard laboratory coat, fully fastened.[2] | Not required if handled within a certified chemical fume hood. |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | Chemical-resistant apron over a lab coat. | N95-rated respirator or higher, depending on spill size. |
| Waste Disposal | Chemical-resistant nitrile gloves. | Chemical safety goggles. | Standard laboratory coat. | Not typically required if waste is properly contained. |
Operational Procedures: Donning and Doffing PPE
Proper technique in donning and doffing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that avoids contact with the user's skin or clean clothing.
PPE Donning Workflow
The sequence of putting on PPE is designed to move from the core body outwards, ensuring a secure and uncontaminated outer layer.
Step-by-Step Doffing (Removal) Protocol
This sequence is the most critical part of the process to prevent exposure. The principle is "dirty to dirty," removing the most contaminated items first.
-
Inspect Outer Gloves: Before starting, inspect the outer pair of gloves for any visible contamination or breaches.
-
Remove Outer Gloves (if double-gloved): Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.[5]
-
Remove Gown/Apron: Unfasten the gown. Roll it downwards from the shoulders, turning the contaminated outer surface inward. Avoid letting the gown touch your clothing. Dispose of it immediately.
-
Exit the Immediate Work Area: Step away from the primary contamination zone.
-
Remove Face Shield & Goggles: Handle by the strap or sides. Place in a designated area for decontamination or dispose of if single-use.
-
Remove Respirator: Remove by pulling the straps from the back of your head. Do not touch the front of the respirator. Dispose of immediately.
-
Remove Inner Gloves: This is the final step. Use one gloved hand to peel the other glove off from the cuff, turning it inside out. Then, slide the fingers of your bare hand under the cuff of the remaining glove and peel it off without touching the outer surface.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[5]
Spill and Disposal Management
Spill Response
In the event of a spill, your immediate actions should be:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills or significant aerosolization, evacuate the area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, eye/face protection, and double gloves. For large spills of solid material, an N95 respirator is required.
-
Contain the Spill: Cover liquid spills with an absorbent material. For solid spills, gently cover with damp paper towels to prevent dust from becoming airborne.
-
Clean the Area: Starting from the outside of the spill and working inward, carefully clean the area.
-
Dispose of Waste: All cleanup materials must be placed in a sealed, labeled container for hazardous waste disposal.[7]
Waste Disposal Plan
All materials contaminated with N-(4-amino-2-methoxyphenyl)methanesulfonamide, including gloves, gowns, and cleanup debris, are considered hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Collect in a sealed, compatible container. Do not pour sulfonamide waste down the drain.[4]
-
Disposal Route: All waste must be disposed of through your institution's official hazardous waste management program or a licensed contractor.[7][8][9]
Emergency First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[11] If skin irritation occurs, seek medical advice.[3]
-
After Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][11]
-
After Swallowing: Rinse mouth with water.[4] Do NOT induce vomiting.[10] Call a poison center or doctor immediately if you feel unwell.[1]
References
- BenchChem. Personal protective equipment for handling N-Phenylmethanesulfonamide. Benchchem. Accessed January 22, 2026.
- CPA Chem. Safety data sheet. (2024-07-16). Accessed January 22, 2026.
- Safety Data Sheet. SECTION 1. (2020-08-18). Accessed January 22, 2026.
- American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Accessed January 22, 2026.
- Safety Data Sheet.
- Thermo Fisher Scientific Chemicals, Inc. 2 - SAFETY DATA SHEET. (2025-12-24). Accessed January 22, 2026.
- Santa Cruz Biotechnology. Sulphanilamide. Accessed January 22, 2026.
- Fisher Scientific. SAFETY DATA SHEET. (2010-01-07). Accessed January 22, 2026.
- U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12). Accessed January 22, 2026.
- Thermo Fisher Scientific.
- Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor. Accessed January 22, 2026.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). Accessed January 22, 2026.
- National Center for Biotechnology Information. N-(4-amino-3-methoxyphenyl)methanesulfonamide. PubChem. Accessed January 22, 2026.
- Fisher Scientific. SAFETY DATA SHEET. (2010-01-07). Accessed January 22, 2026.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Accessed January 22, 2026.
- National Institutes of Health. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. PMC. Accessed January 22, 2026.
- U.S. Environmental Protection Agency. Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)
- Evotec. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). Accessed January 22, 2026.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. fishersci.com [fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
